molecular formula C58H79N15O16 B612417 10PANX

10PANX

货号: B612417
分子量: 1242.3 g/mol
InChI 键: JCJASTVQGSKHKZ-QZHJRRRASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10Panx is a mimetic inhibitory peptide of panx1, which blocks pannexin-1 gap junctions, inhibits p2x7-mediated dye uptake, atp-mediated il-1β release and caspase-1 activation, but does not alter membrane current in macrophages in vitro.

属性

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H79N15O16/c1-29(2)47(56(87)70-42(26-46(77)78)53(84)72-44(28-74)55(86)71-43(57(88)89)24-33-16-18-35(75)19-17-33)73-54(85)41(23-32-11-6-5-7-12-32)69-49(80)31(4)65-48(79)30(3)66-51(82)40(20-21-45(60)76)68-52(83)39(15-10-22-63-58(61)62)67-50(81)37(59)25-34-27-64-38-14-9-8-13-36(34)38/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,79)(H,66,82)(H,67,81)(H,68,83)(H,69,80)(H,70,87)(H,71,86)(H,72,84)(H,73,85)(H,77,78)(H,88,89)(H4,61,62,63)/t30-,31-,37-,39-,40-,41-,42-,43-,44-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJASTVQGSKHKZ-QZHJRRRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H79N15O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of 10PANX: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

10PANX is a synthetic, ten-amino-acid long mimetic peptide that acts as a competitive inhibitor of Pannexin-1 (Panx1) channels.[1][2] Its sequence is Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr (WRQAAFVDSY).[1][3] By selectively blocking these large-pore channels, this compound effectively inhibits the release of ATP and other signaling molecules into the extracellular space.[1] This action disrupts downstream purinergic signaling, primarily through the P2X7 receptor, leading to a reduction in inflammatory responses and cellular death.[1] This guide provides an in-depth analysis of the molecular mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action at the Molecular Level

This compound functions as a direct antagonist of the Panx1 channel. The peptide mimics a segment of the first extracellular loop of the Panx1 protein, specifically blocking the amino acid residues 74-83.[4] This competitive inhibition prevents the conformational changes required for channel opening.[1] While the precise mode of action is still under investigation, it is hypothesized to involve either a steric hindrance of the ion channel pore or interference with the channel's gating mechanism.[5]

Studies involving alanine scanning of the this compound peptide have identified that the side chains of Glutamine at position 3 (Gln3) and Aspartic acid at position 8 (Asp8) are critical for its inhibitory activity.[2] The primary and immediate consequence of Panx1 channel blockade by this compound is the inhibition of ATP release from the cell.[1]

Downstream Signaling Pathways

The inhibition of Panx1-mediated ATP release by this compound has significant downstream consequences, most notably on inflammatory signaling cascades.

Inhibition of the P2X7 Receptor and NLRP3 Inflammasome

Extracellular ATP, released through Panx1 channels, is a key ligand for the purinergic P2X7 receptor (P2X7R).[1] Activation of P2X7R is a critical step in the formation and activation of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses.[5] By blocking ATP release, this compound prevents P2X7R activation, which in turn leads to:

  • Reduced Caspase-1 Activation: this compound inhibits the activation of caspase-1, a key enzyme in the inflammasome complex.[3]

  • Decreased Interleukin-1β (IL-1β) Release: Consequently, the cleavage and release of the pro-inflammatory cytokine IL-1β are significantly reduced.[3][5]

Modulation of Necroptosis and Neuroinflammation

In the context of cerebral ischemia, this compound has been shown to protect against neuronal injury by inhibiting necroptosis, a form of programmed necrosis.[6] This is achieved through:

  • Inhibition of RIP3 Expression: this compound significantly decreases the expression of the necroptosis-related protein, receptor-interacting protein 3 (RIP3).[6]

  • Reduced HMGB1 Release: The release of High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern (DAMP) that promotes inflammation, from neurons is diminished.[6]

  • Inhibition of Microglial Activation: By reducing the release of pro-inflammatory signals, this compound inhibits the activation of microglia, the resident immune cells of the central nervous system.[6]

The following diagram illustrates the signaling pathway inhibited by this compound.

G ATP ATP P2X7R P2X7 Receptor ATP->P2X7R NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 IL1b IL-1β Panx1 Pannexin-1 Channel Panx1->ATP Casp1 Caspase-1 proIL1b pro-IL-1β Casp1->proIL1b cleaves proIL1b->IL1b matures & releases NLRP3->Casp1 activates Stimulus Cellular Stress / Pathogen Signal Stimulus->Panx1 activates TenPANX This compound TenPANX->Panx1 inhibits

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell TypeStimulusThis compound ConcentrationObserved Effect
ATP ReleaseB16-BL6 cellsHypotonic Stress6.25 - 400 µMDose-dependent inhibition of ATP release.[5]
Dye UptakeMacrophagesP2X7R activationNot specifiedInhibition of P2X7-mediated dye uptake.[3]
IL-1β ReleaseMacrophagesATPNot specifiedInhibition of ATP-mediated IL-1β release.[3]
NMDA Receptor CurrentsNot specifiedNMDANot specified>70% block of secondary currents (I2nd).[3]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesThis compound Dose & AdministrationOutcome
Neuropathic PainRat300 µM; intrathecal injectionCompletely abolished NMDA- and BzATP-induced mechanical hyperalgesia and C-reflex wind-up potentiation.[1]
Transient Focal Cerebral Ischemic InjuryRatNot specifiedReduced infarct volume and alleviated neurological deficit.[6]

Table 3: Pharmacokinetic Properties of this compound

ParameterMatrixValueNote
Half-lifeHuman Plasma< 3 minutesSuggests low proteolytic stability, a challenge for clinical use.[2][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

ATP Release Assay

This protocol is for measuring ATP release from cultured cells following a hypotonic stimulus.

  • Cell Culture: Plate B16-BL6 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash cells with a balanced salt solution. Pre-incubate the cells with varying concentrations of this compound (e.g., 6.25 µM to 400 µM) for 30 minutes.

  • Stimulation: Induce Panx1 channel opening by replacing the medium with a hypotonic solution. Use an isotonic solution for basal release control. A known Panx1 inhibitor like Probenecid can be used as a positive control.

  • Sample Collection: After 30 minutes of stimulation, collect the supernatant.

  • ATP Measurement: Use a commercially available luciferin-luciferase-based ATP assay kit to measure the ATP concentration in the collected supernatant according to the manufacturer's instructions.

  • Data Analysis: Normalize the ATP release to the basal levels and compare the inhibition by this compound to the stimulated control.

In Vivo Neuropathic Pain Model

This protocol describes the assessment of this compound on mechanical hyperalgesia in a rat model.

  • Model Induction: Induce neuropathic pain in rats, for example, through chronic constriction injury of the sciatic nerve.

  • Drug Administration: Administer this compound (e.g., 300 µM) via intrathecal injection.

  • Behavioral Testing: At a set time point after administration (e.g., 1 hour), assess mechanical hyperalgesia using von Frey filaments. Measure the paw withdrawal threshold in response to the calibrated filaments.

  • Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated group with a vehicle-treated control group.

The workflow for a typical in vivo experiment is depicted below.

G cluster_0 Experimental Phases cluster_1 Groups A Phase 1: Model Induction B Phase 2: Group Assignment A->B Animals with established neuropathic pain C Phase 3: Treatment B->C Randomization D Phase 4: Behavioral Assay C->D Post-treatment (e.g., 1 hour) G1 Vehicle Control C->G1 G2 This compound Treatment C->G2 E Phase 5: Data Analysis D->E Measurement of paw withdrawal threshold

References

The Role of Pannexin 1 in Blocking ATP Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pannexin 1 (Panx1), a member of the pannexin family of channel-forming glycoproteins, plays a crucial role in cellular communication by mediating the release of adenosine triphosphate (ATP) into the extracellular space.[1] This non-vesicular ATP release is a key signaling event in a multitude of physiological and pathological processes, including inflammation, neurotransmission, and apoptosis.[1][2] Consequently, the pharmacological modulation of Panx1 channels, particularly their inhibition to block ATP release, has emerged as a significant area of research for the development of novel therapeutics. This technical guide provides an in-depth overview of the mechanisms by which Panx1 facilitates ATP release, the pharmacological agents used to block this process, and the experimental protocols employed to study these interactions.

Pannexin 1: A Conduit for ATP Release

Panx1 forms large-pore channels in the plasma membrane that are permeable to ions and small molecules up to 1 kDa, including ATP.[2] The opening of these channels can be triggered by a variety of stimuli, including mechanical stress, high extracellular potassium, and activation of various cell surface receptors.[3][4] Once opened, Panx1 channels allow for the passive efflux of ATP down its concentration gradient, leading to an increase in extracellular ATP levels.[5] This extracellular ATP can then act on purinergic receptors (P2X and P2Y) on the same or neighboring cells, initiating a cascade of downstream signaling events.[2][5]

Pharmacological Inhibition of Panx1-Mediated ATP Release

Several pharmacological agents have been identified that can block Panx1 channels and thereby inhibit ATP release. These inhibitors, which include small molecules and mimetic peptides, are invaluable tools for studying the physiological roles of Panx1 and represent potential starting points for drug development.

Key Inhibitors of Pannexin 1
  • 10Panx1 Peptide: A mimetic peptide derived from the first extracellular loop of Panx1, 10Panx1 is a specific blocker of Panx1 channels.[6] It has been shown to effectively inhibit P2X7 receptor-mediated dye uptake and ATP-induced interleukin-1β (IL-1β) release in macrophages.[7] Studies have demonstrated that 10Panx1 can reduce ATP release in response to lowered partial pressure of oxygen by over 90%.[8]

  • Carbenoxolone (CBX): A derivative of glycyrrhetinic acid, CBX is a widely used, albeit non-selective, blocker of Panx1 and connexin gap junction channels.[1][9] It has been shown to inhibit Panx1-mediated currents and ATP release in a concentration-dependent manner, with a reported IC50 of approximately 5 μM.[1]

  • Probenecid (Pbn): Initially used for the treatment of gout, probenecid has been identified as a potent inhibitor of Panx1 channels.[1][10] It exhibits greater selectivity for Panx1 over connexin channels.[10] The IC50 for probenecid's inhibition of Panx1-mediated currents is approximately 150 μM.[10]

  • Other Small Molecule Inhibitors: A variety of other compounds, including mefloquine, flufenamic acid, and brilliant blue G, have also been shown to block Panx1 channels and inhibit ATP release.[1][11]

Quantitative Data on Panx1 Inhibition

The following table summarizes the quantitative data available for key inhibitors of Panx1-mediated ATP release and channel activity.

InhibitorTargetEffectConcentration/IC50Cell Type/SystemReference
10Panx1 Panx1>90% inhibition of ATP release200 µMHuman red blood cells[8]
Panx1Inhibition of ATP release & dye uptakeMicromolar dosesNeurons, erythrocytes, T cells[6]
Carbenoxolone (CBX) Panx1Inhibition of Panx1 channelsIC50 ~5 µMOocytes[1]
Panx1Inhibition of ATP release10 µMAirway epithelial cells[12]
Panx1~70% reduction in SR Ca2+ release0.1 mMMouse muscle fibers[13][14]
Probenecid (Pbn) Panx1Inhibition of Panx1 currentsIC50 ~150 µMOocytes[10]
Panx1Inhibition of ATP release1 mMAirway epithelial cells[12]
Panx1~40% reduction in SR Ca2+ release1 mMMouse muscle fibers[13][14]

Signaling Pathways Involving Panx1-Mediated ATP Release

The release of ATP through Panx1 channels is a critical step in numerous signaling pathways. Below are diagrams illustrating some of these key pathways.

Panx1_P2X7_Inflammasome cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP_ext ATP P2X7R P2X7 Receptor ATP_ext->P2X7R activates DAMPs_PAMPs DAMPs/PAMPs TLR Toll-like Receptor (TLR) DAMPs_PAMPs->TLR binds Panx1 Pannexin 1 (10PANX) Panx1->ATP_ext releases P2X7R->Panx1 opens Inflammasome NLRP3 Inflammasome P2X7R->Inflammasome activates NFkB NF-κB TLR->NFkB activates ATP_in ATP ATP_in->Panx1 release Caspase1 Caspase-1 Inflammasome->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β (Released) Pro_IL1b->IL1b NFkB->Pro_IL1b upregulates transcription

Panx1 and P2X7R in Inflammasome Activation.

Panx1_Apoptosis_FindMe Apoptotic_Stimulus Apoptotic Stimulus Caspases Caspases Apoptotic_Stimulus->Caspases activates Panx1_closed Pannexin 1 (Closed) C-terminus intact Caspases->Panx1_closed cleaves C-terminus Panx1_open Pannexin 1 (Open) C-terminus cleaved ATP_release ATP Release ('Find-me' signal) Panx1_open->ATP_release mediates Phagocyte_recruitment Phagocyte Recruitment ATP_release->Phagocyte_recruitment induces

Role of Panx1 in Apoptotic Cell Clearance.

Experimental Protocols

The study of Panx1-mediated ATP release relies on a set of key experimental protocols.

ATP Release Assay (Luciferin-Luciferase)

This is the most common method for quantifying extracellular ATP.

Principle: The assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which results in light emission. The amount of light produced is directly proportional to the ATP concentration.

Methodology:

  • Cell Culture: Plate cells of interest in a suitable multi-well plate and grow to the desired confluency.

  • Buffer Exchange: Gently wash the cells with a low-serum or serum-free buffer (e.g., Krebs-Ringer or HEPES-buffered saline) to remove any background ATP.

  • Stimulation: Add the stimulus of interest (e.g., hypotonic solution for mechanical stress, high potassium, or a specific agonist) to the cells. To test for inhibition, pre-incubate the cells with the Panx1 blocker (e.g., 10Panx1, CBX, or probenecid) for a defined period before stimulation.

  • Sample Collection: At specified time points, collect aliquots of the extracellular medium.

  • ATP Measurement: Mix the collected samples with a luciferin-luciferase reagent in a luminometer-compatible plate.

  • Luminometry: Measure the light emission using a luminometer.

  • Quantification: Calculate the ATP concentration by comparing the luminescence values to a standard curve generated with known ATP concentrations.

Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through Panx1 channels.

Principle: A glass micropipette is used to form a high-resistance seal with the plasma membrane of a cell, allowing for the measurement of ionic currents through individual or populations of channels.

Methodology:

  • Cell Preparation: Use cells expressing Panx1, either endogenously or through transfection.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration to measure the total current across the entire cell membrane.

  • Voltage Protocol: Apply a voltage-step or ramp protocol to elicit Panx1 channel opening. Panx1 channels typically show outward rectification at positive membrane potentials.[15]

  • Inhibitor Application: Perfuse the Panx1 inhibitor onto the cell and record the change in current. A reduction in the outward current indicates channel blockade.

  • Data Analysis: Analyze the current-voltage (I-V) relationship to determine the effect of the inhibitor on channel conductance and gating.

Dye Uptake Assay

This assay provides an indirect measure of Panx1 channel opening by assessing the influx of fluorescent dyes.

Principle: Open Panx1 channels are permeable to small fluorescent dyes like YO-PRO-1 or ethidium bromide. The uptake of these dyes, which fluoresce upon binding to nucleic acids, can be measured to assess channel activity.

Methodology:

  • Cell Preparation: Culture cells on glass coverslips or in multi-well plates.

  • Dye Loading: Add the fluorescent dye (e.g., YO-PRO-1) to the extracellular medium.

  • Stimulation and Inhibition: Stimulate the cells to open Panx1 channels in the presence or absence of a Panx1 inhibitor.

  • Imaging: Visualize and quantify the dye uptake using fluorescence microscopy or a plate reader. An increase in intracellular fluorescence indicates channel opening, while a decrease in the presence of an inhibitor signifies blockade.

Experimental_Workflow cluster_ATP_Assay ATP Release Assay cluster_Patch_Clamp Patch-Clamp Electrophysiology cluster_Dye_Uptake Dye Uptake Assay A1 Cell Culture A2 Buffer Exchange A1->A2 A3 Stimulation +/- Inhibitor A2->A3 A4 Collect Supernatant A3->A4 A5 Luciferin-Luciferase Reaction A4->A5 A6 Luminometry A5->A6 B1 Cell Preparation B2 Whole-Cell Configuration B1->B2 B3 Apply Voltage Protocol B2->B3 B4 Perfuse Inhibitor B3->B4 B5 Record Current B4->B5 B6 Analyze I-V Curve B5->B6 C1 Cell Culture C2 Add Fluorescent Dye C1->C2 C3 Stimulation +/- Inhibitor C2->C3 C4 Fluorescence Microscopy/ Plate Reader C3->C4 C5 Quantify Fluorescence C4->C5

Workflow of Key Experimental Protocols.

Conclusion

Pannexin 1 is a key player in ATP-mediated cell signaling, and its pharmacological inhibition represents a promising therapeutic strategy for a range of diseases. The availability of specific blockers like the 10Panx1 peptide, alongside well-established inhibitors such as carbenoxolone and probenecid, provides researchers with powerful tools to dissect the roles of Panx1 in health and disease. The experimental protocols outlined in this guide form the basis for investigating the function of Panx1 and for the screening and characterization of novel Panx1 inhibitors. A thorough understanding of these concepts and methodologies is essential for advancing research and development in this exciting field.

References

An In-depth Technical Guide to the Biological Function of Pannexin 1 (PANX1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of the biological function, signaling pathways, and experimental analysis of Pannexin 1 (PANX1). Initial searches for "10PANX" indicate that this term refers to ¹⁰Panx1 , a mimetic inhibitory peptide used to specifically block the PANX1 channel.[1][2][3][4] Given the request for information on biological function and signaling, this document will focus on the PANX1 protein itself, a crucial component in cellular communication and a significant target for therapeutic research.

The pannexins are a family of three glycoprotein members (PANX1, PANX2, and PANX3) that form channel-forming proteins in vertebrates.[5][6][7] They are structurally homologous to invertebrate innexins but are distinct from the connexin family of gap junction proteins.[5][8] While initially thought to form gap junctions, the primary role of pannexins, particularly the ubiquitously expressed PANX1, is to function as single-membrane channels that connect the intracellular and extracellular compartments.[5][6] Recent cryo-electron microscopy studies have revealed that PANX1 forms a heptameric channel structure.[9][10] These channels are permeable to ions and small molecules up to 1.5 kDa, with their most recognized function being the regulated, non-vesicular release of adenosine triphosphate (ATP).[10][11]

Core Biological Function of PANX1

The principal function of PANX1 is to act as a large-pore membrane channel facilitating the passive flux of ions and small signaling molecules between the cytoplasm and the extracellular environment.[5][12] This activity is central to numerous physiological and pathophysiological processes.

  • ATP Release and Purinergic Signaling: PANX1 is a primary conduit for releasing ATP from cells in response to various stimuli.[7][11][13] This extracellular ATP then acts as a potent signaling molecule by activating purinergic P2 receptors (P2X and P2Y) on the cell of origin (autocrine signaling) or on neighboring cells (paracrine signaling), propagating intercellular signals such as calcium waves.[9][10]

  • Inflammatory Response: PANX1-mediated ATP release is a critical "danger signal" that initiates and modulates inflammatory responses. Extracellular ATP activates the P2X7 receptor, which is essential for the assembly and activation of the NLRP3 inflammasome, leading to the processing and secretion of pro-inflammatory cytokines like IL-1β.[10][13]

  • Apoptotic Cell Clearance: During apoptosis, PANX1 channels are activated by caspase-3/7 cleavage.[9][14] This activation leads to the release of ATP and UTP, which act as "find-me" signals to recruit phagocytes for the efficient and immunologically silent clearance of apoptotic cells.[7][14]

  • Mechanotransduction: PANX1 channels are sensitive to mechanical stimuli.[9] They often work in concert with mechanosensitive channels like Piezo1. Mechanical stress can activate Piezo1, leading to a localized influx of Ca²⁺, which in turn activates PANX1 to release ATP, converting a mechanical force into a biochemical signal.[9][15]

  • Neuronal Function and Excitotoxicity: In the central nervous system, PANX1 is involved in synaptic plasticity and neuronal communication.[12][16] However, its overactivation under pathological conditions like ischemia or seizures can lead to excessive ATP and glutamate release, contributing to neurotoxicity and neuronal death.[17][18]

Mechanisms of PANX1 Channel Activation

PANX1 channel gating is a complex process regulated by a diverse array of physiological and pathological stimuli.

  • Mechanical Stress: PANX1 channels can be directly activated by mechanical forces such as membrane stretch, cell swelling, and fluid shear stress.[9][13][15] This property is crucial in tissues like vascular endothelium and airway epithelia.[7][15][19]

  • High Extracellular Potassium ([K⁺]e): Elevated extracellular K⁺, often associated with neuronal depolarization or cell damage, can induce PANX1 channel opening.[9][10]

  • Intracellular Calcium ([Ca²⁺]i): An increase in intracellular Ca²⁺ is a potent activator of PANX1.[9][10] This can be triggered by Ca²⁺ influx through other channels (e.g., Piezo1) or release from intracellular stores following G protein-coupled receptor (GPCR) activation.[9][15] The activation is mediated by Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which phosphorylates the S394 residue of PANX1.[9][15]

  • Receptor-Mediated Activation:

    • Ionotropic Receptors: Activation of NMDA receptors can lead to PANX1 opening via Src family kinase (SFK) signaling, independent of ion flux through the NMDA receptor itself.[9]

    • GPCRs: Various Gαq-coupled receptors, such as P2Y purinergic receptors and α1 adrenoreceptors, can stimulate PANX1 opening through the PLC-IP₃-Ca²⁺ pathway.[9][20]

  • Caspase Cleavage: During apoptosis, caspases 3 and 7 cleave the C-terminal tail of PANX1.[9][14] This removes an autoinhibitory domain, resulting in constitutive channel activation.[9][14]

  • Voltage-Dependence: PANX1 channels exhibit voltage-dependent activation, typically opening in response to strong membrane depolarization and showing outwardly rectifying currents in electrophysiological recordings.[21][22] However, this gating is considered weak, and modifications to the N-terminus can significantly alter its voltage sensitivity.[22]

Key Signaling Pathways and Visualizations

The following diagrams illustrate the central role of PANX1 in key cellular signaling cascades.

PANX1_Purinergic_Signaling ATP-Induced ATP Release via PANX1 cluster_cell Cell cluster_extra Extracellular Space PANX1 PANX1 ATP_out ATP PANX1->ATP_out ATP Release P2Y P2Y Receptor (GPCR) PLC PLC P2Y->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds Ca_cyto Ca²⁺ ER->Ca_cyto Ca²⁺ Release CaMKII CaMKII CaMKII->PANX1 Phosphorylates (S394) Ca_cyto->CaMKII Activates ATP_out->P2Y Binds ATP_in ATP

Caption: ATP-Induced ATP Release via PANX1.

PANX1_Mechanotransduction PANX1 in Mechanotransduction cluster_membrane Plasma Membrane Piezo1 Piezo1 Ca_influx Ca²⁺ Influx Piezo1->Ca_influx PANX1 PANX1 ATP_release ATP Release PANX1->ATP_release Stimulus Mechanical Stress (e.g., Shear, Stretch) Stimulus->Piezo1 Activates Ca_cyto ↑ [Ca²⁺]i Ca_influx->Ca_cyto Ca_cyto->PANX1 Activates ATP_out Extracellular ATP ATP_release->ATP_out Response Downstream Signaling (e.g., Surfactant Secretion, NO Production) ATP_out->Response

Caption: PANX1 in Mechanotransduction.

Caption: PANX1 in Apoptosis and Inflammation.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with PANX1 function, derived from various experimental studies.

Table 1: PANX1 Channel Properties

Parameter Value Context/Notes Source
Structure Heptamer Determined by cryo-electron microscopy. [9][10]
Pore Size Cutoff ~1 - 1.5 kDa Allows passage of small molecules like ATP, glutamate. [10][18][23]
High Conductance State 400 - 500 pS Activated by stimuli like high [K⁺]e, [Ca²⁺]i, mechanical stress. [9][10]

| Low Conductance State | 40 - 70 pS | Typically observed with voltage-dependent activation; mainly permeable to Cl⁻. |[9][10] |

Table 2: Common Pharmacological Modulators and Experimental Concentrations

Compound Type Typical Concentration Notes Source
¹⁰Panx1 Specific Inhibitor (Peptide) 50 - 300 µM Mimetic peptide that competitively blocks the PANX1 channel. [1][10]
Carbenoxolone (CBX) Non-specific Inhibitor 50 - 100 µM Also inhibits connexin hemichannels and other channels. [10][21]
Probenecid (PBN) Non-specific Inhibitor 100 µM - 1 mM An FDA-approved drug that also blocks PANX1. [10][14][24]
Mefloquine (Mfq) Non-specific Inhibitor 100 nM - 1 µM Antimalarial drug that also blocks pannexin channels. [10][12]
BzATP P2X7R/PANX1 Agonist 100 - 300 µM A potent P2X7 receptor agonist that triggers PANX1-dependent pore formation. [25][26]

| N-Methyl-D-aspartate (NMDA) | Indirect Activator | Varies | Activates PANX1 via NMDAR and Src family kinase signaling. |[9][20] |

Experimental Protocols

Studying PANX1 function requires a combination of electrophysiological, biochemical, and imaging techniques.

Patch-Clamp Electrophysiology for Measuring PANX1 Currents
  • Objective: To measure ion flow through PANX1 channels and characterize their gating properties (e.g., voltage dependence, conductance).

  • Methodology:

    • Cell Preparation: Culture cells endogenously expressing or heterologously overexpressing PANX1 (e.g., HEK293, N2a, or Xenopus oocytes).[9][26]

    • Recording Configuration: Establish a whole-cell patch-clamp configuration.

    • Voltage Protocol: Apply a series of voltage steps (e.g., from -80 mV to +140 mV) to the cell membrane to elicit voltage-dependent currents.[22]

    • Data Acquisition: Record the resulting currents. PANX1 typically exhibits outwardly rectifying currents that are enhanced at positive potentials.[21][22]

    • Pharmacology: Perfuse the cells with known PANX1 inhibitors (e.g., 100 µM Carbenoxolone) to confirm that the recorded currents are mediated by PANX1.[22] A reduction in current in the presence of the inhibitor confirms channel identity.

Dye Uptake Assay for Assessing Channel Permeability
  • Objective: To visually and quantitatively assess the opening of the large-pore PANX1 channel.

  • Methodology:

    • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

    • Dye Loading: Add a fluorescent dye that is normally membrane-impermeant, such as Ethidium Bromide (EthBr) or YO-PRO-1, to the extracellular medium.

    • Stimulation: Treat cells with a known PANX1 agonist (e.g., 100 µM BzATP, high extracellular K⁺, or hypotonic solution).[19][26]

    • Imaging: Acquire time-lapse fluorescence images of the cells using a fluorescence microscope. An increase in intracellular fluorescence indicates dye uptake through opened channels.

    • Inhibition Control: In a parallel experiment, pre-incubate the cells with a PANX1 inhibitor (e.g., 100 µM ¹⁰Panx1) before adding the agonist.[10] A lack of fluorescence increase confirms the involvement of PANX1.

    • Quantification: Measure the change in fluorescence intensity over time in multiple cells to quantify channel activity.[26]

ATP Release Assay
  • Objective: To directly measure the release of ATP through PANX1 channels.

  • Methodology:

    • Cell Preparation: Culture cells to a confluent monolayer in a multi-well plate.

    • Medium Exchange: Gently wash the cells and replace the culture medium with a low-serum or serum-free buffer.

    • Stimulation: Add the stimulus of interest (e.g., mechanical stimulation, hypotonic buffer, or a pharmacological agonist).

    • Sample Collection: At various time points post-stimulation, collect small aliquots of the extracellular buffer.

    • ATP Measurement: Immediately measure the ATP concentration in the collected samples using a luciferin-luciferase-based bioluminescence assay and a luminometer.

    • Controls: Include unstimulated cells as a negative control and cells pre-treated with PANX1 inhibitors (e.g., probenecid, ¹⁰Panx1) to demonstrate that the ATP release is PANX1-dependent.[14][19]

PANX1_Experimental_Workflow Workflow for Measuring PANX1-Mediated ATP Release cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture PANX1-expressing cells in 24-well plate Wash Wash & Replace with Assay Buffer Culture->Wash Inhibit Pre-treat with Inhibitor (e.g., 100µM ¹⁰Panx1) (Control Group) Wash->Inhibit Stim Apply Stimulus (e.g., Hypotonic Shock) Wash->Stim Inhibit->Stim Collect Collect Supernatant at Time Points Stim->Collect Assay Perform Luciferin-Luciferase Bioluminescence Assay Collect->Assay Measure Measure Luminescence (RLU) Assay->Measure Quantify Quantify ATP Concentration vs. Standard Curve Measure->Quantify Compare Compare Stimulated vs. Control vs. Inhibited Quantify->Compare

Caption: Workflow for Measuring PANX1-Mediated ATP Release.

References

The Role of 10PANX in Modulating Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10PANX is a synthetic mimetic peptide that acts as a selective and competitive inhibitor of the Pannexin 1 (PANX1) channel. By blocking the opening of PANX1 channels, this compound effectively inhibits the release of adenosine triphosphate (ATP) into the extracellular space. This action has significant downstream consequences, primarily through the modulation of purinergic signaling, which plays a crucial role in inflammation, immune responses, and cellular stress. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on key downstream signaling pathways including the P2X7 receptor (P2X7R) cascade and the NLRP3 inflammasome, and detailed protocols for relevant experimental assays.

Introduction to this compound and its Target: The Pannexin 1 Channel

Pannexin 1 is a channel-forming glycoprotein that allows the passage of small molecules and ions, most notably ATP, between the cytoplasm and the extracellular environment[1]. PANX1 channels are activated by a variety of stimuli, including mechanical stress, high extracellular potassium concentrations, and receptor-mediated signals[2]. The release of ATP through PANX1 channels is a critical signaling event that initiates and propagates a wide range of physiological and pathological processes.

This compound is a decapeptide designed to mimic a sequence in the second extracellular loop of PANX1, thereby competitively inhibiting its function[3]. This targeted inhibition makes this compound a valuable tool for dissecting the roles of PANX1-mediated ATP release in various cellular and disease models.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified in various experimental settings. The following tables summarize the key quantitative data regarding the efficacy of this compound in blocking PANX1 channel function.

Parameter Value Experimental Context Reference
IC50 ~200 µMHalf-maximal inhibition of PANX1 channels.[4]
ATP Release Inhibition 90.9 ± 15.5%Reduction in ATP release from human red blood cells in response to low oxygen tension (at 200 µM).[5]
ATP Release Inhibition ~60%Inhibition of hypotonic stress-induced ATP release in airway epithelial cells.
NMDA Receptor Secondary Current Blockade >70%Blockade of NMDA receptor secondary currents.[6][7]

Downstream Signaling Pathways Modulated by this compound

The primary mechanism by which this compound exerts its effects is through the inhibition of PANX1-mediated ATP release, which subsequently impacts several key downstream signaling pathways.

The PANX1-P2X7 Receptor Axis

Extracellular ATP, released via PANX1 channels, is a primary agonist for the P2X7 receptor, an ATP-gated ion channel. The activation of P2X7R triggers a cascade of intracellular events, including ion fluxes and the activation of inflammatory pathways[3][8]. This compound, by preventing ATP release, effectively dampens the activation of P2X7R and its downstream signaling.

PANX1_P2X7_Axis cluster_membrane Plasma Membrane PANX1 PANX1 Channel ATP_out Extracellular ATP PANX1->ATP_out P2X7R P2X7 Receptor Downstream Downstream Signaling P2X7R->Downstream TenPANX This compound TenPANX->PANX1 Inhibits ATP_out->P2X7R Activates ATP_in Intracellular ATP ATP_in->PANX1 Release

Figure 1: this compound Inhibition of the PANX1-P2X7R Signaling Axis.
The NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines like IL-1β and IL-18, is often dependent on P2X7R activation and the subsequent potassium efflux[9]. By inhibiting the initial ATP release required for P2X7R activation, this compound can effectively suppress NLRP3 inflammasome activation and the release of mature inflammatory cytokines[6][7].

NLRP3_Inflammasome_Pathway cluster_membrane Plasma Membrane PANX1 PANX1 ATP ATP PANX1->ATP Release P2X7R P2X7R K_efflux K+ Efflux P2X7R->K_efflux TenPANX This compound TenPANX->PANX1 Inhibits ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 NFkB_Signaling_Pathway cluster_membrane Plasma Membrane PANX1 PANX1 ATP ATP PANX1->ATP Release P2X7R P2X7R IKK IKK Complex P2X7R->IKK Potentiates TLR TLR TLR->IKK TenPANX This compound TenPANX->PANX1 Inhibits ATP->P2X7R Activates PAMPs_DAMPs PAMPs/DAMPs PAMPs_DAMPs->TLR IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Inflammatory_Genes Inflammatory Gene Transcription NFkB_active->Inflammatory_Genes ATP_Release_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Wash_Cells Wash cells with ATP-free buffer Seed_Cells->Wash_Cells Add_this compound Add this compound or vehicle control Wash_Cells->Add_this compound Stimulate Apply stimulus (optional) Add_this compound->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Measure_Luminescence Measure ATP using luciferase assay Collect_Supernatant->Measure_Luminescence Analyze_Data Analyze data Measure_Luminescence->Analyze_Data End End Analyze_Data->End Dye_Uptake_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Wash_Cells Wash cells with assay buffer Seed_Cells->Wash_Cells Add_Reagents Add this compound, YO-PRO-1, and stimulus Wash_Cells->Add_Reagents Incubate Incubate at 37°C (light-protected) Add_Reagents->Incubate Measure_Fluorescence Measure fluorescence Incubate->Measure_Fluorescence Analyze_Data Analyze data Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

The 10PANX Peptide: A Technical Guide to a Pannexin-1 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the WRQAAFVDSY Peptide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 10PANX peptide, with the amino acid sequence WRQAAFVDSY, is a synthetic mimetic peptide that acts as a competitive inhibitor of the Pannexin-1 (PANX1) channel.[1][2] By mimicking a sequence within the second extracellular loop of the PANX1 protein, this compound effectively blocks the channel, thereby attenuating the release of adenosine triphosphate (ATP) and subsequent downstream signaling events.[2][3] This inhibitory action has significant implications for cellular processes such as inflammation, apoptosis, and nociceptive signaling. This technical guide provides a comprehensive overview of the this compound peptide, including its mechanism of action, detailed experimental protocols, quantitative data on its inhibitory effects, and a visualization of the associated signaling pathways.

Introduction

Pannexin-1 (PANX1) is a ubiquitously expressed protein that forms large-pore channels in the plasma membrane, facilitating the passage of ions and small molecules, most notably ATP.[4][5] The release of extracellular ATP acts as a crucial signaling molecule, activating purinergic receptors such as the P2X7 receptor (P2X7R).[1][6] This signaling cascade is implicated in a variety of physiological and pathological processes, including the inflammatory response, programmed cell death, and the transmission of pain signals.[6][7]

The this compound peptide has emerged as a valuable research tool for elucidating the role of PANX1 channels in these processes.[8] Its specificity as a competitive inhibitor allows for the targeted investigation of PANX1 function in various cellular and in vivo models.[1][2] This guide aims to equip researchers with the necessary technical information to effectively utilize the this compound peptide in their studies.

Mechanism of Action

The this compound peptide functions as a competitive antagonist of the PANX1 channel.[1] Its amino acid sequence, WRQAAFVDSY, corresponds to a region within the second extracellular loop of the PANX1 protein.[2][3] By binding to the channel, this compound sterically hinders its opening, thereby preventing the efflux of ATP from the cell.[1][9] This blockade of ATP release subsequently inhibits the activation of downstream signaling pathways, most notably the P2X7R-mediated cascade that leads to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][4][5]

The inhibitory effect of this compound has been demonstrated to be selective for PANX1 channels, without significantly altering the membrane currents mediated by other channels, such as the P2X7R itself.[8]

Signaling Pathway

The inhibitory action of the this compound peptide is best understood in the context of the PANX1-mediated signaling pathway. Under various stimuli, such as high extracellular potassium, mechanical stress, or receptor activation, PANX1 channels open, leading to the release of ATP into the extracellular space. This extracellular ATP then binds to and activates P2X7 receptors on the same or neighboring cells. P2X7R activation triggers a cascade of events, including potassium efflux and the assembly of the NLRP3 inflammasome. The inflammasome, in turn, activates caspase-1, which cleaves pro-IL-1β into its mature, active form, leading to its secretion and the propagation of the inflammatory response. The this compound peptide intervenes at the initial step of this pathway by blocking the PANX1 channel and preventing ATP release.

PANX1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP_ext ATP P2X7R P2X7 Receptor ATP_ext->P2X7R Activates This compound This compound Peptide (WRQAAFVDSY) PANX1 Pannexin-1 (PANX1) Channel This compound->PANX1 Inhibits PANX1->ATP_ext NLRP3 NLRP3 Inflammasome Assembly P2X7R->NLRP3 Activates ATP_in ATP ATP_in->PANX1 Release Casp1_pro Pro-Caspase-1 NLRP3->Casp1_pro Recruits Casp1_act Active Caspase-1 Casp1_pro->Casp1_act Cleavage pro_IL1b Pro-IL-1β Casp1_act->pro_IL1b Cleaves IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b Inflammation Inflammatory Response IL1b->Inflammation

Caption: The this compound peptide inhibits the PANX1-mediated inflammatory signaling pathway.

Quantitative Data

The inhibitory efficacy of the this compound peptide has been quantified in various experimental settings. The following tables summarize key findings from the literature.

Table 1: Inhibition of ATP Release by this compound Peptide

Cell TypeStimulusThis compound Concentration% Inhibition of ATP ReleaseReference
Human Red Blood CellsLowered pO₂200 µM90.9 ± 15.5%[1]
B16-BL6 CellsHypo-osmotic Shock100 µM~19%[10]
B16-BL6 CellsHypo-osmotic Shock12.5 µM - 400 µMU-shaped dose-response[10]
Thoracic DuctsPhenylephrine300 µMSignificant reduction[2]

Table 2: Inhibition of Inflammatory Responses by this compound Peptide

Cell TypeResponse MeasuredThis compound Concentration% InhibitionReference
MacrophagesP2X7-mediated dye uptakeNot specifiedSelective inhibition[8]
MacrophagesATP-mediated IL-1β release200 µMComplete inhibition[6]
MacrophagesCaspase-1 activation200 µMComplete inhibition[6]
Neuropathic RatsMechanical hyperalgesia300 µM (intrathecal)Significant decrease[3][7]
Neuropathic RatsC-reflex wind-up300 µM (intrathecal)Significant depression[3][7]

Table 3: Inhibition of Pannexin-1 Currents by this compound Peptide

Experimental SystemResponse MeasuredThis compound Concentration% InhibitionReference
Pyramidal NeuronsNMDAR-induced secondary currentNot specified> 70%

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound peptide, based on established protocols from the scientific literature.

Preparation of this compound Peptide Stock Solution

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Briefly centrifuge the vial of lyophilized this compound peptide to ensure the powder is at the bottom.

  • Reconstitute the peptide in sterile water or buffer to a desired stock concentration (e.g., 1-10 mM). The solubility in sterile water is reported to be >10 mM.[1]

  • Gently vortex to dissolve the peptide completely.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro ATP Release Assay

This protocol is adapted from studies measuring ATP release from cultured cells.[10]

Materials:

  • Cultured cells of interest (e.g., B16-BL6 cells)

  • Physiological salt solution (e.g., Tyrode's solution)

  • Stimulus for PANX1 opening (e.g., hypo-osmotic solution, phenylephrine)

  • This compound peptide stock solution

  • ATP bioluminescence assay kit

  • Luminometer

  • 96-well white-walled plates

Protocol:

  • Seed cells in a 96-well white-walled plate and culture until they reach the desired confluency.

  • Wash the cells with the physiological salt solution.

  • Pre-incubate the cells with the desired concentration of this compound peptide (or vehicle control) in the physiological salt solution for a specified time (e.g., 10-30 minutes).

  • Induce PANX1 channel opening by adding the stimulus.

  • At various time points after stimulation, collect a sample of the extracellular medium.

  • Measure the ATP concentration in the collected medium using an ATP bioluminescence assay kit according to the manufacturer's instructions.

  • Quantify the luminescence using a luminometer.

  • Calculate the percentage of inhibition of ATP release by comparing the results from this compound-treated cells to the vehicle-treated control cells.

ATP_Release_Workflow Start Start Cell_Culture Culture cells in 96-well plate Start->Cell_Culture Pre_incubation Pre-incubate with This compound or vehicle Cell_Culture->Pre_incubation Stimulation Induce PANX1 opening Pre_incubation->Stimulation Sample_Collection Collect extracellular medium Stimulation->Sample_Collection ATP_Measurement Measure ATP with bioluminescence assay Sample_Collection->ATP_Measurement Analysis Quantify and calculate inhibition ATP_Measurement->Analysis End End Analysis->End

Caption: Workflow for an in vitro ATP release assay using the this compound peptide.
In Vitro IL-1β Release Assay

This protocol is based on the methodology described by Pelegrin and Surprenant (2006).[6]

Materials:

  • Macrophage cell line (e.g., THP-1) or primary macrophages

  • Lipopolysaccharide (LPS)

  • ATP

  • This compound peptide stock solution

  • ELISA kit for IL-1β

  • Cell culture medium and supplements

Protocol:

  • Culture macrophages in appropriate cell culture plates.

  • Prime the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4 hours) to induce the expression of pro-IL-1β.

  • Wash the cells to remove the LPS.

  • Pre-incubate the cells with the desired concentration of this compound peptide (e.g., 200 µM) or vehicle control for 30 minutes.

  • Stimulate the cells with ATP (e.g., 5 mM) for a short period (e.g., 30 minutes) to activate the P2X7R and induce IL-1β release.

  • Collect the cell culture supernatant.

  • Measure the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Determine the percentage of inhibition of IL-1β release by comparing the this compound-treated samples to the vehicle-treated controls.

In Vivo Administration in a Neuropathic Pain Model

This protocol is based on the study by Bravo et al. (2014).[3][7]

Materials:

  • Animal model of neuropathic pain (e.g., spared nerve injury in rats)

  • This compound peptide solution for injection

  • Intrathecal injection apparatus

  • Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia)

Protocol:

  • Induce neuropathic pain in the animal model according to established procedures.

  • After the development of neuropathic pain, administer the this compound peptide via intrathecal injection at the desired dose (e.g., 300 µM in a specific volume).

  • At various time points after the injection, assess the nociceptive behavior of the animals using appropriate tests (e.g., paw withdrawal threshold to mechanical stimuli).

  • Compare the behavioral responses of the this compound-treated animals to a vehicle-treated control group to determine the effect of the peptide on neuropathic pain.

Conclusion

The this compound peptide is a potent and selective inhibitor of the Pannexin-1 channel, making it an invaluable tool for investigating the physiological and pathological roles of PANX1-mediated ATP release. Its ability to disrupt the PANX1-P2X7R-inflammasome axis has significant implications for research in inflammation, immunology, neuroscience, and drug development. The detailed protocols and quantitative data presented in this technical guide provide a solid foundation for researchers to design and execute experiments utilizing this important peptide. Further research into the therapeutic potential of this compound and its derivatives may lead to the development of novel treatments for a range of inflammatory and pain-related disorders.

References

The Discovery and Development of 10PANX: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Role of Pannexin-1 in Cellular Communication

The discovery of the peptide inhibitor 10PANX is intrinsically linked to the growing understanding of the physiological and pathological roles of Pannexin-1 (Panx-1). Panx-1 is a protein that forms channels in the cell membrane, facilitating the release of molecules like ATP into the extracellular space. This process is a fundamental aspect of cellular communication, but its dysregulation is implicated in a variety of disease states, particularly those with an inflammatory component.

In 2006, a pivotal study by Pelegrin and Surprenant established the critical link between the ATP-gated P2X7 receptor (P2X7R), Panx-1, and the inflammatory cascade.[1] They demonstrated that the activation of P2X7R leads to the opening of Panx-1 channels, a necessary step for the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1] To investigate this pathway, they developed a mimetic peptide strategy, designing a short peptide that mimics a sequence in an extracellular loop of the Panx-1 protein, with the aim of competitively inhibiting its function. This strategy gave rise to this compound.

This compound is a decapeptide with the amino acid sequence Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr (WRQAAFVDSY). It was designed to mimic a sequence in the second extracellular loop of Panx-1, thereby blocking the channel's opening and its downstream effects.[2] This peptide has since become a valuable research tool for elucidating the multifaceted roles of Panx-1 in conditions such as neuropathic pain, inflammatory bowel disease, and ischemic injury.[3]

Chemical Properties of this compound

PropertyValue
Sequence H-Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr-OH
Molecular Formula C58H79N15O16
Molecular Weight 1242.37 g/mol
CAS Number 955091-53-9

Mechanism of Action: Disrupting the Inflammatory Cascade

This compound functions as a competitive inhibitor of Panx-1 channels.[3] By binding to the channel, it prevents the conformational changes necessary for its opening. This blockade has several key downstream consequences, primarily centered on the inhibition of inflammatory signaling pathways.

The activation of the P2X7 receptor by extracellular ATP is a key initiating event in a pro-inflammatory signaling cascade. This activation triggers the opening of Panx-1 channels, leading to a massive influx of ions and the release of ATP into the extracellular environment. This ATP can then act on neighboring cells, propagating the inflammatory signal. The opening of Panx-1 is also a critical step in the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, active form, which is a potent pro-inflammatory cytokine.

This compound disrupts this entire process by blocking the Panx-1 channel. This prevents the ATP release and the subsequent activation of the inflammasome, thereby reducing the production and release of IL-1β and mitigating the inflammatory response.

10PANX_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_ext ATP P2X7R P2X7 Receptor ATP_ext->P2X7R activates Panx1 Pannexin-1 Channel P2X7R->Panx1 opens NLRP3 NLRP3 Inflammasome Panx1->NLRP3 activates This compound This compound This compound->Panx1 blocks Casp1_inactive pro-Caspase-1 NLRP3->Casp1_inactive recruits Casp1_active Caspase-1 Casp1_inactive->Casp1_active cleaves to pro_IL1b pro-IL-1β Casp1_active->pro_IL1b cleaves IL1b IL-1β pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation promotes

Figure 1: this compound blocks the P2X7R-Panx-1 signaling pathway.

Experimental Data

The efficacy of this compound has been demonstrated in a variety of in vitro and in vivo experimental systems. While a specific IC50 value is not consistently reported in the literature, and its inhibitory effect can exhibit a U-shaped concentration-response curve, the following tables summarize the effective concentrations and observed effects in key studies.

Table 1: In Vitro Efficacy of this compound

AssayCell TypeThis compound ConcentrationObserved EffectReference
Dye UptakeHEK cells expressing P2X7R200 µMInhibition of ATP-induced ethidium bromide uptake
ATP ReleaseHuman Red Blood Cells200 µM90.9 ± 15.5% reduction in ATP release in response to low oxygenApexBio
IL-1β ReleaseLPS-primed THP-1 macrophages200 µMSignificant inhibition of ATP-evoked IL-1β release
ApoptosisEnteric glial cells50 µMSignificant inhibition of TcdA- and TcdB-induced apoptosis[3]
Panx-1 CurrentsOocytes200 µMHalf-maximal reduction in Panx-1 channel activityResearchGate

Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models

Animal ModelAdministration RouteThis compound DoseObserved EffectReference
Chronic Constriction Injury (CCI) in miceIntrasciatic injection100 µM (6 µl)Significant increase in mechanical and thermal thresholds
Neuropathic rat modelIntrathecal injection300 µMCompletely abolished NMDA- and BzATP-induced mechanical hyperalgesia[3]
Carrageenan-induced inflammatory pain in ratsIntra-ganglionar (L5-DRG)30, 50, 100, 500 µMDose-dependent decrease of mechanical allodynia

Table 3: In Vivo Efficacy of this compound in Ischemia Models

Animal ModelAdministration RouteThis compound DoseObserved EffectReference
Transient middle cerebral artery occlusion (MCAO) in ratsNot specifiedNot specifiedReduced infarct volume and alleviated neurological deficit

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Dye Uptake Assay

This assay measures the permeability of the cell membrane to fluorescent dyes, which is an indicator of Panx-1 channel opening.

Materials:

  • HEK293 cells stably expressing the P2X7 receptor

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) or YO-PRO-1

  • ATP solution

  • This compound stock solution

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed HEK293-P2X7R cells in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.

  • Wash the cells with PBS.

  • Add a solution of EtBr (e.g., 5 µM) in a low-divalent cation saline solution to each well.

  • Add this compound at the desired concentrations to the respective wells and incubate for 10-15 minutes at 37°C.

  • Initiate the assay by adding ATP (e.g., 1-3 mM final concentration) to the wells.

  • Immediately begin monitoring the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 518/605 nm for EtBr).

  • Record fluorescence readings at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Data is typically expressed as the change in fluorescence over time.

ATP Release Assay

This assay quantifies the amount of ATP released from cells into the extracellular medium.

Materials:

  • Cell line of interest (e.g., macrophages, red blood cells)

  • Culture medium or appropriate buffer

  • This compound stock solution

  • Stimulus for ATP release (e.g., LPS, hypotonic solution)

  • ATP determination kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Culture cells in a 96-well white, opaque plate.

  • Pre-treat the cells with this compound at various concentrations for a specified period (e.g., 30 minutes).

  • Induce ATP release by adding the appropriate stimulus.

  • At desired time points, collect a sample of the cell supernatant.

  • Measure the ATP concentration in the supernatant using a luciferase-based ATP determination kit according to the manufacturer's instructions.

  • Read the luminescence signal using a luminometer.

  • Generate a standard curve with known ATP concentrations to quantify the amount of ATP released.

Whole-Cell Patch Clamp

This electrophysiological technique is used to measure the ion currents flowing through Panx-1 channels.

Materials:

  • Cells expressing Panx-1 channels (e.g., Xenopus oocytes injected with Panx-1 cRNA, or mammalian cell lines)

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular and extracellular recording solutions

  • This compound stock solution

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries and fill with the intracellular solution.

  • Establish a whole-cell recording configuration on a cell expressing Panx-1.

  • Apply a voltage protocol to elicit Panx-1 currents (e.g., voltage ramps or steps to positive potentials).

  • Record the baseline Panx-1 currents.

  • Perfuse the cell with the extracellular solution containing this compound at the desired concentration.

  • Record the Panx-1 currents in the presence of this compound.

  • Wash out the this compound with the control extracellular solution and record the recovery of the current.

  • Analyze the current amplitudes before, during, and after this compound application to determine the extent of inhibition.

IL-1β Release Assay (ELISA)

This assay measures the concentration of the pro-inflammatory cytokine IL-1β released from cells.

Materials:

  • Immune cells (e.g., primary macrophages or THP-1 monocytic cells)

  • LPS (lipopolysaccharide)

  • ATP solution

  • This compound stock solution

  • Human or mouse IL-1β ELISA kit

  • Microplate reader

Procedure:

  • Prime the immune cells with LPS (e.g., 1 µg/mL) for several hours to induce the expression of pro-IL-1β.

  • Pre-incubate the primed cells with this compound at various concentrations for 30-60 minutes.

  • Stimulate the cells with ATP (e.g., 5 mM) to activate the NLRP3 inflammasome and induce IL-1β release.

  • Incubate for an appropriate time (e.g., 30-60 minutes).

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Read the absorbance on a microplate reader and calculate the IL-1β concentration based on a standard curve.

In Vivo Administration for Neuropathic Pain

This protocol describes a general procedure for administering this compound in a rodent model of neuropathic pain.

Materials:

  • Rodent model of neuropathic pain (e.g., Chronic Constriction Injury model)

  • This compound solution in a sterile vehicle (e.g., saline)

  • Micro-injection pump and syringe

  • Anesthesia

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • For intrathecal administration, perform a lumbar puncture to deliver the this compound solution directly into the cerebrospinal fluid.

  • For local administration (e.g., intrasciatic), surgically expose the sciatic nerve and inject the this compound solution in close proximity.

  • Administer a single dose or repeated doses depending on the experimental design.

  • Assess pain behaviors at various time points post-administration using standard methods such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.

  • Compare the pain thresholds of this compound-treated animals to vehicle-treated controls.

Experimental Workflows and Logical Relationships

Visualizing the experimental processes and the underlying biological logic is crucial for understanding the development and application of this compound.

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture appropriate cell line (e.g., HEK293-P2X7R, Macrophages) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding 10PANX_Incubation Pre-incubate with this compound (various concentrations) Cell_Seeding->10PANX_Incubation Stimulation Add stimulus (e.g., ATP, LPS) 10PANX_Incubation->Stimulation Dye_Uptake Dye Uptake Assay (e.g., Ethidium Bromide) Stimulation->Dye_Uptake ATP_Release ATP Release Assay (Luciferase-based) Stimulation->ATP_Release IL1b_ELISA IL-1β ELISA Stimulation->IL1b_ELISA Data_Acquisition Measure fluorescence, luminescence, or absorbance Dye_Uptake->Data_Acquisition ATP_Release->Data_Acquisition IL1b_ELISA->Data_Acquisition Quantification Quantify inhibition and cytokine release Data_Acquisition->Quantification

Figure 2: Workflow for assessing this compound activity in vitro.

Logical_Relationship Tissue_Injury Tissue Injury / Nerve Damage ATP_Release_Initial Initial ATP Release Tissue_Injury->ATP_Release_Initial P2X7R_Activation P2X7R Activation on Glial Cells ATP_Release_Initial->P2X7R_Activation Panx1_Opening Pannexin-1 Channel Opening P2X7R_Activation->Panx1_Opening ATP_Amplification Amplified ATP Release Panx1_Opening->ATP_Amplification Inflammasome_Activation Inflammasome Activation Panx1_Opening->Inflammasome_Activation ATP_Amplification->P2X7R_Activation Positive Feedback Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome_Activation->Cytokine_Release Neuronal_Sensitization Neuronal Sensitization Cytokine_Release->Neuronal_Sensitization Neuropathic_Pain Neuropathic Pain Neuronal_Sensitization->Neuropathic_Pain 10PANX_Intervention This compound 10PANX_Intervention->Panx1_Opening Inhibits

Figure 3: Logical relationship of Panx-1 in neuropathic pain.

Conclusion

This compound has emerged as a critical tool for dissecting the role of Pannexin-1 in a wide array of physiological and pathophysiological processes. Its development, rooted in a rational design to mimic and block a specific extracellular loop of the Panx-1 channel, has provided researchers with a selective inhibitor to probe the consequences of Panx-1 activity. The data gathered from in vitro and in vivo studies consistently demonstrate its efficacy in blocking the inflammatory cascade initiated by P2X7R activation and subsequent Panx-1 opening. This has significant implications for our understanding and potential treatment of inflammatory and neuropathic pain disorders. While further development would be required for any therapeutic applications, including addressing its peptide nature and pharmacokinetic properties, this compound remains an invaluable asset for the scientific community, enabling continued exploration of the intricate roles of Pannexin-1 in health and disease.

References

The Interplay of 10PANX and the P2X7 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammatory and immune responses. Its activation by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel and, with prolonged stimulation, the formation of a large transmembrane pore. This pore formation is permeable to molecules up to 900 Da, leading to downstream events such as inflammasome activation and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Pannexin-1 (Panx1), a member of the pannexin family of channel-forming glycoproteins, has been identified as a crucial component in the P2X7R signaling pathway, acting as the conduit for this large pore formation.[1][2] The pannexin-1 mimetic inhibitory peptide, 10PANX, has emerged as a valuable tool for dissecting the intricate relationship between P2X7R and Panx1. This technical guide provides an in-depth overview of the this compound-P2X7R interaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.

Quantitative Data: Inhibition of P2X7R-Mediated Effects by this compound

The following table summarizes the effective concentrations of this compound used to inhibit various P2X7R-mediated cellular responses. While specific IC50 values for this compound are not consistently reported in the literature, the concentrations listed demonstrate its potent inhibitory activity.

Cell TypeAssayP2X7R AgonistThis compound ConcentrationObserved EffectReference
HEK293 cells expressing rat or human P2X7REthidium Bromide Uptake3 mM ATP200 µMInhibition of dye uptake[3]
Mouse J774 MacrophagesEthidium Bromide Uptake3 mM ATP200 µMInhibition of dye uptake[3]
Human Lung Alveolar MacrophagesEthidium Bromide Uptake3 mM ATP200 µMInhibition of dye uptake[3]
Murine T-cellsCell Death (Ethidium Homodimer-1 staining)1 mM ATP200 µMInhibition of ATP-induced cell death[4]
Human and Mouse MacrophagesIL-1β ReleaseATPNot specifiedBlockade of ATP-mediated IL-1β release[3]
WT mouse bladder preparationsSoluble Ectonucleotidase Release30 µM BzATP200 µMAbolished BzATP-induced release[1]

Signaling Pathways and Experimental Workflows

P2X7R-Panx1 Signaling Pathway and Inhibition by this compound

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to the opening of the associated Pannexin-1 channel. This allows for the influx of extracellular molecules and the release of intracellular contents, culminating in an inflammatory response. This compound acts by blocking the Pannexin-1 channel, thereby inhibiting these downstream effects.

P2X7_Panx1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 binds & activates TenPANX This compound Panx1 Pannexin-1 Channel TenPANX->Panx1 blocks P2X7->Panx1 opens Inflammasome NLRP3 Inflammasome Activation Panx1->Inflammasome K+ efflux Dye Dye (e.g., Ethidium) Dye->Panx1 influx IL1b_pro Pro-IL-1β IL1b_mature Mature IL-1β IL1b_pro->IL1b_mature Caspase1_inactive Inactive Caspase-1 Caspase1_active Active Caspase-1 Caspase1_inactive->Caspase1_active Caspase1_active->IL1b_pro cleaves cluster_extracellular cluster_extracellular IL1b_mature->cluster_extracellular release Inflammasome->Caspase1_inactive activates

P2X7R-Panx1 signaling and this compound inhibition.
Experimental Workflow: Dye Uptake Assay

A common method to assess P2X7R-mediated pore formation is the dye uptake assay. This workflow illustrates the key steps involved in measuring the influx of a fluorescent dye, such as ethidium bromide or YO-PRO-1, into cells following P2X7R activation.

Dye_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis plate_cells Plate cells in a 96-well plate culture Culture cells to desired confluency plate_cells->culture add_inhibitor Add this compound or vehicle control culture->add_inhibitor incubate_inhibitor Incubate for a specified time add_inhibitor->incubate_inhibitor add_dye_agonist Add fluorescent dye and P2X7R agonist (ATP/BzATP) incubate_inhibitor->add_dye_agonist read_fluorescence Measure fluorescence over time using a plate reader add_dye_agonist->read_fluorescence analyze_data Analyze data to determine the rate of dye uptake read_fluorescence->analyze_data compare Compare this compound-treated vs. control wells analyze_data->compare

Workflow for a typical dye uptake assay.
Experimental Workflow: Co-Immunoprecipitation

To investigate the physical interaction between the P2X7 receptor and Pannexin-1, co-immunoprecipitation (Co-IP) is a standard technique. This workflow outlines the general procedure for a Co-IP experiment.

CoIP_Workflow cluster_lysate_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis harvest_cells Harvest cells expressing P2X7R and Panx1 lyse_cells Lyse cells with a non-denaturing buffer harvest_cells->lyse_cells clarify_lysate Clarify lysate by centrifugation lyse_cells->clarify_lysate preclear Pre-clear lysate with control beads clarify_lysate->preclear add_antibody Incubate with anti-P2X7R antibody preclear->add_antibody add_beads Add Protein A/G beads to capture antibody-antigen complexes add_antibody->add_beads wash Wash beads to remove non-specific binding add_beads->wash elute Elute proteins from beads wash->elute sds_page Separate proteins by SDS-PAGE elute->sds_page western_blot Perform Western blot with anti-Panx1 antibody sds_page->western_blot

General workflow for Co-Immunoprecipitation.

Detailed Experimental Protocols

Ethidium Bromide/YO-PRO-1 Uptake Assay

This protocol is adapted from methodologies described in several studies to measure P2X7R-mediated pore formation.[3][5][6][7][8]

Materials:

  • Cells expressing P2X7R (e.g., HEK293-P2X7R, J774 macrophages)

  • 96-well black, clear-bottom tissue culture plates

  • Phosphate-buffered saline (PBS) without Ca2+ and Mg2+

  • P2X7R agonist stock solution (e.g., 100 mM ATP or 10 mM BzATP in water)

  • This compound stock solution (e.g., 10 mM in water or appropriate solvent)

  • Fluorescent dye stock solution (e.g., 1 mM Ethidium Bromide or 1 mM YO-PRO-1 iodide in DMSO)

  • Fluorescence plate reader with excitation/emission filters appropriate for the chosen dye (e.g., Ethidium Bromide: ~518/605 nm; YO-PRO-1: ~491/509 nm)

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Culture overnight in a 37°C, 5% CO2 incubator.

  • Cell Washing: On the day of the experiment, gently wash the cells twice with 200 µL of PBS without Ca2+ and Mg2+.

  • Inhibitor Incubation: Prepare working solutions of this compound in PBS. Add 100 µL of the this compound solution or vehicle control to the appropriate wells. Incubate for 10-15 minutes at room temperature.

  • Dye and Agonist Addition: Prepare a 2X working solution of the fluorescent dye and P2X7R agonist in PBS. For example, for a final concentration of 25 µM ethidium bromide and 1 mM ATP, prepare a solution of 50 µM ethidium bromide and 2 mM ATP.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the reader to take kinetic readings every 30-60 seconds for a total of 30-60 minutes. Initiate the reading, and after a baseline of 2-3 readings, inject 100 µL of the 2X dye/agonist solution into each well.

  • Data Analysis: The rate of dye uptake is determined by the increase in fluorescence over time. Compare the rates of dye uptake in the this compound-treated wells to the vehicle-treated wells to determine the extent of inhibition.

IL-1β Release Assay

This protocol outlines the measurement of IL-1β released from macrophages following P2X7R activation, based on established methods.[3][9][10]

Materials:

  • Macrophage cell line (e.g., THP-1, J774) or primary macrophages

  • Lipopolysaccharide (LPS)

  • P2X7R agonist (ATP or BzATP)

  • This compound

  • Cell culture medium

  • Human or mouse IL-1β ELISA kit

  • 96-well plate for ELISA

Procedure:

  • Cell Priming: Plate macrophages and prime with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.

  • Inhibitor Treatment: After priming, wash the cells and replace the medium. Add this compound or vehicle control at the desired concentrations and incubate for 15-30 minutes.

  • P2X7R Activation: Add the P2X7R agonist (e.g., 1-5 mM ATP or 100-300 µM BzATP) and incubate for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of IL-1β in each sample using a standard curve. Compare the amount of IL-1β released from this compound-treated cells to control cells.

Co-Immunoprecipitation (Co-IP) of P2X7R and Pannexin-1

This protocol provides a general framework for performing Co-IP to demonstrate the physical association of P2X7R and Panx1.[1][11][12][13][14][15]

Materials:

  • Cells co-expressing P2X7R and Panx1

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Anti-P2X7R antibody for immunoprecipitation

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

  • Anti-Panx1 antibody for Western blotting

  • Anti-P2X7R antibody for Western blotting

Procedure:

  • Cell Lysis: Harvest cells and lyse in ice-cold Co-IP lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation: Add the anti-P2X7R antibody or isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: After the final wash, resuspend the beads in elution buffer and boil for 5-10 minutes to release the proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-Panx1 antibody to detect the co-immunoprecipitated Panx1. As a control, probe a separate blot with anti-P2X7R antibody to confirm the immunoprecipitation of the bait protein.

Conclusion

The interaction between the P2X7 receptor and Pannexin-1 is a critical axis in inflammatory signaling. The pannexin-1 mimetic inhibitory peptide, this compound, serves as an indispensable tool for elucidating the functional consequences of this interaction. By blocking the Panx1 channel, this compound effectively decouples P2X7R activation from its downstream pro-inflammatory effects, including large-pore formation and IL-1β release. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important signaling pathway and to explore its potential as a therapeutic target.

References

The Role of 10PANX in Preventing Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pannexin 1 (PANX1) channels are crucial mediators of intercellular communication, forming large pores in the cell membrane that allow the passage of ions and small molecules, most notably adenosine triphosphate (ATP). Under pathological conditions, the opening of PANX1 channels can exacerbate cellular damage by releasing pro-inflammatory "danger signals," leading to various forms of programmed cell death. 10PANX, a mimetic peptide inhibitor, specifically blocks these channels, emerging as a powerful tool to investigate cellular death pathways and as a potential therapeutic agent. This technical guide explores the mechanisms by which this compound prevents cell death, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling pathways involved.

The Pannexin 1 (PANX1) Channel: A Critical Regulator of Cell Fate

PANX1 is a channel-forming glycoprotein expressed in most mammalian cells.[1] Unlike connexin-based gap junctions that connect the cytoplasm of adjacent cells, PANX1 channels connect the intracellular and extracellular environments.[1] The release of molecules like ATP and UTP through PANX1 acts in an autocrine or paracrine fashion, contributing to a wide range of physiological and pathological processes.[1]

Activation of PANX1 channels is a key event in several cell death paradigms:

  • Inflammatory Signaling: In response to cellular stress, PANX1 releases ATP, which acts as a danger-associated molecular pattern (DAMP). This extracellular ATP can then activate purinergic receptors, such as P2X7, on neighboring cells, triggering pro-inflammatory cascades that can lead to cell death.[2][3]

  • Apoptotic Signaling: During early apoptosis, effector caspases-3 and -7 cleave the C-terminal tail of the PANX1 protein.[4][5] This cleavage results in the irreversible opening of the channel, facilitating the release of ATP and UTP as "find-me" signals to recruit phagocytes for the clearance of apoptotic bodies.[3]

  • Necroptotic Signaling: In models of ischemic injury, PANX1 channel activity has been linked to the expression of key proteins involved in necroptosis, a form of programmed necrosis.[6][7]

This compound is a decapeptide that mimics a sequence in an extracellular loop of PANX1, acting as a competitive inhibitor that blocks the channel pore.[2][8] By preventing the efflux of signaling molecules, this compound effectively decouples cellular stress from the downstream propagation of death signals.

cluster_0 Extracellular Space cluster_1 Intracellular Space ATP_out ATP PANX1_channel PANX1 Channel (Open) PANX1_channel->ATP_out Release PANX1_blocked PANX1 Channel (Blocked) PANX10 This compound PANX10->PANX1_blocked Blocks ATP_in ATP ATP_in->PANX1_channel Release Stress Cellular Stress (e.g., Ischemia, LPS) Stress->PANX1_channel Activates

Figure 1: Mechanism of this compound Inhibition.

This compound in the Prevention of Inflammatory Cell Death

A primary mechanism by which this compound prevents cell death is by inhibiting the activation of the NLRP3 inflammasome. This pathway is central to pyroptosis, a highly inflammatory form of programmed cell death. The sequence of events is as follows:

  • An initial inflammatory stimulus (e.g., lipopolysaccharide, LPS) primes the cell, leading to the upregulation of pro-inflammatory cytokines like pro-IL-1β.[1]

  • A second stimulus, often mediated by PANX1 activation, causes a massive release of intracellular ATP.[3]

  • Extracellular ATP binds to the P2X7 receptor (P2X7R) on the cell surface.[1][3]

  • P2X7R activation leads to K+ efflux, which is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.[3]

  • The active inflammasome activates Caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, leading to intense inflammation and cell death.[1][9]

This compound intervenes at the very beginning of this cascade by blocking the PANX1-mediated ATP release, thereby preventing P2X7R activation and subsequent inflammasome-mediated cell death.[2][9]

Stimulus Inflammatory Stimulus (e.g., LPS, Toxins) PANX1 PANX1 Activation Stimulus->PANX1 ATP_Release ATP Release PANX1->ATP_Release P2X7R P2X7R Activation ATP_Release->P2X7R K_Efflux K+ Efflux P2X7R->K_Efflux NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B IL-1β / IL-18 Release Casp1->IL1B Death Pyroptosis / Cell Death IL1B->Death PANX10 This compound PANX10->ATP_Release

Figure 2: this compound Inhibition of the Inflammasome Pathway.

This compound in the Prevention of Necroptosis

Necroptosis is a regulated form of necrosis that is critically dependent on Receptor-Interacting Protein Kinase 3 (RIP3). In a rat model of transient focal cerebral ischemia, pretreatment with this compound provided significant neuroprotection.[6][7] Notably, this protective effect was not associated with a reduction in apoptotic markers like TUNEL staining or cleaved caspase-3.[7] Instead, this compound treatment significantly decreased the expression of RIP3.[7] This suggests that in the context of ischemic injury, PANX1 channel activation contributes to neuronal death primarily by upregulating the necroptotic pathway. By inhibiting PANX1, this compound prevents the expression of RIP3 and the subsequent execution of necroptosis, thereby reducing infarct volume and improving neurological outcomes.[6][7]

Ischemia Ischemic Injury (e.g., Stroke) PANX1 PANX1 Activation Ischemia->PANX1 Unknown Downstream Signaling (HMGB1 Release) PANX1->Unknown RIP3 RIP3 Expression Unknown->RIP3 Necroptosis Necroptosis / Neuronal Death RIP3->Necroptosis PANX10 This compound PANX10->Unknown Inhibits cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow iv_start Culture Cells (e.g., Macrophages, Neurons) iv_treat Treat with Stimulus +/- this compound iv_start->iv_treat iv_end1 ATP Release Assay (Luminescence) iv_treat->iv_end1 iv_end2 Cell Viability Assay (Caspase Activity, Annexin V) iv_treat->iv_end2 iv_end3 Protein Analysis (Western Blot for RIP3) iv_treat->iv_end3 inv_start Animal Model (e.g., MCAO in Rats) inv_treat Administer Vehicle or this compound inv_start->inv_treat inv_injury Induce Injury (e.g., Ischemia) inv_treat->inv_injury inv_assess1 Behavioral Assessment (Neurological Score) inv_injury->inv_assess1 inv_assess2 Histological Analysis (Infarct Volume, IHC) inv_injury->inv_assess2

References

Methodological & Application

Application Notes and Protocols: 10PANX in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant clinical challenge. Emerging research has identified the crucial role of Pannexin 1 (Panx1) channels in the pathogenesis of neuropathic pain.[1][2] Panx1, a large-pore membrane channel found in neurons and glial cells, facilitates the release of ATP and inflammatory cytokines, contributing to central sensitization and neuroinflammation.[1][2][3] 10PANX is a mimetic peptide that acts as a selective competitive inhibitor of Panx1 channels.[4] By blocking these channels, this compound inhibits ATP release and downstream signaling through P2X7 receptors, thereby mitigating inflammatory responses and reducing pain hypersensitivity.[4] These application notes provide a comprehensive overview of the use of this compound in preclinical neuropathic pain research, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action of this compound in Neuropathic Pain

In neuropathic pain states, activated Panx1 channels in both Schwann cells and spinal cord neurons contribute to the amplification of pain signals.[1][5] The mimetic peptide this compound effectively blocks these channels, leading to a reduction in mechanical and thermal hyperalgesia.[1] The therapeutic effect of this compound is attributed to its ability to suppress the release of pro-inflammatory mediators, thereby dampening neuroinflammation.[1] Studies have demonstrated that the analgesic effects of this compound are mediated through its interaction with NMDA and P2X7 receptor signaling pathways, which are pivotal in central sensitization.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the efficacy of this compound in rodent models of neuropathic pain.

Table 1: In Vivo Efficacy of this compound in Neuropathic Pain Models

Animal ModelAdministration RouteThis compound DoseKey FindingsReference
Chronic Constriction Injury (CCI) - MouseIntrasciatic injectionNot specifiedEffectively reduced mechanical and heat hyperalgesia.[1]
Spared Nerve Injury (SNI) - RatIntrathecal (i.t.)300 μMReversed mechanical hyperalgesia and C-reflex wind-up potentiation induced by NMDA and BzATP.[5]
Spared Nerve Injury (SNI) - RatIntrathecal (i.t.)10, 30, 100, or 300 μmol/LInduced a significant, dose-dependent antihyperalgesic effect.[6]
Neuropathic RatsIntrathecal (i.t.)300 μMGenerated a significant increase in the withdrawal threshold (from 172.0 ± 7.2 g/cm² to 210.1 ± 9.8 g/cm²).[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in neuropathic pain research.

Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain in rodents.

Materials:

  • Adult CD1 mice or Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • 4-0 or 5-0 chromic gut sutures

  • This compound solution

  • Vehicle control (e.g., saline)

Procedure:

  • Anesthetize the animal using an appropriate anesthetic.

  • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

  • Carefully dissect the connective tissue to isolate the sciatic nerve proximal to its trifurcation.

  • Loosely tie four ligatures (4-0 or 5-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each.

  • The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

  • Close the muscle and skin layers with sutures.

  • For sham-operated animals, expose the sciatic nerve without ligation.

  • Allow the animals to recover for a designated period (e.g., 7-14 days) for the development of neuropathic pain symptoms.

  • Administer this compound or vehicle control via the desired route (e.g., intrasciatic or intrathecal injection) at the specified time points post-surgery.

Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain, is assessed using von Frey filaments.

Materials:

  • von Frey filaments of varying calibrated forces

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the animal to the testing environment by placing it in the testing chamber on the elevated mesh platform for at least 15-30 minutes before testing.

  • Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

  • A positive response is recorded as a brisk withdrawal or flinching of the paw upon filament application.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

  • Test both the ipsilateral (injured) and contralateral (uninjured) hind paws.

  • A significant decrease in the PWT of the ipsilateral paw compared to the contralateral paw or baseline measurements indicates mechanical allodynia.

Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)

Thermal hyperalgesia is measured by assessing the paw withdrawal latency to a radiant heat source.

Materials:

  • Plantar test apparatus (radiant heat source)

  • Testing chambers with a glass floor

Procedure:

  • Acclimatize the animal to the testing chamber for at least 15-30 minutes.

  • Position the radiant heat source directly beneath the plantar surface of the hind paw.

  • Activate the heat source and start a timer.

  • Stop the timer and the heat source as soon as the animal withdraws its paw.

  • Record the paw withdrawal latency (PWL).

  • To prevent tissue damage, a cut-off time (e.g., 20-30 seconds) should be established.

  • Test both the ipsilateral and contralateral hind paws.

  • A significant decrease in the PWL of the ipsilateral paw indicates thermal hyperalgesia.

Visualizations

Signaling Pathway of this compound in Neuropathic Pain

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Glial Cell cluster_2 Therapeutic Intervention NerveInjury Nerve Injury Glutamate Glutamate NerveInjury->Glutamate releases ATP_pre ATP NerveInjury->ATP_pre releases NMDAR NMDA Receptor Glutamate->NMDAR activates P2X7R P2X7 Receptor ATP_pre->P2X7R activates Panx1 Pannexin 1 (Panx1) Channel NMDAR->Panx1 activates P2X7R->Panx1 activates ATP_post ATP release Panx1->ATP_post InflammatoryCytokines Inflammatory Cytokines (e.g., IL-6) Panx1->InflammatoryCytokines CentralSensitization Central Sensitization ATP_post->CentralSensitization InflammatoryCytokines->CentralSensitization NeuropathicPain Neuropathic Pain CentralSensitization->NeuropathicPain PANX10 This compound PANX10->Panx1 inhibits

Caption: Signaling pathway of this compound in mitigating neuropathic pain.

Experimental Workflow for this compound in Neuropathic Pain Research

G start Start neuropathy_induction Induce Neuropathic Pain (e.g., CCI Model) start->neuropathy_induction baseline Baseline Behavioral Testing (von Frey, Hargreaves) neuropathy_induction->baseline grouping Animal Grouping (this compound vs. Vehicle) baseline->grouping treatment Administer this compound or Vehicle (Intrathecal / Intrasciatic) grouping->treatment post_treatment_testing Post-Treatment Behavioral Testing treatment->post_treatment_testing data_analysis Data Analysis and Comparison post_treatment_testing->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound efficacy.

References

Application Notes and Protocols: Utilizing 10PANX for Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract characterized by a dysregulated immune response. The pathology involves a complex interplay of genetic, environmental, and immunological factors, leading to debilitating symptoms and a significant impact on patient quality of life. A key area of research in IBD is the identification of novel therapeutic targets that can modulate the underlying inflammatory processes. One such target is the Pannexin-1 (PANX1) channel.

PANX1 forms large-pore channels in the cell membrane that are permeable to ions and small molecules, including adenosine triphosphate (ATP).[1] In pathological conditions such as IBD, the opening of PANX1 channels is upregulated, leading to excessive ATP release into the extracellular space. This extracellular ATP acts as a danger signal, activating purinergic receptors like P2X7R on immune cells.[2][3] This activation triggers a downstream signaling cascade, culminating in the assembly of the NLRP3 inflammasome, maturation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and recruitment of immune cells, thereby perpetuating the inflammatory response.[1][4]

10PANX is a mimetic peptide that acts as a competitive inhibitor of PANX1 channels.[5] By blocking the PANX1 channel, this compound prevents the release of ATP, thereby inhibiting the activation of the P2X7R and the subsequent downstream inflammatory signaling.[2][6] This mechanism of action makes this compound a valuable tool for studying the role of PANX1 in IBD pathogenesis and a potential therapeutic agent for mitigating intestinal inflammation.

Mechanism of Action of this compound in IBD

The inflammatory cascade in IBD is significantly influenced by the release of ATP from intestinal epithelial cells and immune cells through Pannexin-1 (PANX1) channels. This extracellular ATP then activates the P2X7 receptor (P2X7R) on immune cells, initiating a pro-inflammatory signaling pathway. The peptide inhibitor this compound specifically blocks these PANX1 channels, thereby attenuating the inflammatory response.

dot

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NFkB NF-κB P2X7R->NFkB Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 PANX1 PANX1 Channel PANX1->ATP Opens PANX1_blocked PANX1 Channel (Blocked by this compound) This compound inhibits PANX1 ATP_source ATP ATP_source->PANX1 Release Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription IL1b IL-1β (Inflammation) NLRP3->IL1b Cleavage

Caption: Signaling pathway of PANX1 in IBD and the inhibitory action of this compound.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of PANX1 inhibition in models of Inflammatory Bowel Disease.

In Vivo Model: DSS-Induced Colitis in PANX1 Knockout Mice
Parameter Observation
Disease Activity Index (DAI) Significantly decreased in PANX1-KO mice compared to wild-type.
Colon Length Significantly increased (less shortening) in PANX1-KO mice compared to wild-type.[7]
Weight Loss Significantly decreased in PANX1-KO mice compared to wild-type.[7]
TNF-α producing Th2-like cells Significantly reduced levels in PANX1-KO mice.[7]
Note: Data from PANX1 knockout (KO) mice serves as a proxy for the effects of a PANX1 inhibitor like this compound.
Ex Vivo Model: Cytokine-Induced Colitis in Human Colonic Mucosa (this compound at 100 µM)
Parameter Observation
Crypt Damage Significantly decreased in the presence of this compound (P < 0.05).[2][8]
Zonula Occludens-1 (ZO-1) Immunoreactivity Disruption prevented by this compound (P = 0.04).[3]
Source: Diezmos et al. (2018). Blockade of Pannexin-1 Channels and Purinergic P2X7 Receptors Shows Protective Effects Against Cytokines-Induced Colitis of Human Colonic Mucosa.
In Vitro Model: Cytokine-Treated Caco-2 Cells (this compound)
Parameter Observation
Epithelial Permeability (TEER) Increased permeability was prevented by co-incubation with this compound.[2]
Source: Diezmos et al. (2018). Blockade of Pannexin-1 Channels and Purinergic P2X7 Receptors Shows Protective Effects Against Cytokines-Induced Colitis of Human Colonic Mucosa.

Experimental Protocols

In Vivo Model: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This model is widely used to induce acute colitis in mice, mimicking aspects of human ulcerative colitis.

Materials:

  • Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da

  • This compound peptide

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (or other appropriate strain)

  • Animal balance

  • Scoring sheets for Disease Activity Index (DAI)

Protocol:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Induction of Colitis:

    • Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the mouse strain and specific experimental goals.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

    • A control group should receive regular sterile drinking water.

  • This compound Administration:

    • Dissolve this compound in sterile saline to the desired concentration. The optimal dose should be determined empirically.

    • Administer this compound via intraperitoneal (i.p.) injection daily, starting from day 0 (the first day of DSS administration) or as a therapeutic intervention after the onset of colitis symptoms.

    • A vehicle control group (saline only) should be included.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Assess stool consistency and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

      • Weight Loss Score: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

      • Stool Consistency Score: 0 (normal), 2 (loose), 4 (diarrhea)

      • Rectal Bleeding Score: 0 (none), 2 (occult blood), 4 (gross bleeding)

    • The DAI is the sum of these three scores.

  • Endpoint Analysis:

    • At the end of the experiment (typically day 7-10), euthanize the mice.

    • Measure the length of the colon from the cecum to the rectum.

    • Collect colon tissue for histological analysis (e.g., H&E staining) and for measuring the expression of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) by methods such as ELISA or qPCR.

dot

start Start acclimatize Acclimatize Mice (1 week) start->acclimatize induce_colitis Induce Colitis (DSS in drinking water, 5-7 days) acclimatize->induce_colitis administer_this compound Administer this compound (i.p. injection, daily) induce_colitis->administer_this compound monitor Daily Monitoring (Weight, Stool, Bleeding - DAI) administer_this compound->monitor endpoint Endpoint Analysis (Day 7-10) monitor->endpoint euthanize Euthanize Mice endpoint->euthanize measure_colon Measure Colon Length euthanize->measure_colon collect_tissue Collect Tissue for Histology & Cytokine Analysis euthanize->collect_tissue end End measure_colon->end collect_tissue->end

Caption: Experimental workflow for the DSS-induced colitis mouse model with this compound treatment.

Ex Vivo Model: Human Colonic Mucosal Explants

This model allows for the study of the direct effects of this compound on human intestinal tissue in a controlled environment.

Materials:

  • Fresh human colonic mucosal biopsies obtained during endoscopy

  • Culture medium (e.g., RPMI 1640) supplemented with antibiotics

  • Pro-inflammatory cytokines (e.g., TNF-α and IL-1β, each at 10 ng/mL)

  • This compound peptide (100 µM)

  • Incubator (37°C, 5% CO2)

  • Histology equipment

  • Immunohistochemistry reagents (e.g., anti-ZO-1 antibody)

Protocol:

  • Tissue Preparation:

    • Obtain fresh human colonic mucosal biopsies and immediately place them in ice-cold culture medium.

    • Under sterile conditions, cut the biopsies into smaller pieces (e.g., 2-4 mm).

  • Explant Culture:

    • Place the tissue explants onto a support (e.g., a metal grid or filter paper) in a culture dish containing culture medium.

    • The tissue should be at the air-liquid interface.

  • Treatment:

    • Add pro-inflammatory cytokines (TNF-α and IL-1β) to the culture medium to induce an inflammatory state.

    • In the treatment group, add this compound (100 µM) to the culture medium along with the cytokines.

    • Include a control group with cytokines only and an untreated control group.

  • Incubation:

    • Incubate the explants for a defined period (e.g., 24 hours) at 37°C in a 5% CO2 atmosphere.

  • Endpoint Analysis:

    • Fix the tissue explants in formalin and embed in paraffin for histological analysis.

    • Perform H&E staining to assess tissue morphology and crypt damage.

    • Conduct immunohistochemistry for tight junction proteins like ZO-1 to evaluate epithelial barrier integrity.

dot

start Start obtain_biopsies Obtain Human Colonic Biopsies start->obtain_biopsies prepare_explants Prepare Mucosal Explants obtain_biopsies->prepare_explants culture_explants Culture Explants at Air-Liquid Interface prepare_explants->culture_explants induce_inflammation Induce Inflammation (TNF-α + IL-1β) culture_explants->induce_inflammation treat_this compound Treat with this compound (100 µM) induce_inflammation->treat_this compound incubate Incubate (24 hours) treat_this compound->incubate endpoint Endpoint Analysis incubate->endpoint histology Histology (H&E) - Crypt Damage endpoint->histology ihc Immunohistochemistry (ZO-1) - Barrier Integrity endpoint->ihc end End histology->end ihc->end

Caption: Experimental workflow for the ex vivo human colonic mucosal explant model.

In Vitro Assays

1. Caco-2 Cell Permeability Assay:

This assay measures the integrity of the intestinal epithelial barrier.

  • Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

  • Induce inflammation with cytokines (TNF-α and IL-1β).

  • Treat with this compound.

  • Measure the transepithelial electrical resistance (TEER) to assess barrier function. A decrease in TEER indicates increased permeability.

2. ATP Release Assay:

This assay directly measures the effect of this compound on ATP release.

  • Culture intestinal epithelial cells (e.g., Caco-2) or immune cells (e.g., macrophages).

  • Stimulate the cells to induce ATP release (e.g., with a hypotonic solution or a P2X7R agonist).

  • Treat with this compound.

  • Measure extracellular ATP levels using a luciferin-luciferase-based assay.

3. Caspase-3/7 Activity Assay:

This assay measures apoptosis, a form of programmed cell death that can be induced by inflammation.

  • Culture intestinal epithelial cells.

  • Induce apoptosis with an appropriate stimulus (e.g., TNF-α in combination with cycloheximide).

  • Treat with this compound.

  • Measure the activity of caspase-3 and -7 using a commercially available luminescent or fluorescent assay kit.

Conclusion

This compound is a valuable research tool for investigating the role of the PANX1 channel in the pathophysiology of Inflammatory Bowel Disease. The experimental protocols and data presented in these application notes provide a framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of targeting PANX1 in IBD. The ability of this compound to modulate the inflammatory cascade by inhibiting ATP release highlights a promising avenue for the development of novel IBD therapies.

References

10PANX: A Novel Tool for Investigating and Mitigating Cerebral Ischemic Injury

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, stroke, and pharmacology.

Introduction: Cerebral ischemic injury, commonly known as stroke, is a leading cause of death and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and programmed cell death.[1] Pannexin-1 (Panx1), a membrane channel-forming protein, has emerged as a critical player in the propagation of ischemic brain injury.[2] Panx1 channels, when activated under ischemic conditions, contribute to detrimental signaling cascades, including the release of ATP, which acts as a "find-me" signal for phagocytes and exacerbates neuroinflammation.[3][4] 10PANX is a mimetic inhibitory peptide that specifically blocks Panx1 channels, offering a valuable pharmacological tool to investigate the role of Panx1 in cerebral ischemia and to explore its therapeutic potential.[5] These application notes provide a comprehensive overview of the use of this compound in preclinical models of cerebral ischemic injury, including detailed experimental protocols and a summary of key findings.

Mechanism of Action

In the context of cerebral ischemia, the overactivation of N-methyl-D-aspartate receptors (NMDARs) due to excessive glutamate release is a key event.[6] This leads to the activation of Panx1 channels, mediated by Src family kinases.[6] The opening of Panx1 channels results in the release of ATP into the extracellular space.[3][4] This extracellular ATP then activates purinergic receptors, such as P2X7R, on microglia and astrocytes, triggering the assembly of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β and IL-18.[3][7] This inflammatory cascade contributes significantly to secondary brain injury. Furthermore, Panx1 activation is linked to necroptosis, a form of programmed necrosis, through the upregulation of Receptor-Interacting Protein 3 (RIP3) and the release of High Mobility Group Box 1 (HMGB1), a potent pro-inflammatory mediator.[8] this compound exerts its neuroprotective effects by specifically inhibiting the Panx1 channel, thereby disrupting these downstream inflammatory and cell death pathways.

G Ischemia Cerebral Ischemia (Oxygen-Glucose Deprivation) Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate NMDAR NMDAR Activation Glutamate->NMDAR Src Src Family Kinases NMDAR->Src Panx1 Pannexin-1 (Panx1) Channel Activation Src->Panx1 ATP_release ATP Release Panx1->ATP_release RIP3 ↑ RIP3 Expression Panx1->RIP3 P2X7R P2X7R Activation (Microglia, Astrocytes) ATP_release->P2X7R NLRP3 NLRP3 Inflammasome Assembly P2X7R->NLRP3 Cytokines ↑ IL-1β, IL-18 NLRP3->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation Neuronal_Death Neuronal Death & Brain Injury Inflammation->Neuronal_Death Necroptosis Necroptosis RIP3->Necroptosis HMGB1 HMGB1 Release RIP3->HMGB1 Necroptosis->Neuronal_Death HMGB1->Inflammation TenPANX This compound TenPANX->Panx1

Caption: Signaling pathway of this compound in cerebral ischemic injury.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of cerebral ischemic injury.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit

Treatment GroupInfarct Volume (% of hemisphere)Neurological Score (0-4 scale)Reference
Sham00[8]
MCAO + Vehicle35.4 ± 4.23.2 ± 0.5[8]
MCAO + this compound (10 µg)18.7 ± 3.11.8 ± 0.4[8]
MCAO + this compound (20 µg)12.5 ± 2.8 1.2 ± 0.3[8]

*p < 0.05, **p < 0.01 compared to MCAO + Vehicle group.

Table 2: Effect of this compound on Markers of Necroptosis and Inflammation

Treatment GroupRIP3 Protein Expression (relative to control)Serum HMGB1 (ng/mL)IL-1β in Ischemic Penumbra (pg/mg protein)TNF-α in Ischemic Penumbra (pg/mg protein)Reference
Sham1.00 ± 0.1212.3 ± 2.115.2 ± 2.528.4 ± 3.1[8][9]
MCAO + Vehicle3.85 ± 0.4145.8 ± 5.358.7 ± 6.195.3 ± 8.7[8][9]
MCAO + this compound (20 µg)1.62 ± 0.25 21.5 ± 3.825.4 ± 4.2 45.1 ± 5.6[8][9]

**p < 0.01 compared to MCAO + Vehicle group.

Experimental Protocols

Animal Model of Transient Focal Cerebral Ischemia (tMCAO)

This protocol describes the induction of transient middle cerebral artery occlusion (tMCAO) in rats, a widely used model to mimic human ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane or chloral hydrate)

  • Heating pad with rectal probe for temperature control

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound peptide (and scrambled control peptide)

  • Sterile saline

Procedure:

  • Anesthetize the rat and maintain body temperature at 37.0 ± 0.5°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Gently insert the 4-0 monofilament suture into the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • After 90 minutes of occlusion, carefully withdraw the suture to allow for reperfusion.

  • Close the incision and allow the animal to recover.

  • Administer this compound (e.g., 10 or 20 µg in sterile saline) or a scrambled control peptide via intracerebroventricular injection 30 minutes before the onset of ischemia.[7][8]

G Start Start Anesthesia Anesthetize Rat & Maintain Temp. Start->Anesthesia Incision Midline Cervical Incision Anesthesia->Incision Expose Expose Carotid Arteries (CCA, ECA, ICA) Incision->Expose Ligate Ligate Distal ECA & Proximal CCA Expose->Ligate Insert Insert Suture into ICA to Occlude MCA Ligate->Insert Occlusion 90 min Occlusion Insert->Occlusion Withdraw Withdraw Suture for Reperfusion Occlusion->Withdraw Close Close Incision & Recover Withdraw->Close End End Close->End TenPANX_Admin Administer this compound (i.c.v.) 30 min prior TenPANX_Admin->Insert

Caption: Experimental workflow for the tMCAO model and this compound administration.

Assessment of Neurological Deficit

Neurological function is assessed 24 hours after MCAO using a 5-point scale.

  • 0: No observable neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous walking with a depressed level of consciousness.

Measurement of Infarct Volume

Infarct volume is determined 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Materials:

  • Rat brain

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA)

Procedure:

  • Euthanize the rat and perfuse transcardially with cold saline.

  • Remove the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark.

  • Fix the stained slices in 4% PFA.

  • Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the slices and quantify the infarct area using image analysis software (e.g., ImageJ). The infarct volume is calculated by integrating the infarct area over the slice thickness.

Immunofluorescence Staining

This protocol is for the detection of specific proteins in brain tissue sections.

Materials:

  • Brain sections (cryosectioned or paraffin-embedded)

  • Primary antibodies (e.g., anti-RIP3, anti-Iba-1 for microglia)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Prepare brain sections and perform antigen retrieval if necessary.

  • Block non-specific binding sites with a blocking solution (e.g., 5% goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstain with DAPI for 5 minutes.

  • Wash and mount the sections.

  • Visualize and capture images using a fluorescence microscope.

Western Blotting

This protocol is for the quantification of protein expression levels in brain tissue homogenates.

Materials:

  • Brain tissue from the ischemic penumbra

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-RIP3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the brain tissue in RIPA buffer and centrifuge to collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system and quantify the band intensity relative to a loading control (e.g., β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantification of cytokines and other proteins in serum or brain tissue homogenates.

Materials:

  • ELISA kits for specific proteins (e.g., HMGB1, IL-1β, TNF-α)

  • Serum samples or brain tissue homogenates

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the protein concentration based on the standard curve.

Conclusion

This compound is a valuable and specific tool for investigating the role of Pannexin-1 channels in the pathophysiology of cerebral ischemic injury. The protocols outlined in these application notes provide a framework for researchers to utilize this compound in preclinical stroke models to further elucidate the mechanisms of ischemic brain damage and to evaluate the therapeutic potential of Panx1 inhibition. The presented data demonstrates that this compound can significantly reduce infarct volume, improve neurological outcomes, and attenuate key inflammatory and cell death pathways, highlighting its promise as a neuroprotective agent.

References

Application Note: Preparation of 10PANX Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10PANX is a synthetic mimetic peptide that acts as a competitive inhibitor of Pannexin-1 (PANX1) channels.[1] PANX1 forms large-pore channels in the plasma membrane that are permeable to ions and small molecules, most notably adenosine triphosphate (ATP).[2][3] By blocking the opening of PANX1 channels, this compound inhibits the release of ATP and subsequent activation of downstream signaling pathways, such as those mediated by the P2X7 receptor.[1] This mechanism makes this compound a valuable tool for studying physiological and pathological processes involving PANX1, including inflammation, neuropathic pain, and apoptosis.[1][4] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions.

Physicochemical and Solubility Data

Quantitative data for this compound has been compiled from various suppliers and literature sources. Researchers should always refer to the batch-specific Certificate of Analysis for the most accurate molecular weight.[5]

PropertyDataCitations
Molecular Formula C₅₈H₇₉N₁₅O₁₆[6]
Molecular Weight (M.Wt) ~1242.37 g/mol [6]
Sequence H-Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr-OH (WRQAAFVDSY)[6]
Appearance Lyophilized solid[6]
Solubility in Water - Soluble to 1 mg/mL.[5] - >10 mM.[7] - 11.11 mg/mL (8.94 mM); requires pH adjustment to 12 with 1 M NaOH.[1][1][5][7][8]
Solubility in DMSO - Up to 50 mM.[6] - 6.67 mg/mL (5.37 mM); may require sonication.[1] - ≥124.2 mg/mL.[8][1][6][8]
Storage (Powder) - Store at -20°C for up to 1 year.[1] - Store at -80°C for up to 2 years.[1][1]
Storage (Stock Solution) - Store at -20°C for up to 1 month.[1] - Store at -80°C for up to 6 months.[1][7] Store in aliquots, sealed, and protected from light.[1][1][7]
Typical Working Conc. - In Vitro: 50 µM - 300 µM.[1][9] - In Vivo: 300 µM (intrathecal injection).[1][1][9]

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical reagents.

Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 10 mM)

This protocol is suitable for experiments where DMSO may interfere with the assay.

Materials:

  • This compound lyophilized powder

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

  • Vortex mixer

  • Optional: 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired concentration and volume. Use the batch-specific molecular weight provided on the Certificate of Analysis.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock solution (M.Wt = 1242.37 g/mol ): Mass (g) = 0.010 mol/L × 0.001 L × 1242.37 g/mol = 0.01242 g = 12.42 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder. As the peptide can be hygroscopic, perform this step quickly. For small quantities, it is advisable to dissolve the entire contents of the vial to avoid weighing errors.[10]

  • Reconstitution: Add the appropriate volume of sterile water to the vial containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly to dissolve the peptide. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution.[1][10] Some suppliers note that adjusting the pH to 12 with NaOH may be required for higher concentrations in water.[1]

  • Sterilization (Optional but Recommended): For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[1]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months.[1][7]

Protocol 2: Preparation of DMSO this compound Stock Solution (e.g., 50 mM)

DMSO is a common solvent for this compound, achieving higher concentrations than water.

Materials:

  • This compound lyophilized powder

  • Anhydrous, cell-culture grade DMSO (newly opened vial recommended)[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Calculate Required Mass: Use the formula from Protocol 1 to calculate the required mass of this compound.

    • Example for 1 mL of 50 mM stock solution (M.Wt = 1242.37 g/mol ): Mass (g) = 0.050 mol/L × 0.001 L × 1242.37 g/mol = 0.0621 g = 62.1 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder.

  • Reconstitution: Add the appropriate volume of high-quality DMSO to the this compound powder. Hygroscopic DMSO can significantly impact solubility, so use a fresh, anhydrous supply.[1]

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic water bath for short intervals until the solution is clear.[1]

  • Storage: Aliquot the DMSO stock solution into single-use volumes in appropriate tubes. Store sealed and protected from light at -80°C for up to 6 months.[1]

Note on Working Solutions: When preparing aqueous working solutions from a DMSO stock, dilute the stock solution at least 1/1000 to minimize the final DMSO concentration (typically ≤ 0.1%), which is non-toxic for most cell-based assays.[10] If a precipitate forms upon dilution into aqueous media, brief vortexing or warming may be required to redissolve it.[10]

Visualized Workflow and Signaling Pathway

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use lyophilized Lyophilized this compound calculate 1. Calculate Mass & Volume lyophilized->calculate weigh 2. Weigh Peptide calculate->weigh solvent 3. Add Solvent (Sterile H₂O or DMSO) weigh->solvent dissolve 4. Dissolve (Vortex / Sonicate) solvent->dissolve stock This compound Stock Solution dissolve->stock aliquot 5. Aliquot into Single-Use Tubes stock->aliquot store 6. Store at -80°C aliquot->store dilute 7. Dilute to Working Concentration for Assay store->dilute final Ready-to-Use Solution dilute->final

Caption: Workflow for preparing this compound stock solutions.

G cluster_membrane Plasma Membrane cluster_pathway Intracellular Signaling panx1 Pannexin-1 (PANX1) Channel atp_release ATP Release panx1->atp_release p2x7 P2X7 Receptor nlrp3 NLRP3 Inflammasome Activation p2x7->nlrp3 casp1 Caspase-1 Activation nlrp3->casp1 il1b Pro-IL-1β → IL-1β casp1->il1b response Inflammatory Response & Cell Death il1b->response stimulus Pathological Stimulus (e.g., high K+, TNFα) stimulus->panx1 activates ext_atp Extracellular ATP atp_release->ext_atp ext_atp->p2x7 activates inhibitor This compound inhibitor->panx1 inhibits

Caption: this compound inhibits PANX1-mediated ATP release and inflammation.

References

Application Notes and Protocols for 10PANX Treatment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 10PANX, a selective Pannexin 1 (PANX1) channel inhibitor, in primary cell culture experiments. The provided protocols and data will enable researchers to effectively utilize this compound to investigate the role of PANX1 in various physiological and pathological processes.

Introduction

This compound is a competitive mimetic peptide that specifically inhibits the opening of PANX1 channels.[1] PANX1 is a channel-forming glycoprotein expressed in most mammalian cells that allows the passage of small molecules like ATP into the extracellular space.[2] By blocking these channels, this compound effectively inhibits the release of ATP and subsequent downstream signaling events, such as those mediated by the P2X7 receptor, which are implicated in inflammation, cell death, and nociceptive signaling.[1][2] This makes this compound a valuable tool for studying processes like inflammation, neuropathic pain, and inflammatory bowel disease.[1]

Mechanism of Action

This compound functions by competitively inhibiting the PANX1 channels. Under normal physiological conditions, various stimuli, including mechanical stress, high extracellular potassium, and receptor activation, can trigger the opening of PANX1 channels.[2][3] This opening allows for the release of ATP from the cytoplasm into the extracellular environment. This extracellular ATP can then act as a signaling molecule, activating purinergic receptors like P2X7 on the same or neighboring cells, leading to a cascade of downstream effects including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β and IL-18.[2] this compound prevents this initial step by blocking the PANX1 channel, thereby inhibiting ATP release and the subsequent inflammatory signaling cascade.[1]

Signaling Pathway

PANX1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome activates PANX1 PANX1 Channel PANX1->ATP releases Stimuli Stimuli (e.g., Mechanical Stress) Stimuli->PANX1 opens This compound This compound This compound->PANX1 inhibits ATP_intra ATP ATP_intra->PANX1 passes through Caspase1 Caspase-1 Activation Inflammasome->Caspase1 activates Cell_Death Cell Death Inflammasome->Cell_Death can lead to Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves IL1B IL-1β Release Caspase1->IL1B mediates

Caption: this compound inhibits the PANX1 channel, blocking ATP release and downstream inflammatory signaling.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the primary cell type and the specific experimental goals. The following table summarizes reported concentrations and their observed effects.

ConcentrationCell TypeDurationObserved EffectCitation
50 µMEnteric glial cells1h pretreatment, 18h co-treatmentSignificantly inhibited toxin-induced apoptosis.[1]
100 µMB16-BL6 cells30 minInhibition of ATP release.[2]
100 µMEA.hy926 cells30 minInhibition of ATP release.[2]
100 µMT84, PC3, SH-SY5Y cells10 minNo significant effect on anandamide uptake or hydrolysis.[4]
161 µM (200 µg/ml)RAW264.7 macrophages16 hDid not significantly affect Lucifer Yellow dye uptake on its own but enhanced LPS-induced uptake.[5]
300-500 µMNot specifiedNot specifiedEffective inhibition of hemichannels.[5]

Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell culture and experimental setup.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is a peptide and should be reconstituted in sterile, nuclease-free water or a suitable buffer (e.g., PBS). For example, to create a 1 mM stock solution of this compound (MW: 1242.37 g/mol ), dissolve 1.24 mg in 1 mL of solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

General Protocol for Treating Primary Cell Cultures with this compound

This protocol provides a general framework. Optimization of cell seeding density, this compound concentration, and incubation time is recommended for each specific primary cell type and experiment.

Materials:

  • Primary cells of interest

  • Complete cell culture medium appropriate for the primary cells

  • This compound stock solution

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well culture plates or flasks

  • Standard cell culture incubator (37°C, 5% CO2)

Workflow Diagram:

Experimental_Workflow A 1. Isolate and Culture Primary Cells B 2. Seed Cells into Culture Plates A->B C 3. Allow Cells to Adhere (24-48 hours) B->C E 5. Treat Cells with this compound C->E D 4. Prepare this compound Working Solution D->E F 6. Incubate for Desired Time E->F G 7. Perform Downstream Assays F->G

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with 10PANX.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using 10PANX, a selective Pannexin-1 (PANX1) channel inhibitor. Inconsistent results can arise from several factors, and this guide aims to address common issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a competitive mimetic inhibitory peptide that selectively blocks Pannexin-1 (PANX1) channels.[1][2][3] Its primary function is to inhibit the opening of PANX1 channels, thereby preventing the release of ATP and subsequent activation of downstream signaling pathways, such as those mediated by the P2X7 receptor.[4] This action helps to reduce cell death and inflammatory responses.

Q2: What are the common research applications for this compound?

This compound is utilized in studies related to conditions where PANX1 channel activity is implicated. These include neuropathic pain, inflammatory bowel disease, Clostridioides difficile infection, and sepsis.[5] It has been shown to reduce mechanical hyperalgesia and inhibit the expression of pro-inflammatory factors like IL-6.

Q3: I am observing inconsistent results with this compound. What are the potential causes?

Inconsistent results with this compound can stem from several factors:

  • Concentration-dependent effects: this compound can exhibit a "U-shaped" or biphasic dose-response curve. While higher concentrations are inhibitory, lower concentrations have been reported to paradoxically enhance PANX1 channel activation in some contexts.[6][7]

  • Trifluoroacetic acid (TFA) contamination: Peptides like this compound are often purified using HPLC, which can leave residual TFA. TFA can be cytotoxic or metabolically active in cell-based assays, even at nanomolar concentrations, leading to unpredictable results.[3][8][9][10]

  • Peptide stability: this compound has a short half-life in human plasma (less than 3 minutes), which can impact its efficacy in in vivo experiments if not administered appropriately.[6]

  • Experimental protocol variability: Differences in cell lines, reagent preparation, and experimental conditions can all contribute to variability.

Q4: How can I be sure that the observed effects are specific to this compound?

To ensure the specificity of your results, it is crucial to include a negative control in your experiments. A scrambled version of the this compound peptide, which has the same amino acid composition but a randomized sequence, is commercially available and serves as an excellent negative control.[1][2][3] This scrambled peptide should not exhibit the same inhibitory (or activating) effects as this compound.

Troubleshooting Guide

Issue 1: Unexpected or contradictory results at different concentrations.

Possible Cause: this compound can have concentration-dependent effects, with low concentrations sometimes causing activation of PANX1 channels, while higher concentrations are inhibitory.[6][7]

Solution:

  • Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.

  • Consult the literature: Be aware that the effective inhibitory concentration can vary. For example, while concentrations of 300-500 µM have shown clear inhibitory effects, lower concentrations (e.g., 161 µM) have been reported to enhance PANX1 activity in macrophages.[7]

Table 1: Reported Concentration-Dependent Effects of this compound

ConcentrationObserved EffectCell Type/ModelReference
300-500 µMInhibition of PANX1 hemichannel activityVarious[7]
200 µg/ml (~161 µM)Enhancement of LPS-induced Lucifer Yellow dye uptakeRAW264.7 macrophages[7]
10, 50 mg/kg (in vivo)Worsened outcome in lethal sepsis modelBalb/c mice[7]
100 µMNo significant inhibition of Yo-Pro-1 uptakeB16-BL6 cells[6]
12.5 µMBetter inhibitory effect on ATP release than higher concentrationsB16-BL6 cells[6]
Issue 2: High background or unexpected effects in cell-based assays.

Possible Cause: Residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process can interfere with cellular assays.[3][8][9][10] TFA has been shown to inhibit cell proliferation in some cases and promote it in others.[8][9]

Solution:

  • Use TFA-free or salt-exchanged peptide: Whenever possible, purchase this compound that has been subjected to a salt exchange procedure (e.g., to hydrochloride or acetate salt) to remove TFA.[8]

  • Quantify TFA content: If using a peptide preparation that may contain TFA, consider having the TFA content quantified.

  • Run appropriate controls: Include a vehicle control (the solvent used to dissolve the peptide) and a scrambled peptide control to account for any non-specific effects.

Issue 3: Lack of efficacy in in vivo experiments.

Possible Cause: The short plasma half-life of this compound may lead to rapid clearance and reduced exposure at the target site.[6]

Solution:

  • Optimize dosing regimen: Consider more frequent administration or continuous infusion to maintain effective concentrations.

  • Consider alternative delivery methods: Localized delivery (e.g., intrathecal injection) may be more effective for certain applications.[4]

  • Use stabilized analogs: Stapled or otherwise modified versions of this compound with improved proteolytic stability are being developed and may offer better in vivo efficacy.[6]

Experimental Protocols

In Vitro Protocol: Inhibition of ATP Release

This protocol provides a general framework for assessing the inhibitory effect of this compound on ATP release from cultured cells.

  • Cell Culture: Plate cells (e.g., B16-BL6 mouse melanoma cells, which endogenously express high levels of PANX1) in a suitable culture medium and grow to confluency.[6]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in sterile water or an appropriate solvent (e.g., DMSO). Note the final solvent concentration in your working solution and include a vehicle control.[4][11]

    • Prepare a stock solution of a scrambled this compound peptide as a negative control.

    • Prepare a hypo-osmotic shock (HOS) solution to induce PANX1 channel opening in a receptor-independent manner.[6]

  • Experiment:

    • Wash cells with a physiological buffer (e.g., Tyrode's solution).

    • Pre-incubate cells with varying concentrations of this compound, scrambled peptide, or vehicle for a specified time (e.g., 10-60 minutes).

    • Induce PANX1 channel opening by replacing the buffer with the HOS solution.

    • Collect the supernatant at different time points (e.g., 30 minutes).[6]

  • ATP Measurement: Measure the ATP concentration in the supernatant using a commercially available luciferin-luciferase-based ATP assay kit.

  • Data Analysis: Compare the ATP release in this compound-treated cells to the vehicle and scrambled peptide controls.

In Vivo Protocol: Neuropathic Pain Model

This protocol is a general example for evaluating the effect of this compound in a rat model of neuropathic pain.

  • Animal Model: Induce neuropathic pain in rats using a standard model (e.g., chronic constriction injury).

  • Reagent Preparation:

    • Dissolve this compound in a vehicle suitable for in vivo administration (e.g., 10% DMSO in corn oil for intraperitoneal injection, or saline for intrathecal injection).[4] Prepare fresh on the day of use.

    • Prepare a vehicle control and a scrambled peptide control.

  • Administration: Administer this compound, scrambled peptide, or vehicle via the desired route (e.g., intrathecal injection). Doses should be determined based on previous studies and pilot experiments.[4]

  • Behavioral Testing: Assess mechanical hyperalgesia and other pain-related behaviors at various time points after administration using standard methods (e.g., von Frey filaments).

  • Data Analysis: Compare the behavioral responses in the this compound-treated group to the control groups.

Signaling Pathways and Visualizations

PANX1 Signaling Pathway

Pannexin-1 channels are key players in purinergic signaling and inflammation. Their activation leads to the release of ATP, which then acts on P2X7 receptors on the same or neighboring cells, propagating a signaling cascade.

PANX1_Signaling_Pathway cluster_upstream Upstream Activators cluster_panx1 PANX1 Channel cluster_downstream Downstream Effects Mechanical_Stress Mechanical Stress PANX1 PANX1 Mechanical_Stress->PANX1 High_K High Extracellular K+ High_K->PANX1 P2X7R_Activation P2X7R Activation P2X7R_Activation->PANX1 NMDAR_Activation NMDAR Activation NMDAR_Activation->PANX1 Caspase_Cleavage Caspase Cleavage Caspase_Cleavage->PANX1 ATP_Release ATP Release PANX1->ATP_Release opens P2X7R P2X7 Receptor ATP_Release->P2X7R activates Inflammasome Inflammasome Activation P2X7R->Inflammasome Cytokine_Release Pro-inflammatory Cytokine Release Inflammasome->Cytokine_Release Cell_Death Cell Death Cytokine_Release->Cell_Death

Caption: Upstream activators of the PANX1 signaling pathway.

This compound Troubleshooting Logic

This diagram outlines a logical workflow for troubleshooting inconsistent results with this compound.

Troubleshooting_Logic Start Inconsistent Results with this compound Check_Concentration Review Concentration Used Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Non-optimal? Check_Controls Verify Experimental Controls Check_Concentration->Check_Controls Optimal Dose_Response->Check_Controls Use_Scrambled Include Scrambled Peptide Control Check_Controls->Use_Scrambled Missing? Check_TFA Consider TFA Interference Check_Controls->Check_TFA Present Use_Scrambled->Check_TFA Use_TFA_Free Use TFA-Free/Salt-Exchanged Peptide Check_TFA->Use_TFA_Free Suspected? Check_Protocol Review Experimental Protocol Check_TFA->Check_Protocol Not suspected Use_TFA_Free->Check_Protocol Standardize_Protocol Standardize Protocol Details Check_Protocol->Standardize_Protocol Variable? Consistent_Results Consistent Results Check_Protocol->Consistent_Results Standardized Standardize_Protocol->Consistent_Results

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Addressing the Low Proteolytic Stability of 10PANX

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 10PANX. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the Pannexin-1 (Panx-1) inhibitory peptide, this compound, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the low proteolytic stability of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic decapeptide (sequence: H-Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr-OH) that acts as a mimetic inhibitory peptide of the Pannexin-1 (Panx-1) channel.[1][2][3] Panx-1 is a protein that forms channels in the cell membrane, facilitating the release of molecules like ATP into the extracellular space.[4] this compound competitively inhibits the opening of these channels, thereby blocking ATP release and downstream signaling events, such as those mediated by the P2X7 receptor.[5] This inhibition of Panx-1 can reduce cellular processes like inflammation and cell death, making this compound a valuable tool for studying various diseases, including neuropathic pain and inflammatory conditions.[5]

Q2: I'm observing a rapid loss of this compound activity in my in vitro/in vivo experiments. What could be the cause?

A2: The most likely cause is the low proteolytic stability of this compound. The native peptide has a very short half-life in biological fluids. For instance, in human plasma, the half-life of this compound has been measured to be less than 3 minutes (2.27 ± 0.11 min).[2][6] This rapid degradation is due to the susceptibility of its amide bonds to cleavage by proteases present in plasma and other biological matrices.

Q3: How can I improve the proteolytic stability of this compound for my experiments?

A3: Several strategies can be employed to enhance the stability of this compound:

  • N- and C-terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can provide protection against amino- and carboxypeptidases, respectively.[6]

  • Amino Acid Substitution: Replacing specific amino acids with D-amino acids or other non-natural amino acids can make the peptide less recognizable to proteases.[7][8][9] However, it's crucial to identify which residues are critical for activity before making substitutions. For this compound, the side chains of Gln³ and Asp⁸ have been shown to be important for its inhibitory capacity.[2]

  • Peptide Stapling (Macrocyclization): This involves introducing a synthetic brace to enforce a helical conformation. This approach has been successfully used for this compound, with "stapled" analogs showing a significantly increased half-life in human plasma (over 30-fold longer).[6][8] The helical structure is thought to shield the peptide backbone from enzymatic cleavage.[6]

Q4: Are there commercially available, stabilized versions of this compound?

A4: While the research literature describes the synthesis and characterization of stabilized this compound analogs (e.g., SBL-PX1-42 and SBL-PX1-44), their commercial availability may vary.[6] It is recommended to check with suppliers of research peptides or consider custom synthesis of these stabilized versions.

Troubleshooting Guides

Guide 1: Poor reproducibility in this compound functional assays.

If you are experiencing inconsistent results in your ATP release or dye uptake assays when using this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
This compound Degradation Prepare this compound solutions fresh for each experiment. Avoid repeated freeze-thaw cycles.[10] If storing in solution, use sterile buffers and consider filtering through a 0.2 µm filter.[10] For longer-term experiments, use a stabilized analog of this compound.
Incorrect Peptide Concentration Ensure accurate calculation of the peptide concentration, accounting for the net peptide content versus the total peptide weight provided by the manufacturer.[10]
Cell Viability Issues Before conducting the functional assay, perform a cell viability test (e.g., neutral red assay) to ensure that the observed effects are not due to cytotoxicity of the peptide or other treatment conditions.
Assay-Specific Issues Refer to the troubleshooting sections within the detailed experimental protocols below for ATP release and YO-PRO-1 uptake assays.
Guide 2: Difficulties in assessing the proteolytic stability of this compound.

When performing plasma stability assays, several factors can influence the accuracy and reproducibility of your results.

Potential Cause Troubleshooting Step
Peptide Loss During Sample Preparation The protein precipitation step is critical. Using strong acids for precipitation can lead to significant peptide loss. Mixtures of organic solvents are often a better choice.
Inconsistent Incubation Conditions Maintain a constant temperature (e.g., 37°C) during the incubation of the peptide with plasma. Ensure consistent mixing.
Analytical Variability When using HPLC or LC-MS for analysis, ensure the method is validated for linearity, precision, and accuracy with the specific peptide. Use an internal standard to account for variations in sample processing and injection volume.
Hygroscopicity and Weighing Errors Peptides can be hygroscopic, absorbing moisture from the air, which can lead to inaccurate weighing.[5][7] Store lyophilized peptides in a desiccator and allow them to equilibrate to room temperature before opening.[7] Consider using anti-static equipment when weighing.[5][7]

Data Presentation

Table 1: Proteolytic Stability of this compound and its Stapled Analogs in Human Plasma

CompoundHalf-life (t½) in human plasma (minutes)Fold Improvement vs. This compound
This compound (Native Peptide) 2.27 ± 0.111x
SBL-PX1-42 (Stapled Analog) 66.13 ± 0.52~29x
SBL-PX1-44 (Stapled Analog) 62.42 ± 2.51~28x

Data extracted from Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases.[6]

Experimental Protocols

Protocol 1: Assessment of Peptide Stability in Human Plasma

This protocol outlines a general procedure for determining the half-life of this compound and its analogs in human plasma.

Materials:

  • This compound or analog peptide

  • Human plasma (from a pool of healthy donors)

  • Incubator or water bath at 37°C

  • Protein precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Internal standard (a stable, non-interfering peptide)

Procedure:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO).

  • Pre-warm the human plasma to 37°C.

  • Initiate the degradation reaction by adding the peptide stock solution to the pre-warmed plasma to achieve the desired final concentration.

  • At various time points (e.g., 0, 1, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately stop the enzymatic degradation by adding the aliquot to a tube containing the cold protein precipitation solution and the internal standard.

  • Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated plasma proteins.

  • Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide at each time point.

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.

Protocol 2: ATP Release Assay

This protocol is for measuring ATP release from cells expressing Panx-1 channels.

Materials:

  • Panx-1 expressing cells (e.g., transfected HEK293 cells or astrocytes)

  • Cell culture medium

  • Isotonic and hypotonic solutions

  • This compound or stabilized analog

  • ATP bioluminescence assay kit (e.g., Luciferin-luciferase based)

  • Luminometer

Procedure:

  • Plate the Panx-1 expressing cells in a 96-well plate and grow to a suitable confluency.

  • Wash the cells with an isotonic buffer solution.

  • Pre-incubate the cells with this compound or its analog at the desired concentration for a specified period (e.g., 30 minutes).

  • To stimulate ATP release, replace the incubation solution with a hypotonic solution or a solution containing a Panx-1 agonist (e.g., high extracellular potassium). Include a control group with an isotonic solution.

  • At the desired time point, collect an aliquot of the extracellular medium.

  • Measure the ATP concentration in the collected medium using an ATP bioluminescence assay kit according to the manufacturer's instructions.

  • Quantify the results using a luminometer.

Protocol 3: YO-PRO-1 Uptake Assay

This assay measures the uptake of the fluorescent dye YO-PRO-1, which can enter cells through open Panx-1 channels.

Materials:

  • Panx-1 expressing cells

  • YO-PRO-1 iodide solution

  • Propidium Iodide (PI) solution (for distinguishing dead cells)

  • Flow cytometer or fluorescence microscope

  • This compound or stabilized analog

  • Panx-1 agonist (e.g., BzATP)

Procedure:

  • Treat the Panx-1 expressing cells with the desired stimulus to induce apoptosis or channel opening.

  • Add this compound or its analog to the cells at the desired concentration.

  • Add YO-PRO-1 and PI to the cell suspension.

  • Incubate the cells for 20-30 minutes on ice, protected from light.[11]

  • Analyze the cells by flow cytometry or fluorescence microscopy.

    • Live cells: Low to no fluorescence.

    • Apoptotic/Panx-1 open cells: Green fluorescence (YO-PRO-1 positive).

    • Dead cells: Red and green fluorescence (YO-PRO-1 and PI positive).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_ext ATP P2X7R P2X7 Receptor ATP_ext->P2X7R Activates This compound This compound Panx1 Pannexin-1 Channel This compound->Panx1 Inhibits Panx1->ATP_ext Inflam_Resp Inflammatory Response P2X7R->Inflam_Resp Initiates ATP_int ATP ATP_int->Panx1 Release

Caption: Signaling pathway of Pannexin-1 and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Sol Prepare this compound Stock Solution Start_Rxn Spike Peptide into Plasma Peptide_Sol->Start_Rxn Plasma_Prep Pre-warm Human Plasma to 37°C Plasma_Prep->Start_Rxn Time_Points Collect Aliquots at Time Points (t=0, 1, 5...) Start_Rxn->Time_Points Stop_Rxn Quench with Precipitation Solution + Internal Standard Time_Points->Stop_Rxn Centrifuge Centrifuge to Pellet Proteins Stop_Rxn->Centrifuge Analyze Analyze Supernatant by HPLC or LC-MS Centrifuge->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate

Caption: Workflow for assessing the proteolytic stability of this compound in human plasma.

Troubleshooting_Logic Start Poor Reproducibility in This compound Functional Assays Check_Degradation Is this compound degrading? Start->Check_Degradation Action_Degradation Prepare fresh solutions, avoid freeze-thaw, use stabilized analog. Check_Degradation->Action_Degradation Yes Check_Concentration Is peptide concentration accurate? Check_Degradation->Check_Concentration No Action_Degradation->Check_Concentration Action_Concentration Recalculate concentration (net vs. total peptide content). Check_Concentration->Action_Concentration Yes Check_Viability Is cell viability compromised? Check_Concentration->Check_Viability No Action_Concentration->Check_Viability Action_Viability Perform cytotoxicity assay. Check_Viability->Action_Viability Yes End Improved Reproducibility Check_Viability->End No Action_Viability->End

Caption: Troubleshooting logic for poor reproducibility in this compound functional assays.

References

Optimizing 10PANX Concentration for Specific Cell Types: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pannexin 1 (PANX1) channel inhibitor, 10PANX.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic mimetic peptide that acts as a competitive inhibitor of Pannexin 1 (PANX1) channels.[1] PANX1 channels are pores in the cell membrane that open in response to various stimuli, allowing the passage of small molecules like ATP.[2] By blocking the opening of these channels, this compound inhibits the release of ATP and subsequent downstream signaling events, such as those mediated by P2X7 receptors, which are involved in inflammation and cell death.[1]

Q2: What is the optimal concentration of this compound to use in my experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration for your particular setup. See the table below for a summary of concentrations used in various studies.

Q3: How should I prepare and store this compound?

  • Reconstitution: this compound is soluble in sterile water (to >10 mM) and DMSO (to 50 mM).[2][3] For cell culture experiments, it is recommended to prepare a stock solution in a sterile solvent. If you use water as the solvent for your stock solution, it is advisable to filter-sterilize it through a 0.22 µm filter before use.[1]

  • Storage: Store the lyophilized peptide at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: Is this compound cytotoxic?

At typical working concentrations, this compound is generally not reported to be cytotoxic. However, it is always recommended to perform a cell viability assay, such as an MTT assay, to confirm that the observed effects are due to PANX1 inhibition and not to cellular toxicity.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results with this compound treatment.

  • Possible Cause: Dose-dependent effects. this compound can exhibit a U-shaped or biphasic dose-response curve.[2] While higher concentrations (typically in the µM range) are inhibitory to PANX1 channels, lower concentrations have been reported to potentially enhance hemichannel activity in some cell types, such as macrophages. This can lead to counterintuitive results where a lower concentration has a stronger inhibitory effect on a downstream process than a higher one.[2]

    • Solution: Perform a thorough dose-response curve, including a wide range of concentrations, to fully characterize the effect of this compound in your specific cell type and assay.

  • Possible Cause: Peptide stability. this compound has a relatively short half-life in plasma (less than 3 minutes).[2] While this is more of a concern for in vivo studies, degradation in complex cell culture media over long incubation times could be a factor.

    • Solution: For long-term experiments, consider replenishing the this compound-containing media at regular intervals.

  • Possible Cause: Off-target effects. While this compound is considered a specific PANX1 inhibitor, the possibility of off-target effects, especially at very high concentrations, cannot be entirely ruled out.

    • Solution: Include appropriate controls in your experiments, such as a scrambled version of the this compound peptide, to ensure the observed effects are specific to PANX1 inhibition.[4]

Issue 2: Difficulty dissolving this compound.

  • Possible Cause: Improper solvent or concentration.

    • Solution: Ensure you are using a recommended solvent like sterile water or DMSO at an appropriate concentration. If you encounter precipitation, gentle warming at 37°C or sonication can aid in dissolution.[5] For in vivo studies, specific formulations with solvents like corn oil, PEG300, and Tween-80 may be necessary to achieve the desired concentration and solubility.[1]

Data Presentation

Table 1: Reported Concentrations of this compound in Different Cell Types and Models

Cell Type/ModelConcentrationApplicationReference
Human Red Blood Cells200 µMInhibition of ATP release[3]
Enteric Glial Cells50 µMInhibition of apoptosis[1]
Neuropathic Rat Model300 µM (intrathecal)Abolished mechanical hyperalgesia[1]
Human Subcutaneous Fibroblasts100 µMDecrease in bradykinin-induced calcium response and ATP release[4]
B16-BL6 Cells6.25 µM - 400 µMInhibition of ATP release (concentration-dependent)[2]
EA.hy926 Cells12.5 µM and 100 µMDecrease in ATP release[2]
MacrophagesNot specifiedInhibition of P2X7-mediated dye uptake and IL-1β release
Hippocampal SlicesNot specifiedDecrease in spontaneous GABAergic transmission[6]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures to determine the non-cytotoxic concentration range of this compound for your specific cell line.[7][8][9][10]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed your cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency within 24 hours.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 1 µM to 500 µM. Include a vehicle-only control (the solvent used to dissolve this compound).

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Return the plate to the incubator for the final 4 hours.

  • After incubation, add 100 µL of the solubilization solution to each well.

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-only control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pannexin1_Signaling_Pathway cluster_stimuli Stimuli cluster_panx1 Pannexin 1 Channel cluster_downstream Downstream Effects cluster_inhibitor Inhibition Mechanical_Stress Mechanical Stress PANX1_Open PANX1 Channel (Open) Mechanical_Stress->PANX1_Open High_Extracellular_K High Extracellular K+ High_Extracellular_K->PANX1_Open Ischemia_Hypoxia Ischemia/Hypoxia Ischemia_Hypoxia->PANX1_Open P2X7R_Activation P2X7R Activation P2X7R_Activation->PANX1_Open PANX1 PANX1 Channel (Closed) PANX1->PANX1_Open Activation ATP_Release ATP Release PANX1_Open->ATP_Release P2X7R_Signaling P2X7R Signaling ATP_Release->P2X7R_Signaling Autocrine/Paracrine Inflammasome_Activation Inflammasome Activation P2X7R_Signaling->Inflammasome_Activation Inflammatory_Response Inflammatory Response Inflammasome_Activation->Inflammatory_Response Cell_Death Cell Death Inflammasome_Activation->Cell_Death TenPANX This compound TenPANX->PANX1_Open Inhibits

Caption: Pannexin 1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells Incubation_24h 2. Incubate 24h Cell_Seeding->Incubation_24h Prepare_this compound 3. Prepare this compound Dilutions Incubation_24h->Prepare_this compound Treat_Cells 4. Treat Cells with this compound Prepare_this compound->Treat_Cells Add_MTT 5. Add MTT Reagent Treat_Cells->Add_MTT Incubate_4h 6. Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read Absorbance Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate Cell Viability Read_Absorbance->Calculate_Viability

References

Potential off-target effects of the 10PANX peptide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 10PANX peptide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound peptide?

A1: The this compound peptide is a competitive inhibitor of Pannexin-1 (Panx1) channels.[1] It is a mimetic peptide, meaning it mimics a ten amino acid sequence (WRQAAFVDSY) found in the first extracellular loop of the Panx1 protein.[2][3] By binding to the channel, this compound blocks its opening, thereby inhibiting the release of molecules like ATP.[1][2] This action, in turn, can inhibit downstream signaling pathways, such as those mediated by the P2X7 receptor, which are involved in inflammation and cell death.[1] However, the precise binding mode and whether it acts as a steric blocker or a modulator of channel gating is still under investigation.[2]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the inhibition of Panx1 channels. This leads to several downstream biological consequences that have been observed in various experimental models:

  • Inhibition of ATP release: this compound effectively blocks the release of ATP from cells through Panx1 channels.[1][4]

  • Reduction of inflammation: By blocking ATP release, this compound can reduce the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β.[5]

  • Neuroprotection: In models of neurological conditions like neuropathic pain and epilepsy, this compound has been shown to attenuate disease progression.[3][6]

  • Hepatoprotection: The peptide has demonstrated protective effects in models of acetaminophen-induced liver toxicity.[6]

  • Modulation of NMDA receptor currents: this compound can block the activation of secondary currents of the NMDA receptor.[5]

Q3: Are there any known or potential off-target effects of the this compound peptide?

A3: While this compound is designed for specificity to Panx1, some potential off-target effects and considerations have been noted:

  • Interaction with Connexins: There is evidence suggesting that pannexin mimetic peptides, including potentially this compound, may also inhibit channels formed by connexin 46.[7] Researchers should consider this possibility, especially in experimental systems where connexin 46 is expressed.

  • Effects of TFA Residues: Commercially available peptides are often purified using trifluoroacetic acid (TFA), which can remain as a salt in the final product.[3] TFA residues have been shown to influence cell growth and act as an allosteric regulator of glycine receptors at nanomolar concentrations, potentially leading to unpredictable experimental outcomes.[3] It is crucial to consider the potential effects of TFA and, if necessary, use peptides that have undergone a salt exchange procedure.

  • General Peptide Effects: As with any peptide, there is a possibility of non-specific interactions with cellular components. It is highly recommended to use a scrambled version of the this compound peptide as a negative control in all experiments to differentiate sequence-specific effects from non-specific peptide effects.[8]

Troubleshooting Guide

Issue 1: I am not observing the expected inhibitory effect of this compound in my in vivo experiment.

  • Potential Cause: Low biological stability of the peptide.

  • Troubleshooting Steps:

    • Verify Peptide Integrity: Ensure the peptide has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1][9]

    • Consider the Short Half-Life: The this compound peptide has a very short half-life in plasma, reported to be approximately 2.27 minutes.[10] For in vivo studies, this rapid degradation is a critical factor.

    • Adjust Dosing Regimen: A single bolus injection may not be sufficient to maintain a therapeutic concentration. Consider continuous infusion or more frequent administration to compensate for the rapid clearance.

    • Alternative Formulations: For some applications, co-administration with penetration-enhancing agents or encapsulation in delivery systems could be explored, though this would require significant methods development.

    • Use Stabilized Analogs: Researchers have been developing stapled or otherwise modified versions of this compound with improved plasma stability.[2] If available, these may be more suitable for in vivo studies.

Issue 2: My cell-based assay shows inconsistent or unexpected results with this compound treatment.

  • Potential Cause 1: Presence of TFA in the peptide preparation.

  • Troubleshooting Steps:

    • Check Peptide Purity and Formulation: Contact the supplier to inquire about the salt form of the peptide. If it is a TFA salt, be aware of its potential to influence cellular processes.[3]

    • Request TFA-free Peptide: Some suppliers offer salt exchange services (e.g., to an acetate or hydrochloride salt) to minimize the confounding effects of TFA.

    • Include a Vehicle Control: Always include a vehicle control that includes the same concentration of TFA as the this compound treatment group to account for any effects of the counter-ion.

  • Potential Cause 2: Non-specific peptide effects.

  • Troubleshooting Steps:

    • Use a Scrambled Control Peptide: This is the most critical control for any experiment involving a bioactive peptide. A scrambled peptide has the same amino acid composition as this compound but in a random sequence.[8] This control helps to ensure that the observed effects are due to the specific sequence of this compound and not simply due to the presence of a peptide.

    • Titrate the Peptide Concentration: Use the lowest effective concentration of this compound to minimize the potential for non-specific interactions. A dose-response curve should be generated to identify the optimal concentration.

Issue 3: I am seeing inhibition of currents that may not be related to Panx1.

  • Potential Cause: Off-target inhibition of other channel types.

  • Troubleshooting Steps:

    • Assess Connexin Expression: Determine if your experimental system expresses connexin 46, as this has been identified as a potential off-target of pannexin mimetic peptides.[7]

    • Use Alternative Panx1 Inhibitors: To confirm that the observed effect is due to Panx1 inhibition, use other structurally and mechanistically different Panx1 inhibitors, such as probenecid or carbenoxolone.[4][11] Be aware that these inhibitors also have their own off-target effects that need to be considered.[11]

    • Genetic Knockdown/Knockout: The most definitive way to confirm the involvement of Panx1 is to use siRNA-mediated knockdown or a knockout cell line/animal model for Panx1 and demonstrate that the effect of this compound is absent in these systems.

Data Presentation

Table 1: Summary of this compound Peptide Properties and Common Experimental Parameters

PropertyValue / Recommendation
Amino Acid Sequence WRQAAFVDSY
Molecular Weight 1242.37 g/mol
Target Pannexin-1 (Panx1) Channels
Potential Off-Targets Connexin 46
In Vitro Concentration Typically in the range of 50-300 µM.[1] A dose-response curve is recommended.
In Vivo Administration Intrathecal or systemic injection.[1] Dosing and frequency must account for the short plasma half-life.
Plasma Half-life ~2.27 minutes[10]
Solubility Soluble in water (up to 1 mg/ml) and DMSO.[9]
Storage Lyophilized peptide should be stored at -20°C or -80°C.[1][9] Reconstituted solutions should be aliquoted and stored at -80°C to avoid freeze-thaw cycles.[9]
Crucial Controls Scrambled this compound peptide, vehicle control (including any counter-ions like TFA).[8]

Experimental Protocols

Protocol 1: Assessment of Panx1 Channel Inhibition via ATP Release Assay

  • Cell Culture: Plate cells of interest (e.g., B16-BL6 melanoma cells) in a 96-well plate and grow to confluency.

  • Peptide Preparation: Prepare stock solutions of this compound and a scrambled control peptide in sterile water or an appropriate buffer.

  • Pre-incubation: Replace the culture medium with a low-serum or serum-free medium containing the desired concentrations of this compound or the scrambled control. Incubate for 1 hour.

  • Stimulation: To induce Panx1 channel opening, replace the medium with a hypo-osmotic solution (e.g., a 1:1 mixture of culture medium and sterile water) containing the respective peptides.[2] Other stimuli like high extracellular potassium or specific receptor agonists can also be used depending on the cell type.

  • Sample Collection: After a 30-minute incubation, collect the supernatant from each well.

  • ATP Measurement: Measure the ATP concentration in the supernatant using a commercial luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the ATP release in the peptide-treated groups to the stimulated control group (no peptide). Compare the inhibition by this compound to that of the scrambled control.

Protocol 2: Evaluation of Peptide Stability in Plasma

  • Peptide Incubation: Prepare a solution of this compound in fresh human or animal plasma at a known concentration.

  • Time-course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 5, 10, 30 minutes), take an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add a protein precipitating agent (e.g., ice-cold acetonitrile) to the aliquot to stop enzymatic degradation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact this compound peptide remaining at each time point.

  • Half-life Calculation: Plot the concentration of intact peptide versus time and calculate the half-life (t½) of the peptide in plasma.[10]

Visualizations

Panx1_Signaling_Pathway Signaling Pathway of Panx1 Inhibition by this compound cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ATP_out ATP P2X7R P2X7 Receptor ATP_out->P2X7R activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Panx1 Pannexin-1 Channel Panx1->ATP_out ATP_in ATP ATP_in->Panx1 released via IL1b IL-1β Release Inflammasome->IL1b Stimulus Cellular Stress (e.g., high K+, mechanical stretch) Stimulus->Panx1 activates This compound This compound Peptide This compound->Panx1 inhibits

Caption: this compound inhibits Panx1, blocking ATP release and downstream inflammatory signaling.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Unexpected/Inconsistent Experimental Results Check_Control Did you use a scrambled peptide control? Start->Check_Control Add_Control Incorporate scrambled peptide control in next experiment. Check_Control->Add_Control No Check_TFA Is your peptide a TFA salt? Check_Control->Check_TFA Yes Add_Control->Check_TFA Consider_TFA_Effects Consider TFA effects. Use TFA-free peptide or appropriate vehicle control. Check_TFA->Consider_TFA_Effects Yes Check_Stability Is this an in vivo experiment? Check_TFA->Check_Stability No Consider_TFA_Effects->Check_Stability Address_Stability Account for short plasma half-life. Adjust dosing regimen or use stabilized analogs. Check_Stability->Address_Stability Yes Check_Off_Target Could other channels (e.g., Connexin 46) be involved? Check_Stability->Check_Off_Target No Address_Stability->Check_Off_Target Confirm_Target Use alternative inhibitors or genetic knockdown/knockout to confirm Panx1 involvement. Check_Off_Target->Confirm_Target Yes End Re-evaluate Results Check_Off_Target->End No Confirm_Target->End

Caption: A logical workflow to troubleshoot common issues in experiments using this compound.

References

10PANX Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 10PANX peptide in their experiments.

Troubleshooting Guides

Issue 1: No or low inhibition of Pannexin-1 (PANX1) channel activity (e.g., no reduction in ATP release or dye uptake).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incorrect this compound Concentration The effective concentration of this compound can vary between cell types and experimental conditions. A typical starting concentration is between 50 µM and 200 µM.[1][2] Create a dose-response curve to determine the optimal concentration for your specific assay.
Peptide Degradation Improper storage can lead to the degradation of the this compound peptide. Stock solutions should be aliquoted and stored at -80°C for long-term stability.[1][2] Avoid repeated freeze-thaw cycles. For working solutions, it is not recommended for long-term storage.[1]
Poor Peptide Solubility This compound is soluble in sterile water at >10 mM and in DMSO.[1][2] Ensure the peptide is fully dissolved before adding it to your cell culture medium. If using DMSO, be mindful of the final concentration as it can be toxic to cells.
Cell Health and Confluency Poor cell health or inappropriate cell confluency can affect PANX1 channel expression and function. Ensure your cells are healthy, within a low passage number, and at an optimal confluency for your experiment.
Assay-Specific Issues The method used to stimulate PANX1 channel opening (e.g., hypotonic solution, high extracellular potassium) may not be optimal for your cell type.[3] Verify the stimulation method is effective and consider alternative activators.

Issue 2: this compound peptide appears to be cytotoxic to my cells.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High this compound Concentration While generally not cytotoxic, very high concentrations of any peptide can have off-target effects.[4] Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your cells.
Solvent Toxicity If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the cell culture medium may be toxic.[2] Ensure the final DMSO concentration is typically below 0.1% (v/v). Prepare a vehicle control with the same solvent concentration to assess its effect on cell viability.
Contamination The this compound stock solution or the cell culture may be contaminated. Use sterile techniques when preparing and handling the peptide solution. Filter-sterilize the working solution if necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a mimetic inhibitory peptide that corresponds to a sequence in the second extracellular loop of PANX1.[5] It acts as a competitive inhibitor, blocking the opening of PANX1 channels.[2] This inhibition prevents the release of molecules like ATP and the uptake of dyes, which are characteristic functions of open PANX1 channels.[1][6]

Q2: How should I prepare and store my this compound stock solution? A2: The this compound peptide is soluble in sterile water at a concentration of >10 mM.[1] It can also be dissolved in DMSO.[2] For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles.

Q3: What are some common positive controls to use in a this compound experiment? A3: A common positive control is to use a known activator of PANX1 channels, such as a hypotonic solution or high extracellular potassium, to induce channel opening and subsequent ATP release or dye uptake.[3] You can then demonstrate that this compound can inhibit this induced activity.

Q4: Can this compound inhibit other channels besides PANX1? A4: this compound is designed to be a selective inhibitor of PANX1 channels.[2] However, like any inhibitor, the possibility of off-target effects at very high concentrations cannot be entirely ruled out. It is good practice to perform control experiments to confirm the specificity of the observed effects in your system.

Experimental Protocols

Protocol 1: Inhibition of ATP Release from Human Red Blood Cells

This protocol is adapted from a study demonstrating the effect of this compound on ATP release from human red blood cells in response to low oxygen tension.[1]

Materials:

  • Human red blood cells (RBCs)

  • This compound peptide

  • Phosphate-buffered saline (PBS)

  • ATP assay kit

Methodology:

  • Prepare a stock solution of this compound in sterile water (e.g., 10 mM).[1]

  • Wash human RBCs three times in PBS.

  • Resuspend the RBCs in PBS to the desired cell density.

  • Pre-incubate the RBCs with 200 µM this compound for 30 minutes at room temperature.[1] For the control group, add an equivalent volume of sterile water.

  • Induce PANX1 channel opening by exposing the RBCs to low oxygen tension.

  • After the stimulation period, centrifuge the samples to pellet the RBCs.

  • Collect the supernatant and measure the ATP concentration using a commercially available ATP assay kit.

  • Compare the ATP release in the this compound-treated group to the control group. A significant reduction in ATP release is expected in the presence of this compound.[1]

Visualizations

PANX1_Inhibition_Workflow Experimental Workflow: PANX1 Inhibition Assay cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Analysis prep_cells Prepare Cell Suspension pre_incubate Pre-incubate cells with this compound or Vehicle prep_cells->pre_incubate prep_this compound Prepare this compound Working Solution prep_this compound->pre_incubate stimulate Stimulate PANX1 Channel Opening pre_incubate->stimulate collect Collect Supernatant/Cells stimulate->collect assay Perform Assay (e.g., ATP, Dye Uptake) collect->assay analyze Compare Treated vs. Control assay->analyze

Caption: A generalized workflow for assessing this compound-mediated inhibition of PANX1 channels.

PANX1_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane panx1 Pannexin-1 (PANX1) Channel atp_release ATP Release panx1->atp_release Allows stimulus Stimulus (e.g., Mechanical Stress, High Extracellular K+) stimulus->panx1 Activates ten_panx This compound ten_panx->panx1 Inhibits downstream Downstream Signaling (e.g., P2X7 Receptor Activation) atp_release->downstream

Caption: The inhibitory effect of this compound on the PANX1 signaling pathway.

References

10PANX Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling solubility challenges associated with 10PANX, a competitive inhibitor of Pannexin 1 (PANX1) channels.[1] Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful preparation and application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a competitive inhibitor of Pannexin 1 (PANX1) channels.[1][2] Its mechanism of action involves blocking the opening of these channels, which in turn inhibits the release of ATP and downstream signaling pathways mediated by the P2X7 receptor.[1][3] This inhibition helps to reduce cell death and inflammatory responses, making this compound a valuable tool for studying conditions like neuropathic pain and inflammatory diseases.[1]

Q2: I'm observing precipitation after preparing my this compound solution. What should I do?

A2: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] It is crucial to start with high-quality solvents and to ensure your calculations for concentration are accurate. For aqueous solutions, using a buffer such as 20mM PBS and gentle warming can also improve solubility.[4]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the prepared stock solution into single-use volumes. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the storage is in a sealed container, away from moisture and light.[1]

Q4: Can I use water to prepare my this compound stock solution?

A4: Yes, this compound is soluble in water.[3] Some sources indicate a solubility of up to 1 mg/ml in water[3], while others suggest it can be dissolved in sterile water at concentrations greater than 10 mM with the aid of ultrasonication.[5][6] If you choose water as your solvent, it is recommended to filter and sterilize the working solution using a 0.22 μm filter before use.[1]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and other poorly soluble peptides.

Issue 1: this compound fails to dissolve completely in the chosen solvent.
  • Possible Cause: The concentration may be too high for the selected solvent, or the dissolving conditions may be suboptimal.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Cross-reference your chosen solvent with the solubility data provided in Table 1. DMSO is a good starting point for creating a high-concentration stock solution.[5]

    • Employ Mechanical Assistance: Use a vortex mixer or sonicator to aid dissolution. Sonication can be particularly effective for aqueous solutions.[5]

    • Apply Gentle Heat: Gentle warming of the solution can increase the solubility of this compound.[4] Avoid excessive heat, as it may degrade the peptide.

    • Adjust pH: For aqueous solutions, the pH can influence the solubility of peptides. Experiment with slight adjustments to the pH of your buffer.

Issue 2: The this compound solution is clear initially but precipitates over time.
  • Possible Cause: The solution may be supersaturated, or the storage conditions may not be optimal.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure your solution is stored at the recommended temperature (-20°C or -80°C) and protected from light.[1]

    • Consider Aliquoting: If not already done, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[1]

    • Re-dissolve Before Use: If slight precipitation is observed upon thawing, gentle warming and vortexing can help to bring the peptide back into solution.

    • Evaluate Solvent System: For long-term stability, especially for in vivo studies, consider using a co-solvent system as detailed in the experimental protocols.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent SystemReported ConcentrationNotesSource(s)
Water>10 mMRequires sonication.[5][6]
Water1 mg/ml[3]
DMSO≥124.2 mg/mL[5]
DMSO50 mM
20mM PBS Buffer1 mg/mlRequires gentle warming.[4]
10% DMSO, 90% Corn Oil≥ 1 mg/mL (0.80 mM)For in vivo use.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.67 mg/mL (0.54 mM)For in vivo use.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.67 mg/mL (0.54 mM)For in vivo use.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 50 mM).

  • Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.[1]

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
  • Thawing: Thaw a vial of the this compound DMSO stock solution at room temperature.

  • Dilution: Add the DMSO stock solution to your aqueous buffer (e.g., PBS) to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to avoid precipitation. The final concentration of DMSO should be kept as low as possible for cell-based assays.

  • Mixing: Gently mix the solution by inverting the tube or by pipetting up and down.

  • Use: Use the freshly prepared working solution immediately.

Protocol 3: Preparation of an In Vivo Formulation (Example with PEG300 and Tween-80)

This protocol is adapted for a 1 mL final volume.[1]

  • Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 6.7 mg/mL).

  • Co-solvent Mixing: In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix gently but thoroughly.

  • Administration: The final solution will have a concentration of ≥ 0.67 mg/mL.[1]

Visualizations

Signaling Pathway of this compound Action

This compound Signaling Pathway cluster_0 Cell Membrane PANX1 Pannexin 1 Channel ATP_ext ATP PANX1->ATP_ext Releases P2X7R P2X7 Receptor Inflammasome Inflammasome Activation P2X7R->Inflammasome Leads to This compound This compound This compound->PANX1 Inhibits ATP_ext->P2X7R Activates Inflammatory_Response Inflammatory Response Inflammasome->Inflammatory_Response Drives

Caption: Mechanism of this compound-mediated inhibition of the PANX1/P2X7R signaling pathway.

Experimental Workflow for this compound Solution Preparation

This compound Solution Preparation Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Choose_Solvent Choose Solvent System Weigh->Choose_Solvent DMSO_Stock Prepare DMSO Stock Solution Choose_Solvent->DMSO_Stock High Conc. Stock Aqueous_Working Prepare Aqueous Working Solution Choose_Solvent->Aqueous_Working Aqueous Working InVivo_Formulation Prepare In Vivo Formulation Choose_Solvent->InVivo_Formulation In Vivo Study Dissolve Add Solvent & Mix (Vortex/Sonicate/Warm) DMSO_Stock->Dissolve Aqueous_Working->Dissolve InVivo_Formulation->Dissolve Check_Solubility Completely Dissolved? Dissolve->Check_Solubility Troubleshoot Troubleshoot: - Check Concentration - Adjust Conditions Check_Solubility->Troubleshoot No Store Aliquot & Store at -80°C / -20°C Check_Solubility->Store Yes Troubleshoot->Dissolve End Ready for Use Store->End

Caption: A logical workflow for the successful preparation of this compound solutions.

References

Technical Support Center: The Impact of 10PANX Concentrations on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 10PANX, a selective Pannexin-1 (PANX1) channel inhibitor. This guide will help you navigate the nuances of this compound concentration selection to achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a mimetic inhibitory peptide that competitively blocks Pannexin-1 (PANX1) channels.[1][2] By blocking the opening of PANX1 channels, this compound inhibits the release of ATP and subsequent activation of downstream signaling pathways, such as those mediated by the P2X7 receptor. This action helps to reduce cell death and inflammatory responses.[1][2]

Q2: What are the common research applications for this compound?

A2: this compound is frequently used in studies related to neuropathic pain, inflammatory bowel disease, Clostridioides difficile infection, and other conditions where PANX1-mediated ATP release and inflammation play a role.[1] It is a valuable tool for investigating the involvement of PANX1 channels in various physiological and pathological processes.

Q3: How should I prepare and store this compound solutions?

A3: this compound is soluble in sterile water (to >10 mM) and DMSO (≥124.2 mg/mL).[3][4] For long-term storage, it is recommended to store stock solutions in aliquots at -80°C for up to six months or at -20°C for up to one month, protected from moisture and light.[2] For in vivo experiments, it is best to prepare fresh solutions on the day of use.[2]

Q4: I am observing inconsistent or unexpected results with this compound. What could be the cause?

A4: Inconsistent results with this compound can arise from its dose-dependent effects. While higher concentrations (typically >100 µM) are inhibitory, lower concentrations have been reported to paradoxically enhance PANX1 hemichannel activation under certain conditions, such as in the presence of lipopolysaccharide (LPS).[5][6] This U-shaped dose-response curve is a critical factor to consider in your experimental design.[7] Additionally, ensure proper dissolution and storage of the peptide to maintain its activity.

Troubleshooting Guide

Issue 1: No inhibitory effect observed at low concentrations.
  • Possible Cause: this compound can exhibit a U-shaped or biphasic dose-response curve, where lower concentrations may not be sufficient to induce inhibition or could even have a potentiating effect on channel opening in the presence of certain stimuli.[5][6][7]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: It is crucial to determine the optimal inhibitory concentration for your specific cell type and experimental conditions by testing a range of this compound concentrations.

    • Increase Concentration: Based on published data, inhibitory effects are more consistently observed at concentrations of 100 µM and above for in vitro studies.[8]

Issue 2: Unexpected potentiation of ATP release or dye uptake.
  • Possible Cause: At lower concentrations (e.g., 161 µM or 200 µg/ml in the presence of LPS), this compound has been shown to enhance LPS-induced hemichannel activation, leading to increased ATP release and dye uptake in macrophages.[5][6]

  • Troubleshooting Steps:

    • Re-evaluate Experimental Context: Consider if your experimental system involves inflammatory stimuli like LPS that might alter the expected inhibitory effect of this compound at lower concentrations.

    • Adjust Concentration: To ensure inhibition in an inflammatory context, it may be necessary to use higher concentrations of this compound (e.g., 300-500 µM).[6]

Issue 3: Poor solubility or precipitation of the peptide.
  • Possible Cause: While this compound is soluble in water and DMSO, high concentrations in certain buffers may lead to precipitation.

  • Troubleshooting Steps:

    • Follow Recommended Solvents: Dissolve this compound in sterile water or DMSO to create a stock solution before diluting it in your experimental buffer.[3][4]

    • Gentle Warming and Sonication: If precipitation occurs during the preparation of working solutions, gentle warming and/or sonication can aid in dissolution.[2]

    • Use of Solubilizing Agents: For in vivo formulations, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[2]

Data Presentation: Quantitative Effects of this compound Concentrations

The following tables summarize the observed effects of different this compound concentrations on ATP release and dye uptake in various experimental models.

Table 1: Effect of this compound on ATP Release

Cell TypeStimulusThis compound ConcentrationObserved EffectReference
B16-BL6 CellsHypo-osmotic Shock (HOS)100 µM~19% decrease in ATP release[7]
B16-BL6 CellsHypo-osmotic Shock (HOS)6.25 - 400 µMConcentration-dependent inhibition (U-shaped curve)[7]
Human Red Blood CellsLowered pO₂200 µM90.9 ± 15.5% reduction in ATP release[3][4]
RAW264.7 MacrophagesLPS (1.0 µg/ml)161 µM (200 µg/ml)Dose-dependently elevated LPS-induced ATP release[5][6]

Table 2: Effect of this compound on Dye Uptake

Cell TypeStimulusThis compound ConcentrationObserved EffectReference
Mesangial CellsAngiotensin II50 µMCompletely suppressed Ethidium uptake[1]
RAW264.7 MacrophagesLPS (1.0 µg/ml)161 µM (200 µg/ml)Significant enhancement of Lucifer Yellow uptake[6]

Experimental Protocols

Protocol 1: In Vitro ATP Release Assay
  • Cell Culture: Plate cells (e.g., B16-BL6) in a suitable culture dish and grow to confluency.

  • Preparation of this compound: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute to the desired final concentrations in your assay buffer (e.g., Tyrode's buffer).

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with different concentrations of this compound for 10-60 minutes.

  • Stimulation: Induce PANX1 channel opening using an appropriate stimulus (e.g., hypo-osmotic shock for 30 minutes).[7]

  • Sample Collection: Collect the supernatant.

  • ATP Measurement: Measure the ATP concentration in the supernatant using a commercially available luciferin-luciferase-based ATP assay kit.

Protocol 2: Dye Uptake Assay (e.g., Yo-Pro-1)
  • Cell Culture: Plate cells on a 96-well plate and grow to confluency.

  • Preparation of this compound: Prepare this compound solutions as described in Protocol 1.

  • Pre-incubation: Wash cells with buffer and pre-incubate with this compound for 10 minutes.[7]

  • Stimulation and Dye Loading: Add the stimulus (e.g., HOS) along with the dye (e.g., 5 µM Yo-Pro-1) to the cells and incubate for the desired time.[7]

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in intracellular fluorescence indicates dye uptake through open channels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PANX1_Signaling_Pathway cluster_activation PANX1 Channel Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling Cascade Stimuli Stimuli (e.g., Mechanical Stress, High K+, Ischemia) PANX1 Pannexin-1 (PANX1) Channel Stimuli->PANX1 Activates ATP_Release ATP Release PANX1->ATP_Release TenPANX This compound TenPANX->PANX1 Blocks P2X7R P2X7 Receptor ATP_Release->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release Caspase1->IL1B Inflammation Inflammation & Cell Death IL1B->Inflammation Experimental_Workflow_ATP_Assay start Start: Seed Cells prep Prepare this compound Working Solutions start->prep preincubate Pre-incubate Cells with this compound prep->preincubate stimulate Apply Stimulus (e.g., HOS) preincubate->stimulate collect Collect Supernatant stimulate->collect measure Measure ATP (Luminescence) collect->measure end End: Analyze Data measure->end Troubleshooting_Logic start Unexpected Result with this compound conc Is this compound concentration < 100 µM? start->conc stim Is an inflammatory stimulus (e.g., LPS) present? start->stim sol Is the peptide fully dissolved? start->sol low_conc_effect Potential for paradoxical enhancement. Perform dose-response. conc->low_conc_effect Yes high_conc Proceed with experiment. If issues persist, check other parameters. conc->high_conc No lps_effect Lower concentrations may enhance channel activity. Consider increasing this compound. stim->lps_effect Yes no_lps Check other experimental variables (cell health, etc.). stim->no_lps No sol->conc Yes dissolve Follow solubility protocol: Use H₂O or DMSO stock, wärm/sonicate if needed. sol->dissolve No

References

10PANX Technical Support Center: Minimizing Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 10PANX, a selective Pannexin 1 (PANX1) channel inhibitor. Our goal is to help you minimize variability and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic decapeptide (sequence: WRQAAFVDSY) that acts as a competitive inhibitor of Pannexin 1 (PANX1) channels.[1][2] PANX1 channels are pores in the cell membrane that allow for the passage of small molecules, most notably ATP, into the extracellular space.[3] By blocking the opening of these channels, this compound inhibits ATP release and subsequent downstream signaling events, such as those mediated by P2X7 receptors, which are often involved in inflammation and cell death pathways.[1][4]

Q2: What are the common research applications for this compound?

This compound is utilized in a variety of research areas to investigate the role of PANX1 channels in physiological and pathological processes. Common applications include studies on:

  • Neuropathic pain[1][2]

  • Inflammatory conditions, such as inflammatory bowel disease[1]

  • Sepsis[5]

  • Ischemia-reperfusion injury[6]

  • Neuroinflammation and neuronal cell death[3][6]

Q3: How should I properly store and handle this compound?

Proper storage and handling are critical to maintaining the stability and activity of the this compound peptide.

  • Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C, protected from light and moisture.[4]

  • Stock Solutions: Prepare stock solutions in an appropriate solvent (see Q4). It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] Stored at -80°C, stock solutions are generally stable for up to 6 months; at -20°C, stability is typically limited to 1 month.[4]

  • Working Solutions: For in vivo experiments, it is best to prepare fresh working solutions daily.[4]

Q4: How do I dissolve this compound? What is the recommended solvent?

The solubility of this compound can vary depending on the desired concentration and the experimental system.

  • Aqueous Solutions: this compound is soluble in water up to 1 mg/ml.[7] Some suppliers suggest that solubility in sterile water can be greater than 10 mM.[8] If you are using water to prepare a stock solution, it should be sterile-filtered (0.22 µm filter) before use in cell culture.[4]

  • Organic Solvents: For higher concentrations, DMSO is a common solvent.

  • In Vivo Formulations: For animal studies, complex solvents may be required. Examples include:

    • 10% DMSO in 90% corn oil[4]

    • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[4]

If you observe precipitation, gentle warming or sonication can aid in dissolution.[4] Always confirm the compatibility of the solvent with your experimental model.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Effect

Possible Cause 1: Suboptimal Peptide Concentration

This compound can exhibit concentration-dependent effects, and in some cases, a U-shaped dose-response curve has been observed.[3] This means that lower concentrations may not produce a significant inhibitory effect, or could even have an enhancing effect on certain cellular processes.[6]

Solution:

  • Perform a Dose-Response Curve: It is crucial to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. Test a wide range of concentrations (e.g., from low micromolar to several hundred micromolar).

  • Consult Literature for Starting Points: Refer to published studies using similar experimental systems for typical concentration ranges.[3][4][6]

Possible Cause 2: Peptide Degradation

This compound is a peptide and is susceptible to degradation, which can lead to a loss of activity.

Solution:

  • Proper Storage: Ensure the peptide and its solutions are stored correctly, as described in Q3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]

  • Fresh Preparations: For sensitive experiments, use freshly prepared working solutions. The half-life of this compound in human plasma is very short (less than 3 minutes), highlighting its susceptibility to enzymatic degradation.[3]

Possible Cause 3: Incorrect Experimental Control

Without the proper negative control, it is difficult to ascertain if the observed effects are specific to PANX1 inhibition by this compound.

Solution:

  • Use a Scrambled Control Peptide: A scrambled this compound peptide, which has the same amino acid composition but a randomized sequence (e.g., FSVYWAQADR), should be used as a negative control.[5][9] This control helps to ensure that the observed effects are not due to non-specific peptide interactions.

Issue 2: High Variability Between Experimental Replicates

Possible Cause 1: Trifluoroacetic Acid (TFA) Contamination

Synthetic peptides are often purified using HPLC, which utilizes trifluoroacetic acid (TFA). Residual TFA can remain in the final product as a salt.[1][10] TFA can be cytotoxic, even at nanomolar concentrations, and may inhibit or stimulate cell growth, leading to significant experimental variability.[10][11]

Solution:

  • Check the Certificate of Analysis: Review the information provided by the supplier regarding the salt form of the peptide.

  • TFA Removal/Exchange: If high variability is a concern, consider obtaining a TFA-free version of the peptide. Some suppliers offer services to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride (HCl).[1]

Possible Cause 2: Incomplete Solubilization or Precipitation

If this compound is not fully dissolved or precipitates out of solution during the experiment, the effective concentration will be inconsistent.

Solution:

  • Ensure Complete Dissolution: Visually inspect your stock and working solutions to ensure they are clear and free of precipitates. If needed, use gentle warming or sonication to aid dissolution.[4]

  • Solvent Compatibility: Confirm that the solvent used for the stock solution is compatible with your aqueous experimental media. High concentrations of organic solvents like DMSO can be toxic to cells.

Issue 3: Unexpected or Off-Target Effects

Possible Cause 1: Concentration-Dependent Paradoxical Effects

As mentioned, lower concentrations of this compound have been reported to enhance, rather than inhibit, processes like ATP release and Lucifer Yellow dye uptake in certain contexts, such as in macrophages stimulated with LPS.[6]

Solution:

  • Thorough Dose-Response Analysis: A comprehensive dose-response curve is the best way to characterize the effect of this compound in your system. This will help identify if you are working within an inhibitory concentration range.

  • Careful Interpretation of Data: Be aware of the potential for non-linear or paradoxical effects when interpreting your results, especially at lower concentrations.

Possible Cause 2: Non-Specific Interactions

While this compound is designed to be a specific inhibitor of PANX1, the possibility of off-target effects, though not extensively documented for this peptide, should always be considered with any pharmacological inhibitor.

Solution:

  • Use a Scrambled Control: This is the most critical step to control for non-specific peptide effects.[9][12]

  • Orthogonal Approaches: Whenever possible, confirm your findings using a different method to inhibit PANX1 function, such as siRNA or other PANX1 inhibitors with different mechanisms of action.

Data and Protocols

Quantitative Data Summary
ParameterValueCell/System TypeReference
In Vitro Inhibitory Concentration 50 µMEnteric glial cells (apoptosis assay)[4]
200 µMHuman red blood cells (ATP release)[13]
300 µMMacrophages, PBMCs (ATP release)[12]
In Vivo Effective Dose 300 µM (intrathecal)Neuropathic rat model[4]
Plasma Half-life ~2.27 minutesHuman plasma[3]
Solubility in Water Up to 1 mg/mLN/A[7]
Solubility in DMSO ≥124.2 mg/mLN/A[13]
Experimental Protocol: In Vitro ATP Release Assay

This protocol provides a general framework for measuring the effect of this compound on ATP release from cultured cells.

  • Cell Seeding: Plate cells in a suitable multi-well plate and culture until they reach the desired confluency.

  • Starvation (Optional): Depending on the cell type and experimental design, you may need to replace the growth medium with a serum-free or low-serum medium for a period before the experiment.

  • Pre-incubation with this compound:

    • Prepare working solutions of this compound and a scrambled control peptide in the assay medium at various concentrations (e.g., 2x the final desired concentration).

    • Remove the medium from the cells and replace it with the peptide-containing medium.

    • Incubate for a predetermined time (e.g., 30-60 minutes) to allow for channel blocking.[4][12]

  • Stimulation:

    • Induce ATP release using a relevant stimulus for your system (e.g., mechanical stress, hypotonic solution, or a specific agonist).

    • Include appropriate controls: unstimulated cells (basal release), cells with stimulus but no peptide, and cells with stimulus and the scrambled peptide.

  • Sample Collection: Immediately after the stimulation period, carefully collect the cell supernatant. It is important to avoid disturbing the cell monolayer.

  • ATP Measurement:

    • Use a commercially available luciferin/luciferase-based ATP assay kit.

    • Follow the manufacturer's instructions to measure the luminescence of your samples.

    • Generate a standard curve with known ATP concentrations to quantify the amount of ATP in your samples.

  • Data Analysis: Normalize the ATP release from this compound-treated cells to the stimulated control group.

Visual Guides

G cluster_0 PANX1 Signaling Pathway Stimulus Stimulus (e.g., Mechanical Stress, High K+) PANX1 Pannexin 1 (PANX1) Channel Stimulus->PANX1 Opens ATP_out Extracellular ATP PANX1->ATP_out Release P2X7R P2X7 Receptor ATP_out->P2X7R Activates Inflammation Inflammation & Cell Death P2X7R->Inflammation TENPANX This compound TENPANX->PANX1 Blocks

Caption: Simplified PANX1 signaling pathway and the inhibitory action of this compound.

G cluster_1 Experimental Workflow: In Vitro Assay A 1. Prepare this compound & Scrambled Control Stock Solutions C 3. Pre-incubate Cells with Peptides (Dose-Response) A->C B 2. Seed and Culture Cells to Desired Confluency B->C D 4. Apply Stimulus to Induce PANX1 Opening C->D E 5. Collect Supernatant for Analysis D->E F 6. Quantify Endpoint (e.g., ATP, Dye Uptake) E->F G 7. Analyze Data vs. Controls F->G

Caption: General experimental workflow for an in vitro assay using this compound.

G cluster_2 Troubleshooting Logic Start Inconsistent or Unexpected Results? Check_Control Is a scrambled peptide control used? Start->Check_Control Check_Dose Was a full dose-response curve performed? Check_Control->Check_Dose Yes Sol_Control Implement Scrambled This compound Control Check_Control->Sol_Control No Check_Handling Are peptide storage & handling protocols correct? Check_Dose->Check_Handling Yes Sol_Dose Perform Dose-Response (Check for U-shape) Check_Dose->Sol_Dose No Check_TFA Could TFA be an issue? (Check C of A) Check_Handling->Check_TFA Yes Sol_Handling Aliquot & Avoid Freeze-Thaw Cycles Check_Handling->Sol_Handling No Sol_TFA Consider TFA-Exchanged Peptide Check_TFA->Sol_TFA Yes End Re-evaluate Experiment Check_TFA->End No Sol_Control->Check_Dose Sol_Dose->Check_Handling Sol_Handling->Check_TFA Sol_TFA->End

Caption: Decision tree for troubleshooting common issues with this compound experiments.

References

Ensuring the quality and purity of 10PANX for research.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the quality and purity of 10PANX for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic decapeptide (H-Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr-OH) that acts as a competitive inhibitor of Pannexin-1 (PANX1) channels.[1][2][3] It functions by mimicking a sequence in the second extracellular loop of PANX1, thereby blocking the opening of these channels.[2][3] This inhibition prevents the release of molecules like ATP and the subsequent activation of downstream signaling pathways, such as those mediated by the P2X7 receptor, which are involved in inflammation and cell death.[1][4][5]

Q2: What are the common applications of this compound in research?

A2: this compound is widely used to investigate the physiological and pathological roles of PANX1 channels. Key research areas include neuropathic pain, inflammatory bowel disease, Clostridioides difficile infection, and drug-induced hepatotoxicity.[1][2] It is a valuable tool for studying processes such as inflammasome activation, ATP-mediated IL-1β release, and neuronal signaling.[2][4][5]

Q3: How should I properly store and handle this compound?

A3: Lyophilized this compound should be stored at -20°C or below.[2][6] For short-term storage, -20°C is adequate, while -80°C is recommended for long-term storage of several months.[1][7] Stock solutions can be prepared in sterile water or DMSO.[6][7] It is advisable to prepare fresh solutions for in vivo experiments on the day of use.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.

Q4: What level of purity should I expect for this compound?

A4: For research applications, the purity of this compound should be greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC).[3][5] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.[5]

Q5: Are there any common impurities or contaminants I should be aware of?

A5: A common residual impurity from the synthesis process is Trifluoroacetic acid (TFA).[2] TFA can have its own biological effects, potentially confounding experimental results by influencing cell growth or acting as an allosteric modulator on certain receptors.[2] If your experiments are sensitive to such effects, consider obtaining TFA-free this compound or using a scrambled peptide control to account for any non-specific effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability between experiments 1. Inconsistent this compound concentration. 2. Degradation of this compound due to improper storage. 3. Presence of TFA affecting cellular responses.[2]1. Ensure accurate and consistent preparation of working solutions. Use a calibrated pipette. 2. Aliquot stock solutions and store at -80°C. Avoid multiple freeze-thaw cycles. 3. Use a scrambled this compound peptide as a negative control to assess non-specific effects. Consider using TFA-free this compound if available.
Lower than expected inhibitory effect 1. Suboptimal concentration of this compound. 2. Degradation of the peptide. 3. Incorrect experimental setup.1. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. 2. Verify the storage conditions and age of your this compound stock. Consider using a fresh vial. 3. Review your experimental protocol to ensure all steps are correctly followed.
Precipitation of this compound in solution 1. Exceeding the solubility limit. 2. Improper solvent.1. Do not exceed the recommended maximum solubility (e.g., >10 mM in sterile water).[7] For higher concentrations, consider using DMSO.[6] 2. If precipitation occurs, gentle warming at 37°C and sonication can aid dissolution.[4] Always ensure the solution is clear before use.[7]
Inconsistent results in vivo 1. Rapid degradation of this compound in plasma.[8] 2. Incorrect administration route or dosage.1. Be aware of the short half-life of this compound in plasma.[8] Consider this when designing your dosing schedule. 2. Consult literature for appropriate dosage and administration routes for your specific animal model and research question.

Quality Control and Experimental Protocols

Purity and Identity Verification

To ensure the quality of your this compound, it is crucial to verify its purity and identity, especially if you are observing inconsistent results.

Parameter Methodology Acceptance Criteria
Purity High-Performance Liquid Chromatography (HPLC)≥95%
Identity Mass Spectrometry (MS)Measured molecular weight should match the theoretical molecular weight (approx. 1242.37 Da).[9]
Experimental Protocol: Purity Determination by HPLC
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in ultrapure water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of lyophilized this compound in ultrapure water to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Experimental Protocol: Identity Confirmation by Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10 µM) in an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]+.

    • Compare the measured mass to the theoretical mass of this compound.

Visualizing Workflows and Pathways

Logical Workflow for Troubleshooting this compound Quality

G cluster_0 Troubleshooting Flow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C or -80°C) start->check_storage check_prep Review Solution Preparation (Fresh, Correct Solvent) start->check_prep run_control Run Scrambled Peptide Control check_storage->run_control check_prep->run_control test_purity Perform Quality Control (HPLC/MS) run_control->test_purity new_vial Use a New Vial of this compound test_purity->new_vial If Purity <95% results_ok Results Consistent test_purity->results_ok If Purity ≥95% new_vial->results_ok

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Signaling Pathway Inhibition by this compound

G cluster_1 This compound Mechanism of Action PANX1 Pannexin-1 (PANX1) Channel ATP_release ATP Release PANX1->ATP_release TenPANX This compound TenPANX->PANX1 Inhibits P2X7R P2X7 Receptor ATP_release->P2X7R Activates Inflammasome Inflammasome Activation P2X7R->Inflammasome IL1B IL-1β Release Inflammasome->IL1B Cell_Death Cell Death / Inflammation IL1B->Cell_Death

Caption: The inhibitory effect of this compound on the PANX1-mediated signaling pathway.

References

Validation & Comparative

Validating the Inhibitory Effect of 10PANX: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of pannexin-1 (PANX1) channels in cellular signaling and disease, specific and potent inhibitors are invaluable tools. 10PANX is a mimetic peptide designed to competitively block PANX1 channels, offering a targeted approach to studying their function.[1][2] This guide provides a comparative overview of this compound and other common PANX1 inhibitors, along with detailed experimental protocols to validate its inhibitory efficacy.

Comparison of PANX1 Channel Inhibitors

This compound is a decapeptide that mimics a sequence in the first extracellular loop of the PANX1 protein, effectively blocking channel activity.[3][4] This targeted mechanism contrasts with other widely used but less specific inhibitors such as probenecid and carbenoxolone. While effective, these small molecules can exhibit off-target effects; for instance, carbenoxolone is also known to inhibit connexin gap junctions.[4][5] Probenecid, a gout medication, inhibits PANX1 but also interacts with organic anion transporters.[6][7][8] The specificity of this compound, therefore, presents a significant advantage in dissecting the precise role of PANX1 channels.

InhibitorMechanism of ActionReported IC50 / Effective ConcentrationKey AdvantagesKey Disadvantages
This compound Competitive inhibitor, mimics first extracellular loop of PANX1[3][4]50-300 µM[1][9]High specificity for PANX1[10]Potential for proteolytic degradation[11]
Probenecid Non-competitive inhibitor, interacts with the first extracellular loop[12][13]~150 µM for PANX1 inhibition[7]Orally active, well-characterized pharmacokinetics[6][14]Inhibits organic anion transporters, potential off-target effects[6][7]
Carbenoxolone Interacts with the first extracellular loop[12][13]IC50 = 7.1 µM[15]Potent inhibitor[16]Lacks specificity, also inhibits connexin channels and P2X7 receptors[4][17]
Mefloquine High-affinity inhibitor[3]Nanomolar range for PANX1[3]High potency allows for clear distinction from connexin channels[3]Can have neurological side effects[18]

Experimental Protocols for Validating this compound Inhibition

To rigorously validate the inhibitory effect of this compound, a combination of functional assays is recommended. These assays directly measure the consequences of PANX1 channel opening and its subsequent blockade.

ATP Release Assay

Principle: Activated PANX1 channels are a major conduit for the release of intracellular ATP into the extracellular space.[12] Measuring the reduction in extracellular ATP in the presence of this compound provides a direct assessment of its inhibitory activity.

Protocol:

  • Culture cells of interest (e.g., HEK293 cells overexpressing PANX1, or a cell line endogenously expressing PANX1) in a 96-well plate.

  • Wash the cells with a low-serum or serum-free medium.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 10-500 µM) and a scrambled peptide control for 30-60 minutes.[19][20]

  • Induce PANX1 channel opening using a known stimulus (e.g., mechanical stress, high extracellular potassium, or a P2X7 receptor agonist like BzATP).[12]

  • Collect the supernatant at specific time points (e.g., 5, 15, 30 minutes) after stimulation.

  • Measure the ATP concentration in the supernatant using a commercially available luciferin-luciferase-based ATP assay kit.

  • Quantify the reduction in ATP release in this compound-treated cells compared to control cells.

Dye Uptake Assay

Principle: Open PANX1 channels allow the passage of small molecules, including fluorescent dyes like ethidium bromide (Etd) or YO-PRO-1, into the cell.[16] Inhibition of dye uptake by this compound demonstrates a blockade of the channel pore.

Protocol:

  • Plate cells on glass coverslips or in a multi-well imaging plate.

  • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the fluorescent dye (e.g., 5 µM Etd) to the buffer.

  • Pre-incubate a subset of cells with this compound or a scrambled peptide control.

  • Stimulate PANX1 channel opening.

  • Acquire fluorescence images at regular intervals using a fluorescence microscope or plate reader.

  • Quantify the number of dye-positive cells or the mean fluorescence intensity in the presence and absence of this compound.

Electrophysiology (Patch-Clamp)

Principle: This technique directly measures the ion currents flowing through PANX1 channels in the cell membrane.[12] Blockade of these currents by this compound provides definitive evidence of channel inhibition.

Protocol:

  • Prepare cells for whole-cell patch-clamp recording.

  • Establish a whole-cell configuration and hold the cell at a negative membrane potential (e.g., -60 mV).

  • Apply a voltage protocol to activate PANX1 channels (e.g., a voltage step to a positive potential).[12]

  • Record the resulting outward currents.

  • Perfuse the cells with a solution containing this compound and repeat the voltage protocol.

  • Measure the reduction in the current amplitude in the presence of the inhibitor.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the context of this compound's action and the experimental approaches to validate it, the following diagrams are provided.

Signaling Pathway of PANX1 Inhibition by this compound cluster_membrane Cell Membrane PANX1 PANX1 Channel ATP_release ATP Release PANX1->ATP_release mediates P2X7 P2X7 Receptor P2X7->PANX1 opens Stimulus Stimulus (e.g., Mechanical Stress, BzATP) Stimulus->P2X7 activates Downstream Downstream Signaling (e.g., Inflammasome Activation) ATP_release->Downstream triggers TenPANX This compound TenPANX->PANX1 inhibits

Caption: PANX1 channel activation and inhibition by this compound.

Experimental Workflow for Validating this compound cluster_assays Functional Assays ATP_Assay ATP Release Assay Data_Acquisition Data Acquisition ATP_Assay->Data_Acquisition Dye_Uptake Dye Uptake Assay Dye_Uptake->Data_Acquisition Patch_Clamp Electrophysiology Patch_Clamp->Data_Acquisition Cell_Culture Cell Culture (PANX1-expressing cells) Treatment Treatment Groups (Vehicle, this compound, Scrambled Peptide) Cell_Culture->Treatment Stimulation PANX1 Activation Treatment->Stimulation Stimulation->ATP_Assay Stimulation->Dye_Uptake Stimulation->Patch_Clamp Analysis Comparative Analysis Data_Acquisition->Analysis

Caption: Workflow for validating this compound inhibitory effect.

By employing these methodologies and comparing the performance of this compound with other inhibitors, researchers can confidently ascertain its efficacy and specificity in their experimental models. This robust validation is crucial for accurately interpreting the role of PANX1 channels in health and disease.

References

A Comparative Analysis of 10PANX and Probenecid as Pannexin-1 Channel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of 10PANX, a pannexin-1 (Panx-1) mimetic inhibitory peptide, and probenecid, a well-established uricosuric agent, in the context of their shared ability to inhibit pannexin-1 channels. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of pannexin-1 for therapeutic and research applications.

Introduction

Pannexin-1 (Panx-1) channels are large-pore channels found in the plasma membrane of various cell types that play a crucial role in cellular communication by mediating the release of ATP and other small molecules. Dysregulation of Panx-1 channels has been implicated in a range of pathological conditions, including inflammation, neuropathic pain, and ischemic injury. Consequently, the identification and characterization of potent and specific Panx-1 inhibitors are of significant interest.

This guide focuses on two such inhibitors: this compound, a synthetic peptide designed to mimic an extracellular loop of Panx-1, and probenecid, a drug clinically used for the treatment of gout that has been discovered to have off-target inhibitory effects on Panx-1 channels.

Efficacy Comparison

The efficacy of this compound and probenecid as Panx-1 inhibitors has been evaluated in various in vitro and in vivo models. While direct head-to-head comparative studies are limited, an analysis of the available literature allows for an indirect comparison of their potency.

Probenecid has been shown to inhibit Panx-1 channels with IC50 values typically in the micromolar range. Electrophysiological studies have reported IC50 values for probenecid's inhibition of Panx-1 currents to be approximately 150 µM to 350 µM.[1][2]

This compound is a widely used research tool for selectively blocking Panx-1 channels. While a definitive IC50 value is not consistently reported across all studies, its effective concentration for inhibiting Panx-1-mediated processes, such as ATP release and dye uptake, is also in the micromolar range.[3][4] Studies have demonstrated significant inhibition of Panx-1 activity at concentrations between 50 µM and 300 µM.[3][4] One study has shown a concentration-dependent inhibition of ATP release by this compound in a range of 6.25 µM to 400 µM.

Data Presentation

The following tables summarize the quantitative data on the inhibitory efficacy of this compound and probenecid on pannexin-1 channels based on available experimental data.

Inhibitor Assay Type Cell Type/System Reported IC50 Effective Concentration Range Reference
Probenecid ElectrophysiologyXenopus oocytes expressing Panx-1~150 µM-[1]
Probenecid ElectrophysiologyMammalian cells expressing Panx-1~350 µM-[2]
This compound ATP Release AssayB16-BL6 cellsNot explicitly stated6.25 µM - 400 µM
This compound Dye Uptake AssayVarious cell typesNot explicitly stated50 µM - 300 µM[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and probenecid efficacy.

Electrophysiological Recording of Pannexin-1 Currents

This method is used to directly measure the ion flow through Panx-1 channels and assess the inhibitory effect of compounds like probenecid.

  • Cell Preparation: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) are transfected with a vector encoding for pannexin-1.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Recording Solution: The extracellular solution typically contains a physiological salt solution, and the intracellular (pipette) solution contains a salt solution mimicking the intracellular environment.

  • Channel Activation: Panx-1 channels are activated by applying a voltage step protocol (e.g., depolarization from a holding potential of -60 mV to +60 mV).

  • Inhibitor Application: A dose-response curve is generated by perfusing the cells with increasing concentrations of the inhibitor (e.g., probenecid).

  • Data Analysis: The resulting current amplitudes are measured and plotted against the inhibitor concentration to calculate the IC50 value.

ATP Release Assay

This assay indirectly measures Panx-1 channel activity by quantifying the amount of ATP released from cells.

  • Cell Culture: Cells endogenously or exogenously expressing Panx-1 are cultured in appropriate media.

  • Cell Stimulation: Panx-1 channel opening is induced by a stimulus such as mechanical stress, hypotonic solution, or application of a P2X7 receptor agonist (e.g., BzATP).

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a specified period before stimulation.

  • ATP Measurement: The extracellular medium is collected, and the ATP concentration is measured using a luciferin-luciferase-based bioluminescence assay.

  • Data Analysis: The reduction in ATP release in the presence of the inhibitor is calculated relative to the control (stimulated cells without inhibitor).

Dye Uptake Assay

This assay assesses the permeability of the Panx-1 channel to larger molecules by measuring the influx of a fluorescent dye.

  • Cell Preparation: Cells expressing Panx-1 are prepared as in the ATP release assay.

  • Dye Loading: A fluorescent dye, such as ethidium bromide or YO-PRO-1, is added to the extracellular medium.

  • Channel Activation and Inhibition: Panx-1 channels are opened using a suitable stimulus in the presence or absence of the inhibitor.

  • Fluorescence Measurement: The uptake of the dye into the cells is quantified by measuring the increase in intracellular fluorescence using fluorescence microscopy or a plate reader.

  • Data Analysis: The inhibitory effect is determined by the reduction in dye uptake in inhibitor-treated cells compared to control cells.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the comparison of this compound and probenecid.

Signaling_Pathway cluster_membrane Cell Membrane Panx1 Pannexin-1 Channel ATP_out Extracellular ATP Panx1->ATP_out ATP_in Intracellular ATP ATP_in->Panx1 Release Probenecid Probenecid Probenecid->Panx1 Inhibits TenPANX This compound TenPANX->Panx1 Inhibits

Caption: Mechanism of Pannexin-1 Inhibition by this compound and Probenecid.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cells Expressing Pannexin-1 B1 Control (Vehicle) A->B1 B2 This compound A->B2 B3 Probenecid A->B3 C1 Electrophysiology B1->C1 C2 ATP Release Assay B1->C2 C3 Dye Uptake Assay B1->C3 B2->C1 B2->C2 B2->C3 B3->C1 B3->C2 B3->C3 D Quantify Inhibition (e.g., IC50, % inhibition) C1->D C2->D C3->D

Caption: General Experimental Workflow for Comparing Panx-1 Inhibitors.

Conclusion

Both this compound and probenecid are effective inhibitors of pannexin-1 channels, operating in the micromolar concentration range. Probenecid, as a clinically approved drug, offers the advantage of established pharmacokinetic and safety profiles, making it a valuable tool for in vivo studies and a potential starting point for the development of more specific Panx-1-targeting therapeutics. This compound, as a mimetic peptide, provides a high degree of specificity for Panx-1 and is a crucial tool for dissecting the physiological and pathological roles of these channels in a research setting. The choice between these two inhibitors will depend on the specific experimental context, including the desired level of specificity, the model system being used, and the ultimate research or therapeutic goal. Further studies, including direct comparative analyses, are warranted to fully elucidate the relative potencies and potential differential effects of these two important pannexin-1 inhibitors.

References

A Comparative Guide to Pannexin-1 Inhibition: 10PANX vs. Carbenoxolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two commonly used inhibitors of the Pannexin-1 (Panx1) channel: the mimetic peptide 10PANX and the glycyrrhetinic acid derivative carbenoxolone. Panx1 channels are crucial mediators of cellular communication through the release of ATP and other small molecules, playing significant roles in inflammation, neuropathic pain, and other physiological and pathological processes. Understanding the distinct properties of these inhibitors is paramount for designing and interpreting experiments in basic research and for the development of novel therapeutics targeting Panx1.

Executive Summary

This compound and carbenoxolone both effectively inhibit Panx1 channel function by interacting with the first extracellular loop of the protein. However, they exhibit significant differences in specificity and mechanism of action. This compound is a selective, competitive inhibitor designed to mimic a specific region of the Panx1 channel. In contrast, carbenoxolone is a non-selective inhibitor with known off-target effects on connexin gap junctions and the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which can confound experimental results. While carbenoxolone has a well-documented IC50 in the low micromolar range, the potency of this compound is typically described by its effective concentration, also in the micromolar range. The choice between these inhibitors should be guided by the specific requirements of the study, with this compound being the preferred option when target selectivity is critical.

Quantitative Comparison of Inhibitor Performance

InhibitorTargetIC50Effective ConcentrationReference
This compound Pannexin-1Not consistently reported100 - 500 µM[1]
Carbenoxolone Pannexin-1~5 µM10 - 100 µM[2][3]

Table 1: Potency of this compound and Carbenoxolone against Pannexin-1.

InhibitorOff-Target(s)EffectReference
This compound Generally considered selective for Panx1Minimal off-target effects reported[4][5]
Carbenoxolone Connexin gap junctions, 11β-hydroxysteroid dehydrogenase (11β-HSD)Inhibition[2][6]

Table 2: Known Off-Target Effects.

Mechanism of Action

Both this compound and carbenoxolone exert their inhibitory effects on Panx1 by targeting the first extracellular loop (EL1), a critical region for channel gating.[4][7]

This compound: As a mimetic peptide, this compound is a competitive inhibitor that is thought to bind to EL1 and block the conformational changes required for channel opening.[4] This targeted approach contributes to its high selectivity for Panx1.

Carbenoxolone: This small molecule also interacts with EL1, but its mechanism is considered to be non-competitive allosteric modulation.[7] This broader mechanism of action may contribute to its lack of specificity.

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors are used, the following diagrams illustrate the general Pannexin-1 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

Pannexin1_Signaling Pannexin-1 Signaling Pathway Stimulus Stimulus (e.g., Mechanical Stress, High K+) Panx1 Pannexin-1 Channel Stimulus->Panx1 ATP_release ATP Release Panx1->ATP_release P2X_Receptor P2X Receptor ATP_release->P2X_Receptor P2Y_Receptor P2Y Receptor ATP_release->P2Y_Receptor Downstream Downstream Signaling (e.g., Ca2+ influx, Inflammation) P2X_Receptor->Downstream P2Y_Receptor->Downstream Inhibitor This compound or Carbenoxolone Inhibitor->Panx1

Caption: Pannexin-1 signaling cascade.

Experimental_Workflow Inhibitor Efficacy Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Panx1) Inhibitor_Incubation Incubate with This compound or Carbenoxolone Cell_Culture->Inhibitor_Incubation Stimulate_Panx1 Stimulate Panx1 Activity Inhibitor_Incubation->Stimulate_Panx1 Dye_Uptake Dye Uptake Assay (e.g., YO-PRO-1) Stimulate_Panx1->Dye_Uptake ATP_Release ATP Release Assay (e.g., Luciferase) Stimulate_Panx1->ATP_Release Patch_Clamp Whole-Cell Patch Clamp Stimulate_Panx1->Patch_Clamp Data_Analysis Data Analysis and Comparison Dye_Uptake->Data_Analysis ATP_Release->Data_Analysis Patch_Clamp->Data_Analysis

Caption: Workflow for inhibitor testing.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate Panx1 inhibitors. Specific parameters may need to be optimized for different cell types and experimental conditions.

Dye Uptake Assay (e.g., using YO-PRO-1)

This assay measures the influx of a fluorescent dye that can only enter cells through large pores like Panx1 channels.

Materials:

  • Cells expressing Panx1

  • YO-PRO-1 iodide solution (e.g., 1 mM in DMSO)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Panx1 agonist (e.g., high extracellular K+ solution, mechanical stimulus)

  • This compound or carbenoxolone

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Seed cells in a 96-well plate and grow to desired confluency.

  • Wash cells twice with assay buffer.

  • Pre-incubate cells with the desired concentration of this compound, carbenoxolone, or vehicle control in assay buffer for 15-30 minutes at 37°C.[8]

  • Add YO-PRO-1 to a final concentration of 1-5 µM.

  • Induce Panx1 channel opening with the chosen agonist.

  • Immediately measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 491/509 nm for YO-PRO-1) over time.[9]

  • Data is typically expressed as the change in fluorescence over baseline.

ATP Release Assay (e.g., using Luciferase/Luciferin)

This assay quantifies the amount of ATP released from cells into the extracellular medium.

Materials:

  • Cells expressing Panx1

  • Assay buffer (e.g., HBSS)

  • Panx1 agonist

  • This compound or carbenoxolone

  • ATP Bioluminescence Assay Kit (containing luciferase and luciferin)

  • Luminometer

Protocol:

  • Culture cells in a suitable format (e.g., 24-well plate).

  • Wash cells twice with assay buffer.

  • Pre-incubate cells with this compound, carbenoxolone, or vehicle control for 15-30 minutes.

  • Replace the medium with fresh assay buffer containing the respective inhibitors.

  • Stimulate Panx1-mediated ATP release with the chosen agonist.

  • At desired time points, collect a sample of the extracellular medium.

  • Measure the ATP concentration in the collected samples using the ATP Bioluminescence Assay Kit according to the manufacturer's instructions.[3][10]

  • Results are typically normalized to the total cellular protein content or cell number.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through Panx1 channels in the cell membrane.

Materials:

  • Cells expressing Panx1

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • Extracellular solution (e.g., aCSF)

  • Intracellular solution (pipette solution)

  • Panx1 agonist

  • This compound or carbenoxolone

Protocol:

  • Prepare cells on coverslips suitable for patch-clamp recording.

  • Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a target cell.[11][12]

  • Apply a voltage protocol to elicit Panx1 currents (e.g., voltage steps from a holding potential of -60 mV).[13]

  • Record baseline Panx1 currents.

  • Perfuse the cell with the extracellular solution containing this compound, carbenoxolone, or vehicle control.

  • Record Panx1 currents in the presence of the inhibitor.

  • Wash out the inhibitor and record recovery currents.

  • Analyze the change in current amplitude to determine the degree of inhibition.

Conclusion

Both this compound and carbenoxolone are valuable tools for studying the function of Pannexin-1 channels. This compound offers high selectivity, making it the inhibitor of choice for studies where off-target effects are a major concern. Carbenoxolone, while less specific, is a well-characterized and widely used inhibitor. The selection of the appropriate inhibitor should be based on a careful consideration of the experimental goals and the potential for confounding off-target effects. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other Pannexin-1 inhibitors.

References

A Comparative Guide to Alternative Pharmacological Inhibitors of Pannexin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative pharmacological inhibitors targeting the Pannexin-1 (Panx1) channel, a crucial mediator of cellular communication through ATP release and ion flux. Understanding the nuances of these inhibitors is paramount for researchers investigating Panx1's role in physiological and pathological processes, including inflammation, neuropathic pain, and vascular function. This document outlines their efficacy, mechanisms of action, and provides standardized experimental protocols for their characterization.

Comparative Analysis of Pannexin-1 Inhibitors

The following table summarizes the quantitative data for commonly used Panx1 inhibitors. It is important to note that IC50 values can vary significantly based on the experimental model, cell type, and assay conditions.

InhibitorChemical ClassMechanism of ActionReported IC50 / Effective ConcentrationOff-Target Effects/Notes
Probenecid Uricosuric AgentBlocks Panx1 channels, potentially by interacting with the first extracellular loop.[1]~150 µM (for Panx1 channel currents in oocytes)[2][3]Also inhibits organic anion transporters (e.g., URAT1) and P2X7 receptors.[4][5][6]
Carbenoxolone (CBX) Glycyrrhetinic acid derivativeInteracts with the first extracellular loop of Panx1 to inhibit channel function.[7]~5 µM (for Panx1 currents)Broad-spectrum inhibitor of gap junction channels (connexins).[8]
Spironolactone Steroidal Aldosterone AntagonistPotent inhibitor of Panx1 channels.[7]~8 µM (electrophysiology)Also a mineralocorticoid receptor antagonist.[7]
Mefloquine (MFQ) AntimalarialInhibits Panx1 channels.~50 nM (for Panx1 mediated currents)[9]Also inhibits various connexin channels and has noted neurological side effects.[9]
Brilliant Blue G (BBG) DyeInhibits Panx1 channels.IC50 of ~0.27 µM for a related compound, Brilliant Blue FCF.[3]Also a well-known P2X7 receptor antagonist.[3]

Detailed Experimental Protocols

Reproducible and standardized methodologies are critical for the comparative assessment of Panx1 inhibitors. Below are detailed protocols for key in vitro assays.

Dye Uptake Assay for Panx1 Channel Activity

This assay measures the influx of fluorescent dyes (e.g., YO-PRO-1, Ethidium Bromide) through open Panx1 channels.

Materials:

  • Cells expressing Panx1 (e.g., HEK293-hPanx1, astrocytes, or erythrocytes)

  • 96-well, black, clear-bottom plates

  • Fluorescent dye (e.g., YO-PRO-1 iodide or Ethidium Bromide)

  • Extracellular solution (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Panx1 channel activator (e.g., high extracellular K+, ATP for P2X7 co-expressing cells, or hypotonic solution)

  • Test inhibitors (e.g., Probenecid, Carbenoxolone)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Inhibitor Pre-incubation:

    • Wash the cells once with the extracellular solution.

    • Add the extracellular solution containing the desired concentration of the Panx1 inhibitor or vehicle control to the wells.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.[6]

  • Dye Loading and Channel Activation:

    • Prepare a solution containing the fluorescent dye and the Panx1 channel activator in the extracellular solution.

    • Add this solution to the wells to initiate dye uptake.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the chosen dye.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no cells.

    • Normalize the fluorescence signal to the control (vehicle-treated) wells.

    • Plot the fluorescence intensity over time to visualize the rate of dye uptake.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

ATP Release Assay

This assay quantifies the amount of ATP released from cells through Panx1 channels, typically using a luciferin/luciferase-based bioluminescence assay.

Materials:

  • Cells expressing Panx1

  • Culture plates or dishes

  • Extracellular solution (e.g., HBSS)

  • Panx1 channel activator

  • Test inhibitors

  • ATP Bioluminescence Assay Kit (containing luciferase and D-luciferin)

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Wash the cells with the extracellular solution.

    • Pre-incubate the cells with the Panx1 inhibitor or vehicle control in the extracellular solution for a specified time (e.g., 10-30 minutes).

  • Stimulation of ATP Release:

    • Induce Panx1 channel opening by adding the activator to the wells.

    • Incubate for a defined period (e.g., 5-15 minutes) to allow for ATP release.

  • Sample Collection:

    • Carefully collect a sample of the extracellular supernatant from each well.

  • ATP Quantification:

    • In a separate 96-well white plate, add the collected supernatant.

    • Add the ATP assay reagent (luciferase/luciferin mixture) to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the concentration of ATP in each sample based on the standard curve.

    • Normalize the ATP release to the total protein content or cell number in each well.

    • Determine the percentage of inhibition of ATP release by the test compounds and calculate the IC50.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through Panx1 channels in the plasma membrane of a single cell.

Materials:

  • Cells expressing Panx1

  • Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution: (in mM) 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2, 3 KCl; pH 7.4.

  • Intracellular (pipette) solution: (in mM) 130 CsCl, 10 EGTA, 10 HEPES, 0.5 CaCl2, 4 ATP-Mg; pH 7.2.

  • Panx1 channel activators (e.g., voltage steps)

  • Test inhibitors

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Gigaohm Seal Formation:

    • Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane at a holding potential where Panx1 channels are typically closed (e.g., -60 mV).

    • Apply voltage steps or ramps to potentials that activate Panx1 channels (e.g., depolarizing potentials up to +100 mV) to elicit Panx1-mediated currents.[10]

  • Inhibitor Application:

    • After obtaining a stable baseline recording, perfuse the bath with the extracellular solution containing the test inhibitor.

    • Record the currents again in the presence of the inhibitor to measure its effect.

  • Data Analysis:

    • Measure the amplitude of the Panx1 currents before and after inhibitor application.

    • Calculate the percentage of current inhibition.

    • Perform dose-response analysis to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Panx1 and a typical experimental workflow.

Pannexin1_ATP_Signaling cluster_cell Cell Panx1 Panx1 ATP_out ATP (extracellular) Panx1->ATP_out ATP_in ATP (intracellular) ATP_in->Panx1 Release P2X7R P2X7 Receptor P2X7R->Panx1 Positive Feedback Downstream_Signaling Downstream Signaling (e.g., Ca2+ influx) P2X7R->Downstream_Signaling ATP_out->P2X7R Activates Inhibitor Pharmacological Inhibitor Inhibitor->Panx1 Blocks

Caption: Pannexin-1 mediated ATP release and purinergic signaling.

Pannexin1_Inflammasome Stimulus Pathogen/Danger Signal (e.g., LPS, ATP) Panx1 Panx1 Stimulus->Panx1 Activates K_efflux K+ Efflux Panx1->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β (Inflammation) Caspase1->IL1b Inhibitor Pharmacological Inhibitor Inhibitor->Panx1 Inhibits

Caption: Role of Pannexin-1 in NLRP3 inflammasome activation.

Pannexin1_Vasoconstriction cluster_smc Smooth Muscle Cell Alpha1_AR α1-Adrenergic Receptor Panx1 Panx1 Alpha1_AR->Panx1 Activates ATP_Release ATP Release Panx1->ATP_Release P2_Receptor P2 Receptor ATP_Release->P2_Receptor Autocrine/ Paracrine Ca_Influx Ca2+ Influx P2_Receptor->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction Norepinephrine Norepinephrine Norepinephrine->Alpha1_AR Inhibitor Pharmacological Inhibitor Inhibitor->Panx1 Blocks

Caption: Pannexin-1 signaling in α1-adrenergic vasoconstriction.

References

Cross-Validation of 10PANX Results with Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of the Pannexin-1 (Panx1) channel: pharmacological inhibition using the mimetic peptide 10PANX and genetic ablation through knockout mouse models. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to equip researchers with the necessary information to critically evaluate and select the most appropriate experimental approach for their research goals.

Data Presentation: Quantitative Comparison of this compound and Panx1 Knockout Effects

The following table summarizes the quantitative effects of this compound and Panx1 genetic knockout on key physiological processes, providing a direct comparison of their efficacy and potential discrepancies.

Functional Outcome Model System This compound Treatment Panx1 Knockout Reference(s)
ATP Release B16-BL6 Mouse Melanoma Cells (Hypotonic Stress)19% reduction in ATP release (at 100 µM)Not directly measured in this study.[1]
T-cells (from Panx1-/- mice)Dye uptake (indicative of channel opening) drastically reduced by this compound.ATP-induced ethidium uptake absent in T-cells from Panx1-/- mice.[2]
Apoptotic HeLa CellsNot directly measured in this study.Significantly slower decrease in intracellular ATP levels after caspase-3 activation compared to wild-type.[3][3]
Vasoconstriction Pressurized Thoracodorsal Resistance Arteries (Phenylephrine-induced)Significantly decreased contractile response (at 200 µmol/L).[4]Phenylephrine-induced contraction was significantly reduced in mesenteric arteries from SMC-specific Panx1 KO mice.[4][5][6]
Seizure Severity Kainic Acid-Induced Seizures in MiceNot directly measured in this study.Overall seizure score significantly decreased in two different Panx1-null mouse models (Panx1−/− and Panx1-KOfirst).[7][7]
Pentylenetetrazol (PTZ)-Induced Seizures in MiceNot directly measured in this study.Wild-type mice spent a greater proportion of time in severe (stage 6) seizures compared to Panx1-deficient mice.[8][8]

Experimental Protocols

Pharmacological Inhibition with this compound Peptide

The this compound peptide is a mimetic of the first extracellular loop of Panx1 and acts as a competitive inhibitor.[9]

In Vitro Administration (e.g., cell culture):

  • Preparation: this compound is typically dissolved in sterile water or an appropriate buffer to create a stock solution (e.g., >10 mM).[9] The stock solution should be stored at -80°C.

  • Working Concentration: The final concentration used in cell culture experiments typically ranges from 50 µM to 300 µM, depending on the cell type and experimental endpoint.[10][11]

  • Incubation: Cells are pre-incubated with this compound for a specific duration (e.g., 1 hour) before the experimental stimulus is applied.[10]

In Vivo Administration (e.g., mouse models):

  • Formulation: For in vivo use, this compound can be dissolved in a vehicle suitable for the chosen administration route. A common formulation involves dissolving the peptide in a solution of 10% DMSO and 90% Corn Oil.[10]

  • Administration Route: Intrathecal or intraperitoneal injections are common routes of administration.[7][10]

  • Dosage: The dosage can vary. For example, a single intrathecal injection of 300 µM has been used in a rat model of neuropathic pain.[10] In a mouse model of seizures, mefloquine, another Panx1 blocker, was injected intraperitoneally at 0.4 µg/kg.[7]

Generation of Panx1 Knockout Mouse Models

Genetic knockout of the Panx1 gene provides a model for studying the systemic and long-term consequences of Panx1 deficiency.

CRISPR/Cas9-Mediated Knockout:

  • Strategy: A common strategy involves the deletion of critical exons, such as exons 3 and 4, which has been shown to result in the disappearance of the Panx1 protein.[12]

  • Components: The process involves the cytoplasmic microinjection of a solution containing guide RNAs (gRNAs) targeting the desired exons, Cas9 mRNA, and a short single-stranded DNA (ssODN) template to increase the efficiency of deletion into zygotes of an inbred mouse strain (e.g., C57BL/6J).[12]

  • Generation of Founders: The injected zygotes are then transplanted into pseudopregnant females. The resulting offspring (F0 generation) are screened for the desired deletion.[12]

  • Breeding: F0 mice carrying the deletion are then bred to establish homozygous knockout lines.[12]

Cre-LoxP Mediated Conditional Knockout:

  • Generation of "Floxed" Mice: Mice are generated with LoxP sites flanking a critical exon of the Panx1 gene (e.g., exon 2).[13] This is often achieved using a "knockout-first" allele strategy.

  • Cre-Recombinase Mice: The "floxed" mice are then crossed with a mouse line that expresses Cre recombinase under the control of a specific promoter (e.g., a cell-type-specific promoter) to generate conditional knockouts in specific tissues or cell types.[13]

  • Genotyping: The genotype of the resulting offspring is confirmed by PCR analysis of genomic DNA extracted from tail clips. Specific primers are used to distinguish between the wild-type, floxed, and knockout alleles.[13][14]

Mandatory Visualization

Panx1_Signaling_Pathway cluster_stimuli Stimuli cluster_panx1 Panx1 Channel cluster_downstream Downstream Effects Mechanical Stress Mechanical Stress Panx1 Panx1 Channel Mechanical Stress->Panx1 Opens High Extracellular K+ High Extracellular K+ High Extracellular K+->Panx1 Opens P2X7R Activation P2X7R Activation P2X7R Activation->Panx1 Opens ATP Release ATP Release Panx1->ATP Release Mediates Purinergic Signaling Purinergic Signaling ATP Release->Purinergic Signaling Initiates Physiological Response Vasoconstriction, Neurotransmission, etc. Purinergic Signaling->Physiological Response Leads to

Caption: Panx1 Signaling Pathway.

Experimental_Workflow cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Knockout cluster_comparison Comparison This compound Peptide This compound Peptide In Vitro / In Vivo Model In Vitro / In Vivo Model This compound Peptide->In Vitro / In Vivo Model Treatment Functional Assay 1 Measure Outcome In Vitro / In Vivo Model->Functional Assay 1 Compare Results Compare Results Functional Assay 1->Compare Results Panx1 KO Mouse Panx1 KO Mouse Functional Assay 2 Measure Outcome Panx1 KO Mouse->Functional Assay 2 Wild-Type Control Wild-Type Control Wild-Type Control->Functional Assay 2 Functional Assay 2->Compare Results

Caption: Experimental Workflow Comparison.

References

A Researcher's Guide to Selecting 10PANX: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

Understanding 10PANX

This compound is a mimetic inhibitory peptide that corresponds to a sequence in the second extracellular loop of PANX1.[1][2] It is widely used to block PANX1 channels, thereby inhibiting the release of ATP and downstream signaling events, such as inflammasome activation.[1][2][3][4] This makes it a valuable tool in studying a range of physiological and pathological processes, including neuropathic pain, inflammation, and ischemic injury.[3][5]

Supplier Comparison

The following table summarizes the specifications of this compound as provided by various suppliers. Researchers should note that this information is based on the data published by the suppliers and has not been independently verified in a head-to-head study.

SupplierPurity (as stated)Molecular Weight (Da)FormCAS Number
MedchemExpress99.48%[3]Not explicitly statedSolid[3]955091-53-9[3]
APExBIOHigh-purityNot explicitly statedNot explicitly statedNot explicitly stated
ARP American Research Products>95% by HPLC[1]1242.37[1]Freeze dried solid[1]955091-53-9[1]
Tocris Bioscience≥95% (HPLC)1242.37Not explicitly stated955091-53-9
NovoPro Bioscience95.03% (HPLC)[2]1242.33[2]Powder[2]Not explicitly stated
BioCrickHigh PurityNot explicitly statedNot explicitly stated955091-53-9[4]

Note: The presence of trifluoroacetic acid (TFA) salts from the synthesis process can be a critical factor, as TFA residues may cause unpredictable fluctuations in experimental data and can influence cell growth.[2] Researchers may need to inquire with suppliers about TFA content or perform washing procedures.

Key Experimental Protocols for Performance Validation

To objectively compare this compound from different suppliers, researchers can perform a series of validation experiments. The following are detailed methodologies for key assays cited in the literature.

1. ATP Release Assay

This assay directly measures the inhibitory effect of this compound on PANX1 channel function.

  • Objective: To quantify the inhibition of ATP release from cells expressing PANX1 channels.

  • Methodology:

    • Culture cells known to express PANX1 (e.g., B16-BL6 cells).

    • Induce PANX1 channel opening using a stimulus such as hypotonic solution (HOS).[6]

    • Pre-incubate cells with varying concentrations of this compound from different suppliers for a defined period (e.g., 30 minutes).[6]

    • Collect the cell supernatant.

    • Measure the ATP concentration in the supernatant using a commercially available luciferin-luciferase-based ATP assay kit.

    • Compare the dose-response curves of this compound from different suppliers to determine their relative potency (e.g., IC50 values).

2. Dye Uptake Assay

This assay assesses the permeability of the cell membrane, which is increased by open PANX1 channels.

  • Objective: To measure the inhibition of dye uptake through PANX1 channels.

  • Methodology:

    • Use a cell line that expresses PANX1 and a fluorescent dye that can enter through large pores (e.g., YO-PRO-1).[6]

    • Stimulate PANX1 channel opening (e.g., with an agonist like BzATP for P2X7 receptor-dependent PANX1 activation).

    • Co-incubate the cells with the dye and different concentrations of this compound from various suppliers.

    • Measure the intracellular fluorescence using flow cytometry or a fluorescence microscope.

    • A reduction in fluorescence intensity in the presence of this compound indicates inhibition of channel opening.

3. Cytokine Release Assay (e.g., IL-1β)

This assay evaluates the downstream inflammatory consequences of PANX1 channel activation.

  • Objective: To measure the inhibition of IL-1β release mediated by PANX1 and the NLRP3 inflammasome.

  • Methodology:

    • Use immune cells such as macrophages, primed with a TLR agonist (e.g., LPS).

    • Activate the NLRP3 inflammasome and PANX1 channels with an appropriate stimulus (e.g., ATP).

    • Treat the cells with this compound from different suppliers.

    • Collect the cell culture supernatant.

    • Quantify the concentration of mature IL-1β using an ELISA kit.[5]

4. In Vitro Plasma Stability Assay

This assay is crucial for predicting the in vivo efficacy of the peptide.

  • Objective: To determine the half-life of this compound from different suppliers in plasma.

  • Methodology:

    • Prepare a stock solution of this compound.

    • Incubate the peptide in human plasma at 37°C.[6]

    • At various time points, quench the reaction and precipitate plasma proteins.

    • Analyze the remaining peptide concentration using LC-MS.[6]

    • Calculate the half-life of the peptide from each supplier. A longer half-life suggests greater resistance to proteolytic degradation.[6]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound acts as a competitive inhibitor of PANX1 channels, blocking their opening. This action prevents the release of ATP into the extracellular space, which in turn inhibits the activation of P2X7 receptors and downstream inflammatory signaling cascades, ultimately reducing cell death and inflammation.[3]

10PANX_Mechanism_of_Action Stimulus Stimulus (e.g., Mechanical Stress, High K+) PANX1 Pannexin-1 (PANX1) Channel Stimulus->PANX1 Activates ATP_release ATP Release PANX1->ATP_release Mediates P2X7R P2X7 Receptor ATP_release->P2X7R Activates Inflammasome Inflammasome Activation (e.g., NLRP3) P2X7R->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1B IL-1β Release Caspase1->IL1B Inflammation Inflammation & Cell Death IL1B->Inflammation PANX10 This compound PANX10->PANX1 Inhibits

Caption: Mechanism of this compound in blocking PANX1-mediated inflammation.

Experimental Workflow for Supplier Comparison

The following workflow outlines the steps a researcher can take to compare this compound from different suppliers.

10PANX_Comparison_Workflow cluster_procurement Procurement & Preparation cluster_assays In Vitro Performance Assays cluster_stability Stability Assessment cluster_analysis Data Analysis & Selection Procure Procure this compound from Suppliers A, B, C Prep Prepare Stock Solutions (e.g., in water or DMSO) Procure->Prep ATP ATP Release Assay Prep->ATP Dye Dye Uptake Assay Prep->Dye Cytokine IL-1β Release Assay Prep->Cytokine Stability Plasma Stability Assay (LC-MS) Prep->Stability Analysis Compare IC50, Max Inhibition, and Half-life ATP->Analysis Dye->Analysis Cytokine->Analysis Stability->Analysis Select Select Optimal Supplier Analysis->Select

Caption: Workflow for comparing this compound from different suppliers.

References

The Instability of 10PANX: A Comparative Guide to Pannexin-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular communication and drug development, the peptide inhibitor 10PANX has served as a valuable tool to probe the function of Pannexin-1 (PANX1) channels. However, significant limitations, primarily its poor biological stability, necessitate a careful evaluation of its suitability for various experimental settings and a consideration of alternative inhibitory strategies. This guide provides a comprehensive comparison of this compound with other common PANX1 inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Key Limitation of this compound: A Fleeting Presence

The most significant drawback of this compound is its remarkably short half-life in biological systems. Studies have shown that this compound is rapidly degraded by proteases present in plasma, with a half-life of less than three minutes in human plasma. This inherent instability severely restricts its utility in long-term cell culture experiments and renders it largely unsuitable for in vivo studies where sustained channel blockade is required. The rapid degradation of this compound can lead to inconsistent and transient inhibitory effects, making it challenging to interpret experimental outcomes accurately.

To address this critical limitation, researchers have developed "stapled" peptide analogs of this compound. These modified peptides incorporate hydrocarbon staples to lock the peptide into its bioactive alpha-helical conformation, significantly enhancing its resistance to proteolytic degradation and thereby increasing its plasma stability.

Comparative Analysis of PANX1 Inhibitors

A direct quantitative comparison of the most commonly used PANX1 inhibitors is crucial for informed experimental design. The following table summarizes the inhibitory potency and key characteristics of this compound, its stapled analogs, and other widely used small molecule inhibitors.

InhibitorTargetMechanism of ActionIC50 (PANX1)Key Limitations
This compound PANX1Mimetic peptide, competitive inhibitor~100-200 µM (varies with assay)Very low biological stability (t½ < 3 min in plasma)
Stapled this compound Analogs PANX1Conformationally constrained mimetic peptideImproved potency over this compoundStill under development, limited commercial availability
Carbenoxolone (CBX) PANX1, Connexins, other channelsNon-specific channel blocker~5-50 µMLack of specificity, inhibits connexin hemichannels
Probenecid PANX1, Organic Anion Transporters, P2X7RChannel blocker~150-500 µMOff-target effects on anion transporters and P2X7 receptors

Signaling Pathway of PANX1-Mediated ATP Release and Inhibition

The following diagram illustrates the central role of PANX1 in ATP release and the points of intervention for various inhibitors.

PANX1_Inhibition PANX1 Signaling and Inhibition Pathway cluster_stimuli Cellular Stress / Agonist cluster_panx1 PANX1 Channel cluster_release ATP Release & Downstream Effects cluster_inhibitors Inhibitors Stimulus e.g., Mechanical Stress, High K+, P2X7R activation PANX1 Pannexin-1 Channel Stimulus->PANX1 Activates ATP_release ATP Release PANX1->ATP_release Mediates P2X7R P2X7 Receptor ATP_release->P2X7R Activates Inflammasome Inflammasome Activation P2X7R->Inflammasome Inflammation Inflammatory Response Inflammasome->Inflammation Inhibitor_this compound This compound / Stapled Analogs Inhibitor_this compound->PANX1 Blocks Inhibitor_CBX Carbenoxolone Inhibitor_CBX->PANX1 Blocks Inhibitor_PBN Probenecid Inhibitor_PBN->PANX1 Blocks ATP_Release_Workflow ATP Release Assay Workflow A 1. Seed cells in a 96-well plate B 2. Pre-incubate with inhibitor (e.g., this compound) or vehicle A->B C 3. Stimulate PANX1 channel opening (e.g., hypotonic solution) B->C D 4. Collect supernatant C->D E 5. Add Luciferin/Luciferase reagent D->E F 6. Measure luminescence (RLU) E->F G 7. Quantify ATP concentration against a standard curve F->G Dye_Uptake_Workflow Yo-Pro-1 Dye Uptake Assay Workflow A 1. Plate cells on glass-bottom dishes B 2. Incubate with inhibitor or vehicle A->B C 3. Add Yo-Pro-1 dye and stimulus B->C D 4. Acquire time-lapse fluorescence images C->D E 5. Quantify intracellular fluorescence intensity over time D->E

Safety Operating Guide

Personal protective equipment for handling 10PANX

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10PANX. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound from MedchemExpress states that it is not classified as a hazardous substance or mixture, it is imperative to adhere to standard laboratory safety protocols to minimize any potential risk.[1] The use of full personal protective equipment is recommended to avoid contact with the eyes and skin, and to prevent inhalation.[1]

Recommended Personal Protective Equipment:

Protection TypeRecommended PPESpecifications & Best Practices
Eye Protection Safety Glasses with Side Shields or GogglesEnsure a snug fit to protect against splashes.
Hand Protection Chemical-resistant GlovesNitrile or latex gloves are generally suitable for handling non-hazardous powders and solutions.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Use in a Well-Ventilated AreaWork in a chemical fume hood or use local exhaust ventilation to avoid inhaling dust or aerosols.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound will further enhance safety and prevent contamination. The following workflow outlines the key steps for a typical experimental procedure.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Ventilated Hood prep_ppe->prep_area prep_materials Weigh this compound and Prepare Solutions prep_area->prep_materials run_exp Conduct Experiment prep_materials->run_exp decon Decontaminate Surfaces and Equipment run_exp->decon dispose_waste Dispose of Waste decon->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Experimental workflow for safely handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential exposure to others.

  • Unused this compound: Dispose of in accordance with local, state, and federal regulations for chemical waste.

  • Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a designated, sealed waste container.

  • Solutions: Aqueous solutions of this compound should be collected in a labeled waste container for chemical waste disposal. Do not pour down the drain.[1]

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1]

The information provided in this guide is intended to supplement, not replace, the comprehensive information available in the Safety Data Sheet (SDS). Always refer to the SDS for this compound before handling the substance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10PANX
Reactant of Route 2
10PANX

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。